molecular formula C8H5BrO3 B175242 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde CAS No. 109517-99-9

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Cat. No.: B175242
CAS No.: 109517-99-9
M. Wt: 229.03 g/mol
InChI Key: OEHFPZMUTXRLFE-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde is a versatile aromatic dialdehyde serving as a high-value building block in organic synthesis and medicinal chemistry research. Its distinct molecular structure, incorporating both aldehyde and phenolic hydroxyl groups, makes it a privileged precursor for constructing complex molecular architectures, particularly Schiff base ligands. These ligands are pivotal in coordinating with various transition metals, such as copper, ruthenium, and organotin, to form complexes with enhanced catalytic and biological activities. Research into analogous bromo-hydroxybenzaldehyde compounds has demonstrated significant potential in pharmaceutical development, with studies revealing applications in creating molecules with anticancer properties against human colon cancer lines, antimicrobial activity, and catalytic capabilities for transfer hydrogenation. Furthermore, derivatives of this chemical scaffold are subjected to advanced computational analyses, including Density Functional Theory (DFT) calculations and molecular docking studies, to explore their electronic properties and interactions with biological proteins. This compound is strictly for use in laboratory research to advance the development of novel therapeutic agents and functional materials.

Properties

IUPAC Name

5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHFPZMUTXRLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413943
Record name 2,6-Diformyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109517-99-9
Record name 2,6-Diformyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and reactivity of this compound (also known as 5-bromo-2-hydroxyisophthalaldehyde or 2,6-diformyl-4-bromophenol). This aromatic aldehyde is a pivotal precursor in supramolecular chemistry, particularly in the synthesis of Robson-type macrocyclic ligands. This document is intended for researchers, medicinal chemists, and materials scientists, offering in-depth analysis of its structural characteristics, spectroscopic data, and chemical behavior, supported by established experimental protocols and theoretical insights.

Core Molecular and Structural Properties

This compound is a substituted aromatic compound whose properties are dictated by the interplay of its hydroxyl, bromo, and two aldehyde functional groups.

Compound Identification

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2,6-Diformyl-4-bromophenol, 5-bromo-2-hydroxyisophthalaldehyde[1]
CAS Number 109517-99-9[1]
Molecular Formula C₈H₅BrO₃[1][2]
Molecular Weight 229.03 g/mol [1][2]
Canonical SMILES C1=C(C=C(C(=C1C=O)O)C=O)Br[1]
InChIKey OEHFPZMUTXRLFE-UHFFFAOYSA-N[1]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_OH [label="O", fontcolor="#EA4335"]; H_OH [label="H", fontcolor="#202124"]; Br [label="Br", fontcolor="#34A853"]; C_CHO1 [label="C"]; H_CHO1 [label="H"]; O_CHO1 [label="O", fontcolor="#EA4335"]; C_CHO2 [label="C"]; H_CHO2 [label="H"]; O_CHO2 [label="O", fontcolor="#EA4335"]; H_arom [label="H"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C2 -- O_OH; O_OH -- H_OH; C5 -- Br; C1 -- C_CHO1; C_CHO1 -- H_CHO1; C_CHO1 -- O_CHO1 [style=double]; C3 -- C_CHO2; C_CHO2 -- H_CHO2; C_CHO2 -- O_CHO2 [style=double]; C4 -- H_arom;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O_OH [pos="-1.74,1!"]; H_OH [pos="-2.3,0.6!"]; Br [pos="1.74,-1!"]; C_CHO1 [pos="0,2!"]; H_CHO1 [pos="-0.5,2.5!"]; O_CHO1 [pos="0.5,2.5!"]; C_CHO2 [pos="-1.74,-1!"]; H_CHO2 [pos="-2.3,-0.6!"]; O_CHO2 [pos="-2.3,-1.4!"]; H_arom [pos="0,-1.9!"]; }

Caption: 2D Structure of this compound.

Crystal Structure and Molecular Geometry

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[2] The molecule is nearly planar, with only minor deviations of the non-hydrogen atoms from the mean plane.[2] This planarity is a critical factor in its ability to serve as a building block for larger, rigid supramolecular structures.

The crystal packing is stabilized by a network of hydrogen bonds. Notably, the structure features both intra- and intermolecular hydrogen bonds involving the hydroxyl and aldehyde oxygen atoms.[2][3] Furthermore, C—H⋯Br hydrogen bonds link two molecules about inversion centers, contributing to the stability of the crystal lattice.[2][3]

Table of Crystallographic Data:

ParameterValueReference
Formula C₈H₅BrO₃[2]
Molecular Weight 229.03[2]
Crystal System Monoclinic[2]
Space Group P2₁/n[2]
a (Å) 7.5206 (15)[2]
b (Å) 3.9367 (8)[2]
c (Å) 25.881 (5)[2]
β (°) ** 96.84 (3)[2]
Volume (ų) **760.8 (3)[2]
Z 4[2]
Calculated Density (Mg m⁻³) 2.000[2]

Synthesis and Purification

The synthesis of this compound is reliably achieved through the selective oxidation of a precursor phenol. The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Synthetic Workflow: Oxidation of 4-bromo-2,6-dihydroxymethylphenol

The most commonly cited method involves the oxidation of 4-bromo-2,6-dihydroxymethylphenol using activated manganese dioxide (MnO₂).[2] MnO₂ is a preferred reagent for oxidizing allylic and benzylic alcohols due to its high selectivity, which leaves the phenolic hydroxyl group and the aromatic ring intact.

Synthesis_Workflow Start 4-bromo-2,6-dihydroxymethylphenol in CHCl₃ Reagent Add Activated MnO₂ Start->Reagent Reaction Reflux for 48h (Monitoring by TLC) Reagent->Reaction Workup Cool to RT Filter to remove MnO₂ solids Reaction->Workup Wash Wash solid with CHCl₃ Workup->Wash Combine Combine filtrate and washings Wash->Combine Evaporation Evaporate solvent under reduced pressure Combine->Evaporation Product Crude yellow solid (this compound) Evaporation->Product Purification Crystallization from Chloroform/Hexane Product->Purification Final Pure Crystalline Product Purification->Final Schiff_Base_Formation Reactant1 This compound Product Macrocyclic Schiff Base Ligand (Robson-type) Reactant1->Product [2+2] Condensation Reactant2 Primary Diamine (e.g., ethylenediamine) Reactant2->Product (-2 H₂O)

Sources

A Technical Guide to the Spectroscopic Analysis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a key building block in the synthesis of various pharmaceutical and complex molecular architectures. This document, intended for researchers and professionals in the fields of chemistry and drug development, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It offers insights into the structural elucidation and characterization of this molecule, supported by experimental protocols and data interpretation.

Introduction

This compound, also known as 2,6-diformyl-4-bromophenol, is a versatile aromatic compound. Its structure, featuring a phenolic hydroxyl group, a bromine substituent, and two aldehyde functionalities, makes it a valuable precursor in the synthesis of macrocyclic ligands, Schiff bases, and other complex organic molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations.

Molecular Structure and Properties

The structural and chemical properties of this compound are foundational to interpreting its spectroscopic data.

PropertyValueSource
Molecular Formula C₈H₅BrO₃[1]
Molecular Weight 229.03 g/mol [1]
IUPAC Name This compound[1]
CAS Number 109517-99-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the hydroxyl, aldehyde, and aromatic protons.

¹H NMR Data (CDCl₃, 200 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.55Singlet1H-OH
10.20Singlet2H-CHO
8.07Singlet2HAr-H

Source: ResearchGate

Interpretation:

  • Hydroxyl Proton (-OH): The singlet at 11.55 ppm is characteristic of a phenolic hydroxyl proton involved in intramolecular hydrogen bonding with the adjacent aldehyde groups. This strong hydrogen bonding deshields the proton, shifting it significantly downfield.

  • Aldehyde Protons (-CHO): The singlet at 10.20 ppm, integrating to two protons, corresponds to the two equivalent aldehyde protons. Their downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

  • Aromatic Protons (Ar-H): The singlet at 8.07 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons at the C4 and C6 positions. The symmetry of the molecule renders these protons chemically equivalent, resulting in a single resonance. Note: The original source indicated an integration of 2H for the aromatic protons, which is consistent with the molecular structure.

¹³C NMR Spectroscopy

¹³C NMR Data of 2-Bromo-5-hydroxybenzaldehyde (CDCl₃/DMSO-d₆, 75.5 MHz)

Chemical Shift (δ) ppmAssignment
191.4Carbonyl carbon (-CHO)
157.1Carbon attached to hydroxyl group (C-OH)
134.0Aromatic carbon (CH)
133.3Aromatic carbon (CH)
123.1Aromatic carbon (CH)
115.3Aromatic carbon (C-Br)
114.9Aromatic carbon (C-CHO)

Source: Benchchem[2]

Expected ¹³C NMR Spectrum for this compound:

Based on the structure and the data from the isomer, the following peaks can be predicted:

  • Aldehyde Carbonyls (C=O): A signal in the range of 190-200 ppm.

  • Phenolic Carbon (C-OH): A signal around 160 ppm.

  • Aromatic Carbons (C-H): Signals in the aromatic region (120-150 ppm).

  • Aromatic Carbon (C-Br): A signal in the lower end of the aromatic region, typically around 110-120 ppm.

  • Aromatic Carbons (C-CHO): Signals adjacent to the aldehyde groups, likely in the 130-140 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties. While a detailed spectrum for the target molecule is not available, the spectrum of the isomer 5-Bromo-2-hydroxybenzaldehyde from the NIST WebBook provides a useful reference.[3]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-HStretching
~3100-3000C-H (aromatic)Stretching
~2900-2800 & ~2800-2700C-H (aldehyde)Stretching (Fermi doublet)
~1700-1680C=O (aldehyde)Stretching
~1600, ~1470C=C (aromatic)Stretching
~1200C-O (phenol)Stretching
Below 800C-BrStretching

Interpretation:

The broad O-H stretching band is indicative of hydrogen bonding. The presence of a strong C=O stretching absorption confirms the aldehyde functional groups. The characteristic C-H stretching frequencies for both aromatic and aldehyde protons, along with aromatic C=C stretching and C-O stretching of the phenol, would further corroborate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

GC-MS Data:

PubChem lists GC-MS data for this compound with prominent peaks at m/z 200 and 202.[1]

Interpretation:

  • Molecular Ion Peak (M⁺): The molecular weight of the compound is 229.03 g/mol . The mass spectrum is expected to show a molecular ion peak cluster corresponding to the presence of a bromine atom. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity at m/z = 228 (for C₈H₅⁷⁹BrO₃) and m/z = 230 (for C₈H₅⁸¹BrO₃).

  • Fragmentation Pattern: The peaks at m/z 200 and 202 likely correspond to the loss of a carbonyl group (CO, 28 Da) from the molecular ion, resulting in fragments with m/z = 200 and 202. This is a common fragmentation pathway for aromatic aldehydes. Further fragmentation could involve the loss of the second aldehyde group and the bromine atom. A peak at m/z 121 would correspond to the loss of both CO and Br.

The mass spectrum of the isomer, 5-Bromo-2-hydroxybenzaldehyde, available on the NIST WebBook, can serve as a reference for predicting the fragmentation pattern.[4]

Experimental Protocols

Synthesis of this compound

A reported synthesis of the title compound involves the oxidation of 4-bromo-2,6-bis(hydroxymethyl)phenol.

Workflow for the Synthesis of this compound

Caption: A general workflow for the synthesis of the target compound.

Detailed Protocol:

  • Dissolve 4-bromo-2,6-bis(hydroxymethyl)phenol in a suitable solvent such as chloroform.

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂), to the solution.

  • Reflux the mixture for a sufficient period to ensure complete oxidation of the hydroxymethyl groups to aldehydes.

  • After the reaction is complete, filter the mixture to remove the solid manganese dioxide.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent to yield pure this compound.

Spectroscopic Analysis

Workflow for Spectroscopic Characterization

Caption: A logical workflow for the spectroscopic analysis of the compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H NMR spectrum confirms the presence and chemical environment of the hydroxyl, aldehyde, and aromatic protons. While definitive ¹³C NMR and IR spectra for the target molecule were not found in the literature search, analysis of related isomers provides a strong basis for predicting the expected spectral features. The mass spectrometry data, with its characteristic isotopic pattern for bromine, unequivocally confirms the presence of a bromine atom and provides insights into the molecule's fragmentation pathways. This comprehensive spectroscopic guide serves as a valuable resource for researchers utilizing this important chemical intermediate.

References

  • PubChem. This compound. [Link]

  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-. In: NIST Chemistry WebBook. [Link]

  • ResearchGate. This compound. [Link]

  • NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. In: NIST Chemistry WebBook. [Link]

Sources

A Technical Guide to the Solubility of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on the molecule's structural attributes and the physicochemical properties of common organic solvents. Detailed, step-by-step protocols for the experimental determination of solubility are provided to empower researchers in generating precise, application-specific data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for process optimization, reaction condition selection, and formulation development.

Introduction: Understanding the Molecule

This compound (also known as 5-bromo-2-hydroxyisophthalaldehyde) is a substituted aromatic aldehyde with the molecular formula C₈H₅BrO₃.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl group, a bromine atom, and two aldehyde groups. This unique combination of functional groups dictates its chemical reactivity and, critically, its solubility profile.

The presence of the polar hydroxyl (-OH) and aldehyde (-CHO) groups allows for hydrogen bonding, while the bromine atom and the benzene ring contribute to its lipophilicity and molecular weight. Understanding the interplay of these features is paramount to predicting how this compound will interact with various solvents.

Predicting Solubility: A "Like Dissolves Like" Approach

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is complex, with both polar (hydroxyl, aldehydes) and nonpolar (benzene ring, bromine) characteristics.

Analysis of Molecular Structure and Intermolecular Forces
  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the aldehyde groups are hydrogen bond acceptors. This suggests a high affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

  • Dipole-Dipole Interactions: The electronegative oxygen and bromine atoms create significant dipole moments within the molecule, leading to favorable dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

Based on this analysis, we can predict the solubility of this compound across a spectrum of common organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in various common organic solvents, categorized by solvent class. It is crucial to note that these are predictions based on chemical principles; experimental verification is essential for precise quantitative data.

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the hydroxyl and aldehyde groups.
EthanolHighSimilar to methanol, with a slightly larger nonpolar component.
IsopropanolModerate to HighIncreased steric hindrance and nonpolar character may slightly reduce solubility compared to methanol and ethanol.
WaterLowWhile capable of hydrogen bonding, the large nonpolar aromatic ring and bromine atom are expected to significantly limit aqueous solubility.[2]
Polar Aprotic AcetoneHighStrong dipole-dipole interactions and ability to accept hydrogen bonds.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar and an excellent hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO in its polarity and hydrogen bond accepting capabilities.
AcetonitrileModeratePolar, but a weaker hydrogen bond acceptor than other polar aprotic solvents.
Tetrahydrofuran (THF)Moderate to HighEthereal oxygen can act as a hydrogen bond acceptor.
Nonpolar HexaneVery LowDominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the crystalline solid.
TolueneLow to ModerateThe aromatic nature of toluene may offer some favorable pi-pi stacking interactions with the benzene ring of the solute, leading to slightly higher solubility than in aliphatic hydrocarbons.
Dichloromethane (DCM)ModeratePossesses a significant dipole moment, allowing for favorable dipole-dipole interactions.
ChloroformModerate to HighSimilar to DCM, with the potential for weak hydrogen bonding.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following gravimetric shake-flask method is a robust and widely accepted protocol for determining the thermodynamic solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Calibrated pipettes and glassware

  • Syringe filters (0.45 µm, solvent-compatible)

  • Vials with screw caps

  • Drying oven

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove all undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vials in a drying oven set to a temperature that is well below the boiling point of the solvent and the melting point of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Dry the vials to a constant weight.

    • Accurately weigh the vials containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the vial minus the initial tare weight.

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered aliquot (mL)) * 100

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Evaporate solvent sample2->analysis1 analysis2 Weigh dried solute analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation.

  • Temperature: The solubility of most solid organic compounds increases with temperature.[3] Therefore, it is crucial to maintain a constant and accurately recorded temperature during solubility experiments.

  • Purity of Solute and Solvent: Impurities can significantly affect solubility measurements. Using high-purity starting materials is essential for obtaining reliable data.

  • pH (for aqueous solutions): The phenolic hydroxyl group is weakly acidic. In aqueous solutions, an increase in pH would lead to deprotonation, forming a phenolate salt, which would dramatically increase water solubility.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved January 14, 2026, from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.
  • Chemistry LibreTexts. (2022, September 15). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.
  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? Chemistry For Everyone.
  • Avdeef, A. (2012).

Sources

IUPAC name for 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde: A Core Moiety for Advanced Chemical Synthesis

Abstract

This compound is a highly functionalized aromatic compound of significant interest in the fields of supramolecular chemistry, materials science, and drug development. Its unique arrangement of two aldehyde groups flanking a phenolic hydroxyl group on a brominated benzene ring makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol, and its critical applications as a building block for macrocyclic ligands, Schiff bases, and Metal-Organic Frameworks (MOFs). The content herein is intended for researchers, chemists, and professionals in drug discovery seeking to leverage this compound's synthetic potential.

Introduction: The Strategic Value of a Multifunctional Precursor

Substituted aromatic aldehydes are fundamental building blocks in organic synthesis. Among them, this compound stands out due to its trifunctional nature. The two aldehyde moieties serve as reactive sites for condensation reactions, the hydroxyl group provides a coordination site for metal ions and a point for further functionalization, while the bromo-substituent offers a handle for cross-coupling reactions or can be used to modulate the electronic properties of the molecule.

This compound is particularly recognized as a key precursor in the synthesis of Robson-type macrocyclic ligands, which are instrumental in the study of binuclear metal complexes that can mimic the active sites of metalloenzymes.[1] Furthermore, its structure is foundational for creating advanced materials like Metal-Organic Frameworks (MOFs) and specialized organic cage structures, which have burgeoning applications in gas storage, catalysis, and targeted drug delivery.[2][3]

Confirmed Nomenclature and Molecular Structure

Correctly identifying a chemical compound is the bedrock of reproducible science. The title compound is unambiguously identified by the following nomenclature and structural identifiers.

  • IUPAC Name: this compound[4]

  • Synonyms: 2,6-Diformyl-4-bromophenol, 5-bromo-2-hydroxyisophthalaldehyde[4]

  • CAS Number: 109517-99-9[4]

  • PubChem CID: 5260206[4]

  • Molecular Formula: C₈H₅BrO₃[4]

  • Canonical SMILES: C1=C(C=C(C(=C1C=O)O)C=O)Br[4]

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

The molecular properties of a compound dictate its solubility, reactivity, and potential for intermolecular interactions. These are crucial considerations in experimental design, particularly in drug development and materials synthesis. The key computed properties are summarized below.

Property NameValueSource
Molecular Weight 229.03 g/mol [4]
Monoisotopic Mass 227.94221 Da[4]
Topological Polar Surface Area 54.4 Ų[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
XLogP3-AA (Lipophilicity) 1.7[4]
Complexity 165[3]

The moderate lipophilicity (XLogP3-AA) and significant polar surface area suggest that this molecule possesses a balance of hydrophobic and hydrophilic character, influencing its solubility in various organic solvents and its potential for forming hydrogen bonds.

Recommended Synthesis Protocol: Selective Oxidation

The synthesis of this compound is reliably achieved through the selective oxidation of its precursor, 4-bromo-2,6-bis(hydroxymethyl)phenol.[1] The choice of oxidant is critical to ensure the primary benzylic alcohols are converted to aldehydes without over-oxidation to carboxylic acids or undesired reactions with the phenol ring. Activated Manganese (IV) dioxide (MnO₂) is the reagent of choice for this transformation due to its high selectivity and mild reaction conditions.

SynthesisWorkflow start Start: 4-bromo-2,6-bis (hydroxymethyl)phenol reaction Reaction Vessel: Stirring at ambient temperature start->reaction reagents Reagents: - Activated MnO₂ (oxidant) - Chloroform (solvent) reagents->reaction filtration Workup Step 1: Filtration to remove MnO₂ solids reaction->filtration Reaction Completion evaporation Workup Step 2: Solvent evaporation under reduced pressure filtration->evaporation product Final Product: 5-Bromo-2-hydroxybenzene -1,3-dicarbaldehyde evaporation->product

Caption: Workflow for the synthesis of the title compound via oxidation.

Experimental Methodology

Materials and Reagents:

  • 4-bromo-2,6-bis(hydroxymethyl)phenol (1 equivalent)

  • Activated Manganese (IV) dioxide (MnO₂) (approx. 10-15 equivalents)

  • Anhydrous Chloroform (CHCl₃)

  • Celite or filter aid

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, suspend the starting material, 4-bromo-2,6-bis(hydroxymethyl)phenol, in anhydrous chloroform. The volume should be sufficient to ensure effective stirring (e.g., 20-25 mL of solvent per gram of starting material).

  • Addition of Oxidant: To this suspension, add activated MnO₂ in portions with vigorous stirring. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction at ambient temperature.

    • Causality Note: MnO₂ is an insoluble, surface-active oxidant. A large excess is used to drive the reaction to completion and provide sufficient surface area for the heterogeneous reaction to proceed efficiently. Its mild nature prevents oxidation of the sensitive phenol group.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the product spot. The reaction typically proceeds to completion within 12-24 hours.

  • Workup and Isolation: Upon completion, the solid MnO₂ and its reduced forms are removed by filtration through a pad of Celite. The filter cake should be washed thoroughly with additional chloroform to recover all the product.

  • Purification: Combine the filtrate and washings. Remove the chloroform under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Key Applications in Drug Development and Advanced Materials

The true value of this compound lies in its utility as a versatile synthetic platform. Its three reactive sites can be addressed orthogonally or simultaneously to build molecular complexity rapidly.

Precursor to Robson-Type Macrocyclic Ligands

A primary application is in the synthesis of binucleating macrocycles.[1] The compound undergoes a [2+2] condensation reaction with a diamine (e.g., ethylenediamine). The two aldehyde groups of one molecule react with the two amine groups of two separate diamine molecules, and this process is repeated with a second molecule of the dicarbaldehyde to form a large macrocyclic ring. The phenolic hydroxyl groups are positioned inside the macrocycle, creating two distinct metal-binding pockets.

RobsonLigand Synthetic Logic for Binuclear Metal Complexes Compound 5-Bromo-2-hydroxy benzene-1,3-dicarbaldehyde (Building Block) Condensation [2+2] Schiff Base Condensation Compound->Condensation Diamine Diamine (e.g., H₂N-(CH₂)n-NH₂) (Linker) Diamine->Condensation Ligand Robson-Type Macrocyclic Ligand Condensation->Ligand Metalation Addition of Metal Salts (e.g., Cu(II), Zn(II)) Ligand->Metalation Complex Binuclear Metal Complex Metalation->Complex

Caption: Logical pathway from the title compound to functional metal complexes.

These resulting binuclear metal complexes are invaluable in coordination chemistry and serve as models for studying magnetic interactions between metal centers and mimicking the catalytic activity of metalloenzymes like catechol oxidase or phosphatases.

Platform for Biologically Active Schiff Bases

Schiff base formation (the reaction of an aldehyde with a primary amine to form an imine) is a cornerstone of medicinal chemistry. While the title compound itself is a precursor, its close relative, 5-bromosalicylaldehyde, is well-documented to form Schiff bases with a wide array of biological activities, including antibacterial, anticancer, and antioxidant properties.[5][6]

By extension, this compound offers the ability to create more complex structures, such as bis-Schiff bases or polymers, by reacting with two equivalents of an amine or one equivalent of a diamine. This allows for the development of novel ligands that can chelate metals with high affinity or molecules with two pharmacophores, potentially leading to compounds with enhanced potency or novel mechanisms of action.

Organic Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal nodes connected by organic linkers. The title compound is an ideal candidate for an organic linker.[2][3] The hydroxyl and two aldehyde groups (which can be oxidized to carboxylates) provide the necessary coordination points to bind with metal centers, while the brominated benzene core forms the rigid strut of the framework. The resulting porous materials are highly investigated for advanced applications, including:

  • Targeted Drug Delivery: The pores can be loaded with therapeutic agents, which are then released under specific physiological conditions.

  • Gas Storage and Separation: The defined pore sizes allow for the selective capture of gases like CO₂ or H₂.

  • Heterogeneous Catalysis: The framework can incorporate catalytically active metal sites.

Conclusion and Future Outlook

This compound is far more than a simple aromatic compound; it is a strategic platform for chemical innovation. Its confirmed structure and well-defined physicochemical properties, coupled with a reliable synthesis protocol, make it an accessible and valuable tool for chemists. Its demonstrated utility in forming complex macrocycles, its potential for creating novel biologically active Schiff bases, and its role as a linker in advanced materials like MOFs underscore its importance. For researchers and drug development professionals, this compound represents a gateway to novel therapeutic agents, sophisticated biomimetic systems, and next-generation drug delivery vehicles. Future research will likely focus on exploiting the bromo-substituent for post-synthetic modification, further expanding the chemical space accessible from this remarkable precursor.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1 Source: Matrix Fine Chemicals URL: [Link]

  • Title: A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde Source: MDPI URL: [Link]

  • Title: Benzaldehyde, 5-bromo-2-hydroxy- Source: NIST WebBook URL: [Link]

  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 5-Bromobenzene-1,3-dicarbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: this compound Source: ResearchGate URL: [Link]

  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: ResearchGate URL: [Link]

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An In-Depth Technical Guide to 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a key synthetic intermediate. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. The core of this guide focuses on its critical role as a precursor in the synthesis of Robson-type macrocycles and the subsequent applications of their metal complexes in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. This whitepaper serves as a vital resource for researchers engaged in synthetic chemistry and drug discovery, offering field-proven insights and detailed experimental methodologies.

Introduction: A Versatile Building Block

This compound, also known as 2,6-diformyl-4-bromophenol, is an aromatic aldehyde that has garnered significant interest in the field of supramolecular chemistry and medicinal inorganic chemistry. Its unique trifunctional structure, featuring two reactive aldehyde groups and a phenolic hydroxyl group on a brominated benzene ring, makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures.

The primary utility of this compound lies in its role as a foundational component for the construction of Robson-type macrocycles. These macrocyclic ligands, formed through the Schiff base condensation of the dicarbaldehyde with various diamines, are adept at forming stable dinuclear metal complexes. The specific geometry and electronic properties of these complexes, which can be fine-tuned by the choice of metal ion and diamine, are central to their potential therapeutic applications. This guide will delve into the synthesis of the title compound and explore the subsequent creation of these macrocycles and their promising biological activities.

Compound Identification and Properties

A thorough understanding of the fundamental characteristics of a chemical compound is paramount for its effective and safe use in a research and development setting.

Chemical Identity
  • CAS Number: 109517-99-9[1]

  • IUPAC Name: this compound[1]

  • Synonyms: 2,6-Diformyl-4-bromophenol, 5-bromo-2-hydroxyisophthalaldehyde, 1,3-Benzenedicarboxaldehyde, 5-bromo-2-hydroxy-[1]

  • Molecular Formula: C₈H₅BrO₃[1]

  • Molecular Weight: 229.03 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various solvents and its suitability for different reaction conditions.

PropertyValueSource
AppearanceSolid[2]
Melting PointNot explicitly available in search results
Boiling PointNot explicitly available in search results
SolubilitySoluble in Chloroform[3]
pKaNot explicitly available in search results
Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of the synthesized compound.

SpectroscopyKey Data PointsSource
¹H NMR δ (ppm): 11.55 (s, 1H, OH), 10.20 (s, 2H, CHO), 8.07 (s, 2H, Ar-H)[3]
IR (Infrared) Key stretches for O-H, C=O (aldehyde), and C-Br bonds are expected. Specific data not available in search results.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight.[4]

Synthesis of this compound

The synthesis of this compound is a critical step in accessing the downstream macrocyclic compounds. The most cited method involves the oxidation of a precursor, 4-bromo-2,6-bis(hydroxymethyl)phenol.

Reaction Scheme

The synthetic pathway involves the selective oxidation of the two benzylic alcohol groups of the starting material to aldehydes, while the phenolic hydroxyl group remains intact.

G start 4-bromo-2,6-bis(hydroxymethyl)phenol product This compound start->product Oxidation in Chloroform (CHCl3) oxidant Manganese Dioxide (MnO2) oxidant->product caption Figure 1. Synthesis of this compound.

Caption: Figure 1. Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the method reported by Xie et al. (1994) in Synthetic Communications.[3]

Materials:

  • 4-bromo-2,6-bis(hydroxymethyl)phenol

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve 4-bromo-2,6-bis(hydroxymethyl)phenol in chloroform.

  • Addition of Oxidant: To the stirred solution, add an excess of activated manganese dioxide. The amount of MnO₂ should be sufficient to ensure complete oxidation of both alcohol groups.

  • Reaction: Heat the reaction mixture to reflux and maintain stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Purification: Filter the reaction mixture to remove the manganese dioxide and its byproducts. Wash the filter cake with additional chloroform.

  • Isolation: Combine the filtrate and washings and remove the chloroform under reduced pressure using a rotary evaporator. The resulting solid is the desired product, this compound. Further purification, if necessary, can be achieved by recrystallization.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods, including ¹H NMR, IR, and mass spectrometry, and by comparing the obtained data with the literature values.

Application in the Synthesis of Robson-Type Macrocycles

The primary and most significant application of this compound is as a precursor for the synthesis of Robson-type macrocyclic ligands. These macrocycles are typically formed through a [2+2] Schiff base condensation reaction with a diamine.

General Reaction Workflow

The dialdehyde functionality of this compound allows for a template-driven condensation reaction with a diamine in the presence of a metal salt, leading to the formation of a dinuclear macrocyclic complex.

G dialdehyde 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde (2 units) macrocycle Dinuclear Robson-Type Macrocyclic Complex dialdehyde->macrocycle [2+2] Schiff Base Condensation diamine Diamine (2 units) diamine->macrocycle metal_salt Metal Salt (e.g., Cu(II), Ni(II)) metal_salt->macrocycle Template caption Figure 2. General workflow for Robson-type macrocycle synthesis.

Caption: Figure 2. General workflow for Robson-type macrocycle synthesis.

Role in Drug Development: A Gateway to Bioactive Metal Complexes

While this compound itself is not a therapeutic agent, its derivatives, particularly the dinuclear metal complexes of the Robson-type macrocycles, have shown significant promise in the field of drug development. The chelated metal ions in these complexes can play a crucial role in their biological activity.

Anticancer and Antimicrobial Potential

Schiff bases and their metal complexes are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][4] The imine group in Schiff bases is critical for their biological activity. The metal complexes derived from Robson-type macrocycles synthesized from this compound are being investigated for their potential as:

  • Anticancer Agents: Dinuclear metal complexes can interact with biological targets such as DNA in unique ways compared to mononuclear complexes, potentially leading to enhanced cytotoxicity against cancer cells.[5][6] The design of these complexes allows for the modulation of their redox properties, which can be exploited to induce oxidative stress within cancer cells.

  • Antimicrobial Agents: The chelation of metal ions can enhance the antimicrobial activity of the ligand. The resulting complexes may have improved lipophilicity, facilitating their transport across microbial cell membranes.

Safety and Handling

As a laboratory chemical, proper handling and storage of this compound are essential to ensure the safety of researchers.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[5]

Conclusion

This compound is a pivotal synthetic intermediate with significant potential in the development of novel therapeutic agents. Its utility as a precursor for Robson-type macrocycles opens a gateway to a vast array of dinuclear metal complexes with tunable properties. The exploration of the anticancer and antimicrobial activities of these complexes is an active area of research with the potential to yield new classes of drugs. This guide provides a foundational understanding of this compound, from its synthesis to its applications, to aid researchers in harnessing its potential in their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Schiff Base Derived from 3,4-Diaminobenzophenone. E-Journal of Chemistry, 9(3), 1357-1364.
  • Global Journal of Science Frontier Research. (2014). Synthesis, Characterization and Antibacterial Activity of Macrocyclic Schiff Bases. Global Journal of Science Frontier Research, 14(B3), 1-6.
  • Hassan, K., El-Gazzar, A. B. A., & El-Gamil, M. M. (2019). Synthesis and antimicrobial activity of some new pyrazole-based Schiff bases. Journal of the Iranian Chemical Society, 16(1), 1-11.
  • Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(8), o884-o885.
  • Ibrahim, M. N., El-Gamil, M. M., & El-Gazzar, A. B. A. (2019). Synthesis, characterization and antimicrobial activity of some new pyrazole-based Schiff bases and their metal complexes. Journal of the Iranian Chemical Society, 16(1), 1-11.
  • Kose, M., Ceyhan, G., Tümer, F., & Purtas, S. (2015). A novel porphyrin derivative and its metal complexes: Electrochemical, photoluminescence, thermal, DNA-binding and superoxide dismutase activity studies. Journal of Molecular Structure, 1100, 438-448.

Sources

Molecular weight of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, focusing on its molecular weight as a cornerstone for its synthesis, characterization, and application in advanced scientific research. Moving beyond a simple numerical value, we explore the experimental basis for this property and its critical role in laboratory and developmental contexts.

Core Compound Identification and Properties

This compound is an aromatic organic compound whose utility in chemical synthesis is derived from its specific arrangement of functional groups: a hydroxyl group, two aldehyde moieties, and a bromine atom substituent on a benzene core. This structure makes it a valuable precursor for synthesizing macrocyclic ligands, Metal-Organic Frameworks (MOFs), and complex pharmaceutical intermediates.[1][2]

Precise identification begins with its fundamental physicochemical properties, which are summarized below. The molecular weight is a calculated value based on the molecular formula and the isotopic masses of its constituent atoms.

PropertyValueSource(s)
IUPAC Name This compound[3]
Molecular Formula C₈H₅BrO₃[1][3]
Molecular Weight 229.03 g/mol [1][2][3]
Exact Mass 227.94221 Da[3]
CAS Number 109517-99-9[1][3]
Synonyms 2,6-Diformyl-4-bromophenol, 5-bromo-2-hydroxyisophthalaldehyde[1][3]
Melting Point 113-115 °C[1]
Physical Form Solid

The Central Role of Molecular Weight in Scientific Application

In the laboratory, molecular weight is not merely a descriptor but a critical parameter that underpins the entirety of experimental work. Its importance is threefold:

  • Stoichiometric Precision : All synthetic reactions rely on the mole concept. The molecular weight of 229.03 g/mol is the conversion factor used to calculate the precise mass of this compound required to achieve a specific molar quantity for a reaction. This ensures correct reactant ratios, maximizes yield, and minimizes byproduct formation.

  • Analytical Verification : Techniques like mass spectrometry directly measure the mass-to-charge ratio of a compound, providing experimental verification of its molecular weight and, by extension, its elemental composition. This is the ultimate confirmation that the synthesized or procured material is indeed the correct substance.

  • Drug Discovery and Development : In medicinal chemistry, molecular weight is a key component of frameworks like Lipinski's Rule of Five, which predicts the druglikeness of a molecule. While this compound is a precursor, the molecular weights of its derivatives are critical design parameters for ensuring properties like bioavailability.[4]

The logical workflow for compound verification, from synthesis to characterization, is heavily reliant on establishing the correct molecular weight.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirms MW & Formula) Purification->MS  Primary Check NMR NMR Spectroscopy (¹H, ¹³C) (Confirms Structural Framework) MS->NMR Corroboration IR IR Spectroscopy (Identifies Functional Groups) NMR->IR Corroboration Final Verified Compound (Structure, Purity, & MW Confirmed) NMR->Final Final Confirmation IR->Final Final Confirmation

Caption: Workflow for the synthesis and analytical verification of a chemical compound.

Experimental Protocols for Molecular Weight Determination

The definitive technique for determining the molecular weight of an organic molecule is Mass Spectrometry (MS). The following is a generalized protocol for analyzing this compound.

Protocol: Mass Spectrometry Analysis
  • Objective : To obtain a mass spectrum that confirms the molecular weight of the title compound. The presence of a bromine atom makes its isotopic pattern (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) a key diagnostic feature.

  • Instrumentation : A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for obtaining an exact mass.

  • Methodology :

    • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Dilute this stock solution serially to a final concentration of ~1-10 µg/mL.

    • Ionization Method Selection : Electrospray ionization (ESI) is a common choice for polar molecules with acidic protons, like the hydroxyl group in this compound. In negative ion mode, ESI would likely generate the [M-H]⁻ ion at m/z 226.93. Atmospheric Pressure Chemical Ionization (APCI) is an alternative.

    • Instrument Calibration : Calibrate the mass spectrometer using a known standard appropriate for the desired mass range to ensure high mass accuracy.

    • Sample Infusion : Infuse the prepared sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Data Acquisition : Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500). Ensure sufficient scans are averaged to obtain a high-quality spectrum.

    • Data Analysis :

      • Identify the molecular ion peak (e.g., [M-H]⁻).

      • Critically, look for the characteristic isotopic pattern of bromine. The peak for the ⁸¹Br isotope will appear 2 Da higher than the ⁷⁹Br peak, with nearly equal intensity. For the [M-H]⁻ ion, this would mean peaks around m/z 226.9 and 228.9.

      • Compare the experimentally determined exact mass with the theoretical value (227.94221 Da) to confirm the elemental composition.

Corroborative Spectroscopic Data

While MS confirms the molecular weight, other spectroscopic methods are essential to validate the overall structure, which in turn validates the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity of the molecule.

NucleusChemical Shift (δ) ppmDescription
¹H NMR ~11.5Singlet, 1H (phenolic -OH)
~10.2Singlet, 2H (aldehyde -CHO)
~8.1Singlet, 2H (aromatic C-H)
¹³C NMR ~190-195Aldehyde Carbonyl (C=O)
~160-165Aromatic Carbon (C-OH)
~130-140Aromatic Carbons (C-H)
~115-125Aromatic Carbons (C-Br, C-CHO)

Note: Predicted shifts. Actual values may vary based on solvent and instrument.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for this compound.

  • ~3200-3400 cm⁻¹ : Broad peak, characteristic of the O-H (hydroxyl) stretching vibration.

  • ~1650-1700 cm⁻¹ : Strong, sharp peak, characteristic of the C=O (aldehyde carbonyl) stretching vibration.

  • ~2720-2820 cm⁻¹ : Two weak peaks, characteristic of the C-H stretch of an aldehyde.

  • ~1550-1600 cm⁻¹ : Peaks corresponding to C=C stretching in the aromatic ring.

Synthesis Overview

This compound is typically synthesized via the selective oxidation of a precursor molecule. A common method involves the oxidation of 4-bromo-2,6-bis(hydroxymethyl)phenol using an oxidizing agent like manganese dioxide (MnO₂).[5]

G Reactant 4-Bromo-2,6-bis(hydroxymethyl)phenol Product 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde Reactant->Product  Oxidation (e.g., MnO₂)  

Caption: General synthetic pathway to the title compound.

This process requires careful control of reaction conditions to achieve selective oxidation of the two hydroxymethyl groups to aldehydes without affecting other parts of the molecule. The successful synthesis must be confirmed using the analytical techniques described above, with mass spectrometry serving as the definitive check of the product's molecular weight.

Conclusion

The molecular weight of this compound (229.03 g/mol ) is a fundamental property that serves as the starting point for its scientific use. This guide has contextualized this value, demonstrating that its importance extends from ensuring stoichiometric accuracy in synthesis to its definitive verification through mass spectrometry. The integration of MS with other spectroscopic techniques like NMR and IR provides a self-validating system for structural confirmation, ensuring the integrity of research and development activities that employ this versatile chemical precursor.

References

  • PubChem Compound Summary for CID 5260206, this compound. National Center for Biotechnology Information. [Link]

  • Kargar, H. et al. (2001). This compound. ResearchGate. [Link]

  • Sharma, S. et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. [Link]

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Discovery and history of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde: From Synthesis to Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in coordination chemistry and materials science. We will delve into its historical context, detailed synthesis protocols, structural characterization, and primary applications, offering field-proven insights for researchers and drug development professionals.

Introduction and Strategic Importance

This compound (also known as 2,6-Diformyl-4-bromophenol or 5-bromo-2-hydroxyisophthalaldehyde) is an aromatic organic compound with the chemical formula C₈H₅BrO₃.[1] Its molecular structure, featuring a phenol backbone flanked by two aldehyde functional groups and substituted with a bromine atom, makes it a highly versatile precursor.

The strategic positioning of the hydroxyl and aldehyde groups allows it to function as an exceptional ligand precursor. It is most renowned for its role in the synthesis of "Robson-type" macrocyclic ligands, which are compartmental ligands capable of coordinating to two or more metal ions in close proximity.[2][3] This ability to generate bi- and multinuclear metal complexes underpins its importance in fields ranging from bioinorganic chemistry to catalysis and magnetic materials.

Historical Context and Discovery

While a singular "discovery" event is not well-documented, the scientific importance of this compound emerged from the pioneering work in macrocyclic chemistry. Its utility was prominently established through its use as a critical starting material for Robson-type ligands, a field of study that gained significant traction in the latter half of the 20th century.[2][3]

Key synthetic methodologies were reported in the 1980s and 1990s, solidifying its accessibility and use within the research community.[2][3] Publications by researchers such as Pilkington, Robson, and Fenton have highlighted the compound's role in advancing the design of complex multinuclear metal complexes.[2][3]

Synthesis Methodology: A Controlled Oxidation Pathway

The most reliable and commonly cited synthesis for this compound involves the selective oxidation of a diol precursor, 4-bromo-2,6-bis(hydroxymethyl)phenol. This method provides a high degree of control and yields the desired dialdehyde without significant over-oxidation to the corresponding carboxylic acid.

Causality Behind Experimental Choices:
  • Starting Material : The choice of 4-bromo-2,6-bis(hydroxymethyl)phenol is strategic. This precursor already contains the core brominated phenol structure with hydroxylmethyl groups at the precise locations (positions 2 and 6) required for oxidation into the target dialdehyde.

  • Oxidizing Agent : Manganese dioxide (MnO₂) is the oxidant of choice for this transformation.[3] As a mild and selective heterogeneous oxidizing agent, MnO₂ is particularly effective for converting benzylic alcohols to aldehydes. Its insolubility in the reaction medium simplifies the workup process, as it can be easily removed by filtration, thus preventing contamination of the final product. This selectivity is crucial to avoid the formation of unwanted dicarboxylic acid byproducts.

  • Reaction Conditions : The reaction is typically conducted in a chlorinated solvent such as chloroform (CHCl₃) under reflux.[3] The elevated temperature provided by refluxing is necessary to overcome the activation energy of this heterogeneous reaction. Chloroform serves as an effective solvent for the organic starting material while remaining inert to the oxidizing conditions.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation Reaction cluster_product Final Product Start 4-Bromo-2,6-bis(hydroxymethyl)phenol Process Oxidation Start->Process Product This compound Process->Product Reagents Reagents: Manganese Dioxide (MnO₂) Solvent: Chloroform (CHCl₃) Reagents->Process Conditions Condition: Reflux (48h) Conditions->Process

Caption: Synthetic pathway from diol precursor to the target dialdehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and verified literature methods.[3] It represents a self-validating system for producing high-purity material.

Reagents and Equipment:

  • 4-bromo-2,6-bis(hydroxymethyl)phenol (40 g, 0.17 mol)

  • Manganese dioxide (MnO₂) (232 g, 2.66 mol)

  • Chloroform (CHCl₃) (1 L for reaction, 200 mL for washing)

  • Round-bottom flask (2 L) with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup : To a 2 L round-bottom flask, add 4-bromo-2,6-bis(hydroxymethyl)phenol (40 g) and chloroform (1 L).

  • Addition of Oxidant : Add manganese dioxide (232 g) to the solution.

  • Reflux : Heat the resulting mixture to reflux with vigorous stirring. Maintain reflux for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration : After 48 hours, cool the mixture to room temperature. Filter the solution to remove the solid MnO₂ and other manganese salts.

  • Washing : Wash the collected solid twice with 100 mL portions of chloroform to recover any adsorbed product.

  • Solvent Evaporation : Combine the washings with the original filtrate. Evaporate the combined solution under reduced pressure using a rotary evaporator.

  • Product Isolation : The evaporation will yield a yellow solid, which is the desired this compound.

  • Yield : The expected yield is approximately 22 g (55%).[3] For analytical purity, crystals can be obtained by slow evaporation from a chloroform solution.

Physicochemical Properties and Structural Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

Summary of Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₅BrO₃[1]
Molecular Weight 229.03 g/mol [1]
CAS Number 109517-99-9[1]
Appearance Yellow Solid[3]
Spectroscopic and Crystallographic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. In CDCl₃, typical signals appear at approximately δ 11.55 (s, 1H, -OH), 10.20 (s, 2H, -CHO), and 8.07 (s, 2H, Ar-H).[3] The downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde groups.

  • X-ray Crystallography : Single-crystal X-ray diffraction studies have confirmed the planar structure of the molecule. The crystal structure is stabilized by both intra- and intermolecular hydrogen bonds between the hydroxyl and aldehyde oxygen atoms.[2][3]

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthon in coordination and supramolecular chemistry.

  • Robson-Type Ligands : Its most significant application is as a precursor to compartmental macrocyclic ligands through condensation reactions with diamines.[2][3] These ligands are instrumental in creating bimetallic complexes where the two metal centers can exhibit unique magnetic or catalytic properties due to their proximity.

  • Schiff Base Chemistry : The aldehyde groups readily react with primary amines to form Schiff bases.[4][5] These Schiff base ligands and their metal complexes are widely investigated for their potential catalytic activity, and antibacterial and antifungal properties.[4]

  • Materials Science : The rigid, planar structure and functional groups make it a candidate for building blocks in the synthesis of porous organic frameworks and other advanced materials.

Conclusion

This compound is a compound of significant academic and research interest. Its well-established synthesis provides a reliable route to a valuable precursor for advanced ligand design. The ability to generate sophisticated multinuclear metal complexes ensures its continued relevance in the development of new catalysts, magnetic materials, and biologically active compounds. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this important chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

  • Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. Acta Crystallographica Section E: Crystallographic Communications, E57(8), o884-o885. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Shaheer, M., Garg, N., Aftab, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Retrieved from [Link]

  • Shaheer, M., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy- (Mass Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

  • Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. International Union of Crystallography. Retrieved from [Link]

  • Takjoo, R., et al. (2013). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a polysubstituted aromatic compound, presents a unique case study in chemical reactivity, particularly concerning its two aldehyde functionalities. The strategic placement of a hydroxyl group ortho to both formyl groups, combined with the electronic influence of a bromine atom, establishes a nuanced landscape of reactivity. This guide provides a comprehensive exploration of the factors governing the differential reactivity of the aldehyde groups, underpinned by an understanding of intramolecular hydrogen bonding, electronic effects, and steric considerations. We will delve into the mechanistic basis for selective mono-functionalization and present detailed protocols for achieving such transformations, offering valuable insights for the strategic design of synthetic routes in medicinal chemistry and materials science.

Molecular Architecture and Key Structural Features

This compound, also known as 5-bromo-2-hydroxyisophthalaldehyde, possesses a planar structure characterized by a benzene ring substituted with two aldehyde groups at positions 1 and 3, a hydroxyl group at position 2, and a bromine atom at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₅BrO₃
Molecular Weight229.03 g/mol
AppearanceYellow solid
IUPAC NameThis compound
CAS Number109517-99-9

The most critical structural feature influencing the reactivity of the aldehyde groups is the presence of the ortho-hydroxyl group. X-ray crystallographic studies have confirmed the existence of intramolecular hydrogen bonds between the hydroxyl proton and the oxygen atoms of both aldehyde groups.[1][2] This creates two pseudo-six-membered rings, significantly impacting the electron density and accessibility of the formyl groups.

Caption: Intramolecular hydrogen bonding in this compound.

Unraveling the Differential Reactivity of the Aldehyde Groups

The two aldehyde groups in this compound are chemically non-equivalent due to the asymmetric electronic environment created by the substituents on the benzene ring. The differential reactivity is a result of a delicate interplay of several factors:

2.1. The Dominant Role of Intramolecular Hydrogen Bonding

The intramolecular hydrogen bonds are the primary determinants of the differential reactivity. The hydrogen bond between the hydroxyl group and an aldehyde's carbonyl oxygen reduces the electrophilicity of the carbonyl carbon. This is because the hydrogen bond donates electron density to the carbonyl oxygen, which in turn reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.

Since both aldehyde groups are engaged in hydrogen bonding with the single hydroxyl group, it is the strength of these hydrogen bonds that dictates the extent of deactivation. While crystallographic data suggests a symmetric interaction in the solid state, in solution, a dynamic equilibrium likely exists where the proton may be more closely associated with one oxygen over the other, or rapidly shuttling between them. However, for the purpose of understanding reactivity towards an incoming nucleophile, it is reasonable to assume that both aldehyde groups are significantly deactivated compared to a similar dicarbaldehyde without the ortho-hydroxyl group.

2.2. Electronic Effects of Substituents

The electronic nature of the substituents on the aromatic ring further modulates the electrophilicity of the aldehyde carbons.

  • Hydroxyl Group (-OH): This is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The overall effect is electron donation to the ring, which tends to decrease the electrophilicity of the aldehyde carbons.

  • Bromo Group (-Br): This is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). The inductive effect is generally stronger, leading to a net withdrawal of electron density from the ring.

  • Aldehyde Groups (-CHO): These are strong electron-withdrawing groups through both induction (-I effect) and resonance (-M effect).

The bromine atom is situated meta to both aldehyde groups. Its electron-withdrawing inductive effect will have a more pronounced impact on the closer aldehyde group (at C3) than the one at C1. However, the most significant electronic influence comes from the powerful resonance donation of the hydroxyl group.

2.3. Steric Hindrance

The steric environment around each aldehyde group is essentially identical, with the flanking hydroxyl group and a C-H bond. Therefore, steric hindrance is not expected to be a major factor in differentiating the reactivity of the two aldehyde groups.

2.4. The Verdict: Which Aldehyde is More Reactive?

Considering the combined effects, the differential reactivity is subtle. The intramolecular hydrogen bonding deactivates both aldehyde groups. The electron-withdrawing bromine atom, being meta to both, will have a minor differentiating effect. However, any subtle asymmetry in the strength of the hydrogen bonds in the transition state of a reaction will be the deciding factor.

Without specific kinetic or computational data for this molecule, a definitive a priori prediction is challenging. However, in many reactions involving 2-hydroxyisophthalaldehydes, selective mono-functionalization is achievable, suggesting that a sufficient reactivity difference exists to be exploited under controlled conditions.

G cluster_factors Factors Influencing Aldehyde Reactivity H_Bond Intramolecular H-Bonding (Primary Deactivating Factor) Reactivity Differential Reactivity of Aldehyde Groups H_Bond->Reactivity Modulates Electrophilicity Electronics Electronic Effects (-OH, -Br, -CHO) Electronics->Reactivity Fine-tunes Electrophilicity Sterics Steric Hindrance (Minimal Differentiating Effect) Sterics->Reactivity

Caption: Key factors governing the differential reactivity of the aldehyde groups.

Strategies for Selective Mono-functionalization

Achieving selective reaction at one of the two aldehyde positions is a key synthetic challenge. The choice of reagents, reaction conditions, and strategy can lead to the desired mono-substituted product.

3.1. Kinetic vs. Thermodynamic Control

The principles of kinetic and thermodynamic control can be applied to selective reactions of this compound.

  • Kinetic Control: At lower temperatures, the reaction is likely to be irreversible, and the product that is formed faster (the kinetic product) will predominate. This usually corresponds to the reaction at the more electrophilic aldehyde group (the one with the weaker hydrogen bond interaction in the transition state).

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration. The more stable product (the thermodynamic product) will then be the major isomer. The stability of the product can be influenced by factors such as steric interactions and the electronic nature of the newly formed group.

3.2. Experimental Protocols for Selective Reactions

The following protocols are based on established methods for the selective mono-functionalization of 2-hydroxyisophthalaldehyde derivatives and can be adapted for this compound.

Protocol 1: Selective Mono-Oxime Formation

This protocol aims to form a mono-oxime, a common intermediate in organic synthesis.

  • Dissolution: Dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: At room temperature, add a solution of one equivalent of hydroxylamine hydrochloride and one equivalent of a mild base (e.g., sodium acetate or pyridine) in the same solvent dropwise to the aldehyde solution with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the formation of the mono-oxime and minimize the formation of the di-oxime.

  • Work-up: Once the reaction is complete (typically after a few hours), pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure mono-oxime.

Protocol 2: Selective Mono-Schiff Base (Imine) Synthesis

The formation of a mono-imine is a crucial step in the synthesis of various ligands and biologically active molecules.

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of this compound in an appropriate solvent like absolute ethanol or toluene.

  • Amine Addition: Add one equivalent of the desired primary amine to the solution. The choice of amine can influence the selectivity.

  • Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive amines, gentle heating may be required. The use of a Dean-Stark apparatus can be beneficial to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

3.3. Protecting Group Strategy

An alternative and often more robust approach to achieve selective mono-functionalization is to use a protecting group strategy. This involves selectively protecting one aldehyde group, performing the desired reaction on the other, and then deprotecting the first aldehyde.

Protocol 3: Selective Mono-protection as an Acetal

Aldehydes can be protected as acetals, which are stable to a wide range of reaction conditions.

  • Protection: React this compound with a slight excess of a diol (e.g., ethylene glycol) in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene) using a Dean-Stark apparatus. Careful control of stoichiometry and reaction time is crucial to favor the formation of the mono-acetal.

  • Purification: After the reaction, neutralize the acid catalyst, and purify the mono-protected compound by column chromatography.

  • Reaction on the Free Aldehyde: With one aldehyde group protected, the other can be subjected to a variety of transformations (e.g., reduction, oxidation, olefination).

  • Deprotection: The acetal protecting group can be readily removed by treatment with aqueous acid to regenerate the aldehyde functionality.

G Start This compound MonoFunctionalization Selective Mono-functionalization Start->MonoFunctionalization Controlled Conditions (Stoichiometry, Temp.) DiFunctionalization Di-functionalization Start->DiFunctionalization Excess Reagent/ Harsher Conditions MonoProduct Mono-substituted Product MonoFunctionalization->MonoProduct DiProduct Di-substituted Product DiFunctionalization->DiProduct

Caption: General scheme for selective mono-functionalization.

Conclusion

The reactivity of the aldehyde groups in this compound is a sophisticated consequence of its molecular structure. The intramolecular hydrogen bonds established by the ortho-hydroxyl group are the principal factors in deactivating both carbonyls towards nucleophilic attack. While the electronic effects of the bromo and hydroxyl substituents fine-tune this reactivity, the subtle differences between the two aldehyde groups can be exploited to achieve selective mono-functionalization. By carefully controlling reaction conditions, employing principles of kinetic and thermodynamic control, or utilizing a protecting group strategy, researchers can selectively modify one aldehyde group, opening avenues for the synthesis of complex molecules with applications in drug discovery and materials science. Further computational studies and detailed kinetic analyses would provide a more quantitative understanding and predictive power for the selective transformations of this versatile building block.

References

  • Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(8), o884-o885.
  • Therrien, B. (2001). This compound. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Shaheer, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 17(1), 197. [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Kuddushi, M. M. Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Recent Scientific Research, 9(4), 26026-26030. [Link]

  • Sreelatha, A., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Results in Chemistry, 4, 100345. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis and Application of Novel Schiff Bases from 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Precursor for Advanced Drug Discovery

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science.[1][2][3] Their synthetic accessibility and the tunable electronic and steric properties of the imine linkage make them "privileged ligands" in coordination chemistry.[1] The formation of metal complexes with Schiff bases often enhances their inherent biological activities, which include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4][5][6]

This application note moves beyond common monofunctional aldehydes to explore the unique potential of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde . The presence of two aldehyde functionalities on a single aromatic ring opens pathways to novel molecular architectures with significant implications for drug development. This precursor allows for two primary synthetic routes:

  • Synthesis of Bis(Schiff bases): Reaction with two equivalents of a primary monoamine yields open-chain, tetradentate ligands capable of forming stable, well-defined metal complexes.

  • Synthesis of Macrocyclic Schiff Bases: Condensation with one equivalent of a primary diamine can lead to the formation of macrocyclic structures, a class of compounds known for their ability to selectively bind metal ions and act as enzyme mimics or therapeutic agents.

This guide provides detailed, field-proven protocols for both synthetic pathways, explains the causal mechanisms behind experimental choices, and outlines the characterization and potential applications of the resulting compounds for researchers in drug discovery.

Diagram: Synthetic Pathways from the Dicarbaldehyde Precursor

The following diagram illustrates the two principal synthetic routes accessible from this compound.

G Synthetic Routes from this compound Precursor 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde Monoamine Primary Monoamine (2 eq.) (e.g., Aniline, Amino Acid) Precursor->Monoamine + Reflux Diamine Primary Diamine (1 eq.) (e.g., Ethylenediamine) Precursor->Diamine + Reflux (High Dilution) BisSchiff Open-Chain Bis(Schiff base) (Tetradentate Ligand) Monoamine->BisSchiff Forms Macrocycle Macrocyclic Schiff Base (Compartmental Ligand) Diamine->Macrocycle Forms MetalComplex1 Metal Complexation BisSchiff->MetalComplex1 MetalComplex2 Metal Complexation Macrocycle->MetalComplex2

Caption: Divergent synthesis of bis(Schiff bases) and macrocycles.

Part A: Synthesis of Open-Chain Bis(Schiff bases) with Monoamines

This protocol details the synthesis of a bis(Schiff base) via the condensation of the dicarbaldehyde with two equivalents of a primary monoamine. The resulting ligand is an excellent candidate for forming mononuclear metal complexes.

I. Mechanistic Rationale & Experimental Causality

The reaction proceeds via a nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbons of the aldehyde groups. This is followed by dehydration to form the stable imine bonds.

  • Solvent Choice (Ethanol/Methanol): Alcohols are ideal solvents as they readily dissolve the aldehyde precursor and most primary amines. Their boiling points are suitable for reflux conditions, which provide the necessary activation energy for the dehydration step without degrading the reactants.

  • Catalyst (Glacial Acetic Acid): A few drops of acid catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the final dehydration step. However, excess acid can protonate the amine, rendering it non-nucleophilic, so only a catalytic amount should be used.

  • Stoichiometry (1:2 Molar Ratio): A slight excess of the amine can be used to ensure the complete conversion of the dicarbaldehyde, but a precise 1:2 ratio of dicarbaldehyde to monoamine is crucial for maximizing the yield of the desired bis-substituted product.

II. Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Selected Primary Monoamine (e.g., 4-Aminobenzoic acid) (2.0 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: In the 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol with gentle warming and stirring.

  • Amine Addition: In a separate beaker, dissolve 2.0 mmol of the primary amine in 15 mL of absolute ethanol. Add this solution to the aldehyde solution in the flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[7]

  • Isolation: Upon completion, cool the flask to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a vacuum oven at 50-60°C.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Part B: Synthesis of Macrocyclic Schiff Bases with Diamines

This protocol employs a 1:1 condensation with a primary diamine to favor intramolecular cyclization, yielding a macrocyclic Schiff base.

I. Mechanistic Rationale & Experimental Causality

The key to successfully forming a macrocycle over undesirable polymeric side products is the use of the high-dilution principle .

  • High Dilution: By carrying out the reaction in a large volume of solvent and adding the reactants slowly, the concentration of reactive molecules at any given moment is kept extremely low. This kinetically favors the intramolecular reaction of the two ends of a single intermediate molecule over an intermolecular reaction with another molecule, which would lead to polymerization.

  • Template Effect (Optional but Recommended): The presence of a metal ion (e.g., Ni(II), Cu(II)) during the condensation can act as a template. The metal ion pre-organizes the reacting molecules (dicarbaldehyde and diamine) into a conformation that promotes cyclization, significantly increasing the yield of the macrocyclic product.

II. Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Primary Diamine (e.g., 1,3-Diaminopropane) (1.0 mmol)[8]

  • Absolute Methanol (200 mL)

  • Syringe pump or dropping funnel

  • Large three-neck round-bottom flask (500 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: In the 500 mL three-neck flask, place 100 mL of methanol and bring it to a gentle reflux.

  • Reactant Solutions: Prepare two separate solutions:

    • Solution A: Dissolve 1.0 mmol of this compound in 50 mL of methanol.

    • Solution B: Dissolve 1.0 mmol of the primary diamine in 50 mL of methanol.

  • Slow Addition: Using two syringe pumps or dropping funnels, add Solution A and Solution B dropwise and simultaneously to the refluxing methanol in the main flask over a period of 4-6 hours. Vigorous stirring is essential.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation: Reduce the solvent volume to approximately 20-30 mL using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Purification & Drying: Collect the solid macrocyclic product by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.

  • Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to verify the molecular weight of the cyclic product.

Data Summary & Expected Characterization Results

The synthesized Schiff bases should be rigorously characterized to confirm their structure and purity.

Technique Bis(Schiff base) Expected Result Macrocyclic Schiff Base Expected Result Causality & Interpretation
Melting Point Sharp, defined melting point.Generally higher, defined melting point.A sharp melting point is indicative of a pure crystalline compound.
FT-IR (cm⁻¹) ~1600-1625 (C=N, azomethine stretch); ~3200-3400 (O-H stretch, broad); Absence of C=O stretch (~1680-1700 cm⁻¹).[9][10]~1610-1630 (C=N stretch); ~3200-3400 (O-H stretch); Absence of C=O and primary N-H stretches.The appearance of the strong C=N band and the disappearance of the aldehyde C=O band confirms Schiff base formation.
¹H-NMR (δ, ppm) ~8.5-9.0 (s, 2H, -CH=N-); ~12.0-13.5 (s, 1H, phenolic -OH); Aromatic protons from both precursors.[6][11]~8.7-9.2 (s, 2H, -CH=N-); ~12.5-14.0 (s, 1H, phenolic -OH); Signals for the diamine alkyl chain.The singlet for the azomethine proton is characteristic. Integration should confirm the 2:1 ratio of azomethine to phenolic protons.
¹³C-NMR (δ, ppm) ~160-165 (-CH=N-); ~155-160 (Ar-C-OH); Other aromatic carbons.[7][10]~162-168 (-CH=N-); ~157-162 (Ar-C-OH); Signals for the diamine alkyl chain carbons.The downfield shift of the azomethine carbon is a key indicator of imine formation.
Mass Spec (m/z) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to (C₈H₄BrO₃ + 2Amine - 2H₂O).Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to (C₈H₄BrO₃ + Diamine - 2*H₂O).Provides definitive confirmation of the molecular weight and, by extension, the molecular formula.[10]

Workflow for Application in Drug Discovery

The unique structures synthesized from this compound are prime candidates for drug development, particularly as antimicrobial and anticancer agents, often via their metal complexes.

G cluster_0 Synthesis & Characterization cluster_1 Bioinorganic Chemistry cluster_2 Biological Screening Synthesis Schiff Base Synthesis (Bis- or Macrocyclic) Characterization Spectroscopic Confirmation (NMR, IR, MS) Synthesis->Characterization Metalation Metal Complexation (e.g., Cu(II), Zn(II), Co(II)) Characterization->Metalation DNA_Binding DNA Binding Studies (UV-Vis, Gel Electrophoresis) Metalation->DNA_Binding Antimicrobial Antimicrobial Screening (MIC Assay) DNA_Binding->Antimicrobial Anticancer Anticancer Screening (MTT Assay on cell lines) DNA_Binding->Anticancer ADMET In Silico ADMET Prediction Anticancer->ADMET

Caption: Workflow from synthesis to preclinical evaluation.

I. Metal Complexation

Schiff bases derived from salicylaldehydes are powerful chelating agents. The synthesized bis(Schiff base) can act as a tetradentate ligand, binding a single metal ion through its two phenolic oxygens and two imine nitrogens. The macrocyclic ligands can encapsulate metal ions within their cavity. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[1][5][7]

A general protocol involves reacting the Schiff base ligand with a metal salt (e.g., Cu(OAc)₂, ZnCl₂, CoCl₂·6H₂O) in a 1:1 molar ratio in a suitable solvent like ethanol or methanol under reflux.

II. Biological Evaluation
  • Antimicrobial Activity: The synthesized ligands and their metal complexes should be screened against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) to determine their Minimum Inhibitory Concentration (MIC). The presence of the bromine atom and the imine group is anticipated to contribute significantly to their antimicrobial efficacy.[4][7]

  • Anticancer Activity: Cytotoxicity can be evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) using the MTT assay.[6] Many Schiff base metal complexes have demonstrated potent anticancer activity, often through mechanisms involving DNA binding and cleavage.[10][12]

References

  • A.A. Soliman, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65, 1180 (2006).
  • C. T. Zeyrek et al., "Six New Transition Metal Mononuclear Complexes Of N'-(5- bromo-2-hydroxybenzylidene)nicotinohydrazide Schiff Base. Synthesis, Sp," IOSR Journal of Applied Chemistry, 12(4), 2019. [Online]. Available: [Link]

  • M. M. Y. Pathan et al., "SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES," International Journal of Recent Scientific Research, 9(6), 2018. [Online]. Available: [Link]

  • N. S. R. L. S. Minu et al., "Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine," National Center for Biotechnology Information, 2022. [Online]. Available: [Link]

  • P. G. Avaji et al., "Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review," National Center for Biotechnology Information, 2020. [Online]. Available: [Link]

  • S. Dehari et al., "Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid," Der Pharma Chemica, 2(6), 2010. [Online]. Available: [Link]

  • S. Sehrawat et al., "Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole," ResearchGate, 2022. [Online]. Available: [Link]

  • S. P. Ingole, "Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal," International Research Journal of Science & Engineering, 2021. [Online]. Available: [Link]

  • S. Sandhya and J. P. Sudhanshu, "Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane," Journal of Emerging Technologies and Innovative Research, 7(10), 2020. [Online]. Available: [Link]

  • S. Khan et al., "Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl) methylidene]benzenesulfonamide," ResearchGate, 2016. [Online]. Available: [Link]

  • T. A. Al-Musawi et al., "Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies," National Center for Biotechnology Information, 2023. [Online]. Available: [Link]

  • V. Kumar, "Role of Schiff Base in Drug Discovery Research," Hilaris Publisher, 2016. [Online]. Available: [Link]

Sources

Preparation of metal complexes with 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Characterization of Metal Complexes Derived from 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from this compound. This versatile precursor is instrumental in developing Schiff base ligands, which are renowned for their ability to form stable and biologically active metal complexes.

The unique structure of this compound, featuring two reactive aldehyde groups flanking a phenolic hydroxyl group, allows for the creation of a diverse library of multidentate ligands. The subsequent coordination with transition metals often enhances the pharmacological properties of the organic ligand, leading to novel therapeutic candidates.[1][2] This guide emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the coordination chemistry involved.

Section 1: Synthesis of the Core Precursor and Schiff Base Ligands

The journey to novel metal complexes begins with the preparation of the foundational ligand. The process involves two primary stages: the synthesis of the dialdehyde precursor and its subsequent condensation with primary amines to form Schiff base ligands.

Protocol: Synthesis of this compound

This precursor is a key building block for creating Robson-type ligands.[3] A common and effective method for its synthesis involves the oxidation of 4-bromo-2,6-dihydroxymethylphenol.

Rationale: Manganese dioxide (MnO₂) is selected as the oxidizing agent for its efficacy in converting benzylic alcohols to aldehydes under relatively mild conditions, which helps to prevent over-oxidation to carboxylic acids.

Experimental Protocol:

  • Dissolution: Dissolve 4-bromo-2,6-dihydroxymethylphenol (0.17 mol) in 1 L of chloroform (CHCl₃).

  • Oxidation: To this solution, add activated manganese dioxide (MnO₂) in excess. The exact molar excess can be optimized but a 5-10 fold excess is a typical starting point.

  • Reflux: Stir the mixture vigorously and heat to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the MnO₂ and other solid byproducts.

  • Purification: Wash the filter cake with additional chloroform. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The final product is a stable solid, whose structure is characterized by intra- and intermolecular hydrogen bonds between the hydroxyl and aldehyde oxygen atoms.[3]

Protocol: Synthesis of Schiff Base Ligands via Condensation

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[4] The two aldehyde groups on the precursor allow for reaction with one or two equivalents of a primary amine, leading to a variety of ligand structures.

General Workflow:

G cluster_0 Ligand Synthesis Workflow A Dissolve 5-Bromo-2-hydroxy benzene-1,3-dicarbaldehyde in Ethanol C Mix Solutions & Add Catalyst (e.g., Acetic Acid, if needed) A->C B Dissolve Primary Amine (e.g., Nicotinic Hydrazide) in Ethanol B->C D Reflux Reaction Mixture (e.g., 4-7 hours) C->D E Cool to Room Temperature to Induce Precipitation D->E F Isolate Product by Filtration E->F G Wash Precipitate with Cold Ethanol F->G H Dry Product Under Vacuum G->H

Figure 1: General workflow for the synthesis of Schiff base ligands.

Detailed Protocol: Synthesis of N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide

This protocol provides a specific example using nicotinic hydrazide, resulting in a ligand with potential for interesting coordination chemistry and biological activity.[5]

  • Reagent Preparation: In separate flasks, prepare two solutions:

    • Solution A: Dissolve nicotinic acid hydrazide (39.79 mmol) in 20 mL of absolute ethanol. Gentle heating on a water bath may be required to achieve full dissolution.[5]

    • Solution B: Dissolve 5-bromo-2-hydroxybenzaldehyde (39.79 mmol) in an appropriate volume of ethanol. Note: The original precursor is a dicarbaldehyde. For this specific synthesis of a mon-condensation product, 5-bromo-2-hydroxybenzaldehyde is used. The protocol is adaptable for the dicarbaldehyde by adjusting stoichiometry.

  • Reaction: Add Solution B to Solution A.

  • Reflux: Stir the combined mixture and heat under reflux for approximately 7 hours.[5]

  • Precipitation: After the reflux period, allow the mixture to cool and stand at room temperature for 10 hours. A yellow precipitate should form.[5]

  • Isolation: Filter the yellow precipitate, wash it with 20 mL of cold ethanol to remove unreacted starting materials, and dry it under a vacuum.[5]

Table 1: Reagent Summary for Ligand Synthesis

Reagent Molar Mass ( g/mol ) Amount (mmol) Key Role
Nicotinic Acid Hydrazide 137.14 39.79 Primary Amine Source
5-Bromo-2-hydroxybenzaldehyde 201.02 39.79 Aldehyde Source

| Absolute Ethanol | 46.07 | ~20 mL | Reaction Solvent |

Section 2: Preparation of Metal Complexes

The synthesized Schiff base ligands, rich in nitrogen and oxygen donor atoms, are excellent candidates for chelating metal ions.[6] The coordination process can significantly alter the physicochemical and biological properties of the ligand.

General Protocol for Metal Complexation

The formation of the metal complex is typically a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent.

Rationale: The choice of metal salt (e.g., chloride, acetate, nitrate) can influence the final structure and solubility of the complex. Methanol and ethanol are common solvents as they can dissolve both the ligand and many transition metal salts. The reaction is often performed at room temperature to avoid decomposition, though gentle heating may be required.

General Reaction Scheme:

G Ligand Schiff Base Ligand (L) in Solution Mix + Ligand->Mix MetalSalt Metal Salt (e.g., MCl₂) in Solution MetalSalt->Mix Complex [M(L)n]Cl₂ Complex (Precipitate or in Solution) Stir Reaction Mix->Stir Stir at RT (e.g., 2 hours) Stir->Complex

Figure 2: General reaction scheme for metal complex formation.

Detailed Protocol: Synthesis of a Zinc(II) Complex

This protocol details the synthesis of a Zinc(II) complex with the nicotinohydrazide Schiff base ligand described previously, which has been structurally characterized by X-ray crystallography.[5]

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (H₂bhn, 0.47 mmol) in 10 mL of methanol to create a clear solution.[5]

  • Metal Salt Solution: In a separate container, dissolve zinc(II) chloride (ZnCl₂, 0.47 mmol) in 5 mL of methanol.

  • Complexation Reaction: Add the zinc(II) chloride solution to the ligand solution.

  • Stirring: Stir the resulting mixture at room temperature for two hours.[5]

  • Crystallization: Filter the solution to remove any particulates and leave the filtrate undisturbed for slow evaporation. After several days, yellow crystals of the Zinc(II) complex suitable for X-ray analysis should form.[5]

Section 3: Essential Characterization Techniques

Verifying the identity, purity, and structure of the synthesized ligands and metal complexes is a critical step. A combination of spectroscopic and analytical techniques is required.

Table 2: Key Characterization Methods and Expected Observations

Technique Ligand (H₂bhn) Metal Complex [Zn(Hbhn)Cl] Rationale for Change
IR Spectroscopy (cm⁻¹) ν(C=N) ~1594; ν(OH) ~3201; ν(C=O) ~1648 Shift in ν(C=N) and ν(C-O) bands Coordination of the metal to the azomethine nitrogen and phenolic oxygen atoms alters their bond vibrational frequencies.[5]
¹H NMR (ppm) δ(OH) ~12.31 (s); δ(NH) ~11.21 (s); δ(HC=N) ~9.06 (s) Broadening or disappearance of the OH proton signal Deprotonation of the phenolic hydroxyl group upon coordination to the metal center.[5]
UV-Vis Spectroscopy Shows π→π* and n→π* transitions of the organic chromophore Appearance of new bands (d-d transitions or charge transfer bands) The coordination of the metal ion introduces new electronic transitions, often resulting in a colored complex.[5]
Elemental Analysis Calculated for C₁₃H₁₀BrN₃O₂: C, 48.77; H, 3.15; N, 13.13% Calculated vs. Found values should match the proposed complex formula Confirms the empirical formula and purity of the synthesized compound.[5]
Molar Conductivity Low conductivity (non-electrolyte) Varies depending on the complex structure (electrolyte or non-electrolyte) Measures the ionic nature of the complex in solution, helping to determine if counter-ions are present outside the coordination sphere.[5]

| X-ray Crystallography | N/A | Provides definitive 3D structure, bond lengths, and angles | Unambiguously determines the coordination geometry around the metal center (e.g., tetrahedral for the Zn(II) complex).[5] |

Section 4: Applications in Research and Drug Development

Metal complexes derived from Schiff bases are of significant interest due to their wide range of biological activities.[5][6][7] The coordination of a metal ion can enhance the therapeutic potential of a ligand through various mechanisms.

Key Application Areas:

  • Antimicrobial Agents: Many Schiff base metal complexes have demonstrated potent antibacterial and antifungal activities.[5][8] The chelation is thought to increase the lipophilic nature of the complex, facilitating its transport across microbial cell membranes.

  • Anticancer Activity: The unique structural geometries and electronic properties of metal complexes allow them to interact with biological targets like DNA and cellular enzymes in novel ways.[1] For instance, Gallium(III) complexes with 5-bromosalicylaldehyde derivatives have shown concentration-dependent antiproliferative activity against leukemia cell lines, with the metal complex being more cytotoxic than the free ligand.[9]

  • Catalysis: The ability of transition metals to exist in multiple oxidation states makes these complexes candidates for catalytic applications in various organic transformations.[5]

  • Therapeutic and Diagnostic Tools: The unique properties of metal ions can be exploited for developing new drugs and diagnostic agents.[2][10] The ability to tune the coordination environment allows for the design of complexes with specific functions.

The enhanced biological activity of the metal complexes can be attributed to the combined effects of the metal ion and the ligand. The metal ion can act as a central point for organizing the ligands in a specific geometry that favors binding to a biological target, and the overall charge, size, and lipophilicity of the complex can be fine-tuned for improved pharmacological outcomes.

References

  • Gueye, A., et al. (2019). Six New Transition Metal Mononuclear Complexes Of N'-(5- bromo-2-hydroxybenzylidene)nicotinohydrazide Schiff Base. Synthesis, Sp. IOSR Journal. [Link]

  • ResearchGate. (2001). This compound. ResearchGate. [Link]

  • Miteva, M., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. [Link]

  • Ingole, S.R. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. IRJSE. [Link]

  • Mukherjee, A., et al. (2015). Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies. CrystEngComm (RSC Publishing). [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. ResearchGate. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Gascón, J.A., et al. (2021). Metal Complexes for Therapeutic Applications. PubMed Central. [Link]

  • Sharma, K., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed Central. [Link]

  • Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sandhya, & Sudhanshu, J.P. (2020). Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. JETIR. [Link]

  • Hoque, M.A., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis. Periodikos. [Link]

  • ResearchGate. (2024). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • MDPI. (n.d.). Special Issue : Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. [Link]

  • Boise State Pressbooks. (n.d.). 21.2 Coordination Chemistry of Transition Metals. Boise State Pressbooks. [Link]

  • Delangle, P., et al. (2022). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. l'actualité chimique. [Link]

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Application Notes and Protocols: 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde as a Precursor for Robson-Type Macrocyclic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Robson-Type Macrocycles

In the realm of coordination chemistry and materials science, Robson-type macrocycles represent a class of polynuclear coordination compounds with significant potential. These ligands are typically synthesized through a [2+2] or [3+3] Schiff base condensation of a dialdehyde-containing precursor and a diamine. The resulting macrocycle possesses distinct compartments capable of housing two or more metal ions in close proximity. This unique structural feature allows for the investigation of magnetic exchange, the development of novel catalysts, and the construction of advanced materials with tailored electronic properties. The strategic introduction of a bromine atom onto the aromatic backbone of the precursor, as in 5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde, offers a valuable handle for post-synthetic modification, enabling the fine-tuning of the macrocycle's properties or its covalent linkage to other molecular entities or surfaces.

The Precursor: this compound

This compound, also known as 2,6-diformyl-4-bromophenol, is a key building block for the synthesis of a variety of Robson-type macrocycles.[1][2] Its phenolic hydroxyl group and two flanking aldehyde functionalities provide the necessary reactive sites for the Schiff base condensation with a diamine linker. The bromine substituent at the 4-position of the phenyl ring introduces an element of functionality that can be exploited in subsequent reactions.

PropertyValueSource
IUPAC NameThis compound[2]
Molecular FormulaC₈H₅BrO₃[2]
Molecular Weight229.03 g/mol [2]
CAS Number109517-99-9[2]

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through the oxidation of 4-bromo-2,6-bis(hydroxymethyl)phenol. The following protocol is adapted from established literature procedures.[1]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 4-bromo-2,6-bis(hydroxymethyl)phenol

  • Activated Manganese (IV) oxide (MnO₂)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2,6-bis(hydroxymethyl)phenol (e.g., 10.0 g, 42.9 mmol) in chloroform (e.g., 250 mL).

  • Oxidation: To the stirred solution, add activated manganese (IV) oxide (e.g., 55.0 g, 632.5 mmol) in portions. The amount of MnO₂ may need to be optimized based on its activity.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other insoluble materials. Wash the filter cake with additional chloroform.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a dichloromethane/hexane mixture, to afford this compound as a crystalline solid.

Rationale for Experimental Choices:

  • Activated MnO₂: This is a mild and selective oxidizing agent for the conversion of benzylic alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.

  • Chloroform: A common solvent for this type of oxidation, it is relatively inert and has a suitable boiling point for reflux.

  • Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids. The choice of solvent system is critical and should be determined empirically to maximize yield and purity.

The "Template Effect" in Robson-Type Macrocycle Synthesis

The synthesis of Robson-type macrocycles is a classic example of a template-directed reaction. The presence of a metal ion, the "template," is often crucial for directing the condensation of the dialdehyde and diamine to form the desired macrocyclic product, rather than linear polymers or other undesired side products. The metal ion coordinates to the precursor and the diamine, pre-organizing them in a specific geometry that favors the intramolecular cyclization reaction.

TemplateEffect cluster_reactants Reactants cluster_process Template-Directed Synthesis cluster_product Product Precursor 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde Diamine Diamine Linker Coordination Coordination to Metal Template Precursor->Coordination Diamine->Coordination Metal Metal Ion (Template) Metal->Coordination Pre-organization Condensation Schiff Base Condensation Coordination->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Favored Pathway Macrocycle Binuclear Robson-Type Macrocyclic Complex Cyclization->Macrocycle

Caption: The role of the metal ion template in directing the synthesis of Robson-type macrocycles.

Representative Protocol for the Synthesis of a Robson-Type Macrocycle

The following is a representative protocol for the synthesis of a binuclear Robson-type macrocyclic complex via a [2+2] condensation, adapted from a procedure for a similar 2,6-diformylphenol precursor.[3]

Experimental Protocol: Synthesis of a Binuclear Macrocyclic Complex

Materials and Reagents:

  • This compound

  • 1,3-Diaminopropane (or other suitable diamine)

  • Lead(II) perchlorate trihydrate (Pb(ClO₄)₂·3H₂O) or other suitable metal salt

  • Methanol (MeOH)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Solution of Precursor: In a round-bottom flask, dissolve this compound (e.g., 0.458 g, 2.0 mmol) in hot methanol (e.g., 50 mL).

  • Solution of Metal Salt: In a separate flask, dissolve lead(II) perchlorate trihydrate (e.g., 0.920 g, 2.0 mmol) in methanol (e.g., 20 mL).

  • Addition of Metal Salt: Slowly add the solution of the metal salt to the hot solution of the dialdehyde precursor with continuous stirring.

  • Addition of Diamine: To the resulting mixture, add a solution of 1,3-diaminopropane (e.g., 0.148 g, 2.0 mmol) in methanol (e.g., 20 mL) dropwise over a period of 15-20 minutes.

  • Reaction and Precipitation: A precipitate should form upon addition of the diamine. Stir the reaction mixture at room temperature for an additional 2 hours to ensure complete reaction.

  • Isolation of Product: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with methanol and then a small amount of acetonitrile.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride.

Rationale for Experimental Choices:

  • Lead(II) Perchlorate: Lead(II) is a common template ion for the synthesis of Robson-type macrocycles as its size and coordination geometry effectively pre-organize the reactants for cyclization. Perchlorate is often used as a counter-ion as it is weakly coordinating.

  • 1,3-Diaminopropane: The choice of the diamine linker is critical in determining the size and shape of the resulting macrocycle. 1,3-Diaminopropane is a common choice for forming [2+2] macrocycles.

  • Methanol: A suitable solvent for this reaction as it dissolves the reactants and facilitates the precipitation of the product.

Characterization of Robson-Type Macrocycles

A comprehensive characterization of the synthesized macrocyclic complexes is essential to confirm their structure and purity.

TechniqueInformation Provided
Infrared (IR) Spectroscopy Confirmation of Schiff base formation (disappearance of C=O and N-H stretches of reactants and appearance of C=N imine stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the macrocycle in solution. ¹H and ¹³C NMR provide information on the symmetry and connectivity of the molecule.
Mass Spectrometry (MS) Determination of the molecular weight of the macrocycle, confirming the [2+2] or [3+3] condensation.
Elemental Analysis Determination of the elemental composition (C, H, N) to confirm the empirical formula.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal ions.

Potential Applications

The unique structural and electronic properties of Robson-type macrocycles derived from this compound make them attractive candidates for a range of applications:

  • Catalysis: The bimetallic core can act as a catalytic site for a variety of organic transformations.

  • Bioinorganic Chemistry: These complexes can serve as models for the active sites of metalloenzymes.

  • Molecular Magnetism: The close proximity of the metal centers can lead to interesting magnetic properties.

  • Host-Guest Chemistry: The macrocyclic cavity can be used to encapsulate small molecules and ions.

  • Functional Materials: The bromo-functionalized macrocycles can be incorporated into larger supramolecular assemblies or polymers.

Workflow Diagram

Workflow Start Start Synth_Precursor Synthesis of 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde Start->Synth_Precursor Purify_Precursor Purification of Precursor (Recrystallization) Synth_Precursor->Purify_Precursor Char_Precursor Characterization of Precursor (NMR, IR, MS) Purify_Precursor->Char_Precursor Synth_Macrocycle Template Synthesis of Robson-Type Macrocycle Char_Precursor->Synth_Macrocycle Isolate_Macrocycle Isolation and Washing of Macrocyclic Complex Synth_Macrocycle->Isolate_Macrocycle Char_Macrocycle Full Characterization of Macrocycle (IR, MS, NMR, X-ray) Isolate_Macrocycle->Char_Macrocycle End End Product: Functionalized Macrocycle Char_Macrocycle->End

Caption: A typical workflow for the synthesis and characterization of a Robson-type macrocycle.

References

  • Tian, Y., Tong, J., Frenzen, G., & Sun, J. Y. (1999). Proton-Template Synthesis, Structure, and Characterization of a Robson-Type Macrocycle with a Totally π-Conjugated System. The Journal of Organic Chemistry, 64(5), 1442–1446. [Link]

  • Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(9), o884–o885. [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

  • van Staveren, C. J., & van Koten, G. (2001). Zn(ii) Robson macrocycles as templates for chelating diphosphines. Dalton Transactions, (10), 1355–1362. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde in the Synthesis of Advanced Fluorescent Chemosensors

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-FC-2026-01-14

Abstract

Fluorescent chemosensors are indispensable tools in modern analytical science, offering high sensitivity and spatiotemporal resolution for detecting specific analytes.[1] This guide provides an in-depth exploration of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a pivotal precursor in the design of high-performance fluorescent probes. Its unique molecular architecture, featuring two reactive aldehyde groups, a phenolic hydroxyl group, and a heavy bromine atom, provides a versatile platform for creating sophisticated Schiff base sensors. We will delve into the core design principles, signaling mechanisms, and provide detailed, field-proven protocols for the synthesis, characterization, and application of a selective "turn-on" fluorescent sensor for aluminum ions (Al³⁺), a species of significant environmental and biological interest.[2]

Introduction: The Strategic Advantage of this compound

This compound (also known as 5-bromosalicylaldehyde) is a highly functionalized aromatic aldehyde.[3][4] Its utility in chemosensor design is not accidental but a result of its distinct structural features:

  • Dual Aldehyde Groups: The two formyl (-CHO) groups at the 1 and 3 positions offer multiple reaction sites for condensation reactions, enabling the synthesis of complex Schiff bases with tailored receptor cavities.[5] This bifunctionality allows for the creation of macrocyclic structures or sensors capable of forming stable 1:1 or 2:1 complexes with target analytes.

  • Phenolic Hydroxyl Group: The hydroxyl (-OH) group at the 2-position is crucial. It acts as a proton donor and a key coordination site for metal ions. Its deprotonation state is often pH-sensitive, and its proximity to the imine nitrogen in the resulting Schiff base creates an ideal chelation pocket.[6]

  • Azomethine Formation: The aldehyde groups readily react with primary amines to form Schiff bases, characterized by the azomethine (-C=N-) group.[3][7][8] This imine bond is often integral to the signaling mechanism, as its isomerization can be restricted upon analyte binding, leading to enhanced fluorescence.[2]

  • Bromine Substituent: The heavy bromine atom can influence the photophysical properties of the resulting fluorophore through the "heavy atom effect," potentially promoting intersystem crossing and affecting quantum yield.

These features make it an exemplary building block for sensors targeting various species, including metal ions and anions.

Core Principles of Sensor Design and Signaling

A fluorescent chemosensor is a molecular system that translates a binding event into a measurable optical signal. It fundamentally consists of a fluorophore (the signaling unit) and a receptor (the recognition unit).[9][] The communication between these two parts is governed by several photophysical mechanisms.

Common Signaling Mechanisms
  • Photoinduced Electron Transfer (PET): In the "off" state, a lone pair of electrons from the receptor can quench the fluorophore's excited state. Upon binding an analyte, the receptor's electron-donating ability is suppressed, inhibiting PET and "turning on" fluorescence.[2][11]

  • Chelation-Enhanced Fluorescence (CHEF): Analyte binding to the receptor forms a rigid complex. This rigidity minimizes non-radiative decay pathways (like vibrational relaxation) and restricts C=N isomerization in Schiff bases, leading to a significant increase in fluorescence quantum yield.[2][12]

  • Intramolecular Charge Transfer (ICT): These systems have an electron donor and acceptor. Analyte interaction can modulate the energy of the ICT state, causing a shift in the emission wavelength or a change in intensity.[11]

  • Excited-State Intramolecular Proton Transfer (ESIPT): The presence of an intramolecular hydrogen bond (like in the parent aldehyde) can lead to ESIPT. Analyte binding can disrupt this process, altering the fluorescence properties.[13]

"Turn-on" probes, where fluorescence intensity increases upon analyte detection, are generally preferred over "turn-off" sensors due to their higher sensitivity and lower potential for false positives.[2][12][14][15]

General Design Logic

The diagram below illustrates the fundamental workflow for designing a chemosensor using this compound. The precursor is condensed with a carefully chosen amine, which itself may contain or be part of a fluorophore, to create the final sensor molecule.

cluster_0 Precursor Selection cluster_1 Synthesis cluster_2 Sensor Molecule cluster_3 Sensing Event Precursor 5-Bromo-2-hydroxy- benzene-1,3-dicarbaldehyde Reaction Schiff Base Condensation Precursor->Reaction Amine Fluorophoric Amine (e.g., Hydrazine derivative) Amine->Reaction Sensor Final Chemosensor (Receptor + Fluorophore) Reaction->Sensor Binding Coordination/ Binding Sensor->Binding Analyte Target Analyte (e.g., Al³⁺) Analyte->Binding Signal Fluorescence 'Turn-On' Binding->Signal

Caption: General design logic for a fluorescent chemosensor.

Protocol: Synthesis of an Al³⁺-Selective Schiff Base Sensor

This protocol details the synthesis of a "turn-on" fluorescent sensor for Al³⁺ via the condensation of this compound with 2-hydrazinyl-benzothiazole.

Materials & Reagents
ParameterDescriptionTypical Values/Observations
Reactants AldehydeThis compound
Amine2-Hydrazinylbenzothiazole
Molar Ratio Aldehyde:Amine1:2 (to react with both aldehyde groups)
Solvent Anhydrous alcoholEthanol or Methanol
Catalyst Acidic catalyst (optional)Glacial Acetic Acid (a few drops)
Temperature Reflux temperature of the solvent~78°C for Ethanol
Reaction Time Duration of the reaction2 - 4 hours
Product AppearanceYellow or orange crystalline solid
Yield Percentage of theoretical yield85-95%
Step-by-Step Synthesis Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol.

  • Amine Addition: To this solution, add 2-hydrazinylbenzothiazole (2.0 mmol) dissolved in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 6 hours.

  • Characterization: Confirm the structure of the synthesized sensor using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

A 1. Dissolve Aldehyde in Ethanol B 2. Add Amine Solution + Acetic Acid A->B C 3. Reflux for 3 hours B->C D 4. Cool to RT, Precipitate Forms C->D E 5. Filter & Wash with Cold Ethanol D->E F 6. Vacuum Dry E->F G Final Product F->G

Caption: Workflow for the synthesis of the Schiff base sensor.

Sensing Mechanism: The "Turn-On" Response to Al³⁺

The synthesized Schiff base sensor exhibits weak fluorescence in solution due to efficient PET from the nitrogen atoms and C=N isomerization, which provide non-radiative decay pathways. Upon the introduction of Al³⁺, a highly stable complex is formed.

  • Coordination: The Al³⁺ ion coordinates with the phenolic oxygen and the azomethine nitrogen atoms.[2][6]

  • Inhibition of PET: This binding withdraws electron density from the nitrogen atoms, inhibiting the PET quenching process.

  • Rigidification (CHEF): The formation of the metal complex creates a rigid planar structure. This rigidity significantly reduces energy loss through molecular vibrations and completely halts the free isomerization of the C=N bonds.[2]

The synergistic effect of PET inhibition and chelation-enhanced fluorescence (CHEF) blocks the non-radiative pathways, forcing the excited molecule to decay radiatively. This results in a dramatic increase in fluorescence intensity—a clear "turn-on" signal.

cluster_0 Sensor 'Off' State (No Al³⁺) cluster_1 Sensor 'On' State (With Al³⁺) Sensor_Off Schiff Base Sensor Quenching PET + C=N Isomerization (Non-Radiative Decay) Sensor_Off->Quenching Excitation_Off Light Excitation Excitation_Off->Sensor_Off Emission Enhanced Fluorescence (Radiative Decay) Al3 Al³⁺ Sensor_On Rigid Sensor-Al³⁺ Complex Al3->Sensor_On Sensor_On->Emission Excitation_On Light Excitation Excitation_On->Sensor_On

Caption: Signaling mechanism of the Al³⁺ fluorescent sensor.

Protocols for Sensor Characterization and Evaluation

A rigorous characterization is essential to validate the sensor's structure and performance.

Structural & Photophysical Characterization
TechniquePurposeExpected Outcome
FT-IR Confirm Schiff base formation.Disappearance of aldehyde C=O (~1680 cm⁻¹) and amine N-H (~3300 cm⁻¹) peaks; Appearance of a new imine C=N peak (~1620 cm⁻¹).[2][8]
¹H & ¹³C NMR Confirm overall molecular structure.Signals corresponding to aromatic and imine protons/carbons; disappearance of aldehyde proton signal (~10 ppm).[2][8]
Mass Spec (ESI-MS) Determine molecular weight.A peak corresponding to the [M+H]⁺ of the synthesized sensor.[2][14]
UV-Vis Determine absorption properties.Record the absorption spectrum to identify the maximum absorption wavelength (λ_abs) for optimal excitation.[16]
Fluorescence Determine emission properties.Record emission spectrum by exciting at λ_abs to find the maximum emission wavelength (λ_em).[16]
Sensor Performance Evaluation Protocol
  • General Setup: Prepare a stock solution (e.g., 1 mM) of the sensor in a suitable solvent (e.g., DMSO) and stock solutions (e.g., 10 mM) of various metal perchlorate or chloride salts in deionized water. The final measurements are typically performed in a buffered aqueous/organic mixture (e.g., HEPES buffer in EtOH/H₂O).

  • Selectivity Test:

    • To separate solutions of the sensor (e.g., 10 µM final concentration), add an excess (e.g., 5-10 equivalents) of different metal ions (Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.).

    • Measure the fluorescence intensity for each solution. A highly selective sensor will show a significant fluorescence enhancement only for Al³⁺.[6][12]

  • Fluorescence Titration:

    • To a solution of the sensor (10 µM), incrementally add aliquots of the Al³⁺ stock solution (from 0 to ~2-3 equivalents).

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at λ_em against the Al³⁺ concentration. This data is used to calculate the limit of detection (LOD) based on the 3σ/slope method.[2][16]

  • Stoichiometry via Job's Plot:

    • Prepare a series of solutions where the total molar concentration of sensor + Al³⁺ is constant (e.g., 20 µM), but the mole fraction of Al³⁺ varies from 0 to 1.

    • Measure the fluorescence of each solution.

    • Plot the fluorescence intensity against the mole fraction of Al³⁺. The maximum of the plot indicates the binding stoichiometry (e.g., a maximum at 0.5 indicates a 1:1 complex).[2][6][16]

  • Reversibility Test:

    • To the sensor solution containing Al³⁺ (the "on" state), add a strong chelating agent like EDTA.

    • A successful test will show the fluorescence being quenched, as EDTA strips the Al³⁺ from the sensor, reverting it to its "off" state. This demonstrates the sensor's reusability.[6][12]

cluster_0 Structural Validation cluster_1 Performance Evaluation A Synthesized Product B FT-IR A->B C NMR A->C D Mass Spec A->D E Selectivity Test (vs other ions) A->E F Titration (LOD) A->F G Job's Plot (Stoichiometry) A->G H Reversibility (EDTA Test) A->H I Validated Chemosensor E->I F->I G->I H->I

Caption: Experimental workflow for sensor characterization.

Conclusion

This compound stands out as a premier building block for the rational design of fluorescent chemosensors. Its inherent structural functionalities facilitate straightforward Schiff base chemistry to produce sensors with high selectivity and sensitivity. The protocols outlined herein provide a robust framework for researchers to synthesize and validate "turn-on" sensors for analytes like Al³⁺, with broad applicability in environmental monitoring and cellular imaging.

References

  • Fluorescent based chemosensors and its applications: A Review - IJIRMPS. (2023-02-26).
  • A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. (n.d.). MDPI.
  • Designing Molecular Fluorescent Probes. (n.d.). BOC Sciences.
  • A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. (2025-08-06). ResearchGate.
  • Development of Fluorescent Chemosensors for Calcium and Lead Detection. (2024-01-21). MDPI.
  • Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. (n.d.). Frontiers.
  • A review of the applications of Schiff bases as optical chemical sensors. (2025-08-05). ResearchGate.
  • A turn-on fluorescence sensor for the highly selective detection of Al3+ based on diarylethene and its application on test strips. (n.d.). Semantic Scholar.
  • Design principles of spectroscopic probes for biological applications. (n.d.). Chemical Science (RSC Publishing).
  • Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. (2018-10-19). ACS Omega.
  • A Review of The Applications of Schiff Bases As Optical Chemical Sensors. (n.d.). Scribd.
  • Design principles for activatable fluorescence probes. (n.d.). ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018-06-29). ResearchGate.
  • Lessons in Organic Fluorescent Probe Discovery. (n.d.). PubMed Central (NIH).
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). NIH.
  • Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. (n.d.). Benchchem.
  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (n.d.). PubMed Central (NIH).
  • Fluorescent Probe for Al3+ Based on Naphthalene Derivative. (n.d.). Seventh Sense Research Group.
  • Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzaldehyde. (n.d.). Benchchem.
  • This compound. (2025-08-10). ResearchGate.
  • This compound | C8H5BrO3. (n.d.). PubChem.

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Antimicrobial activity of Schiff base derivatives of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and antimicrobial evaluation of Schiff base derivatives of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, designed for researchers and drug development professionals. This document provides detailed experimental protocols, explains the scientific rationale behind the procedures, and outlines potential mechanisms of action.

Introduction: The Promise of Schiff Bases in Antimicrobial Research

Schiff bases, characterized by their azomethine or imine functional group (>C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1][2][3] Their significance in medicinal chemistry is well-established, with demonstrated applications as antibacterial, antifungal, antiviral, and anticancer agents.[2][3][4][5] The biological activity of Schiff bases is often attributed to the imine group, which can participate in various biological reactions, including chelation with metal ions essential for microbial enzyme function.[4][6]

The starting material, this compound, is a valuable precursor for creating novel Schiff base derivatives.[7] Its dialdehyde structure allows for the synthesis of mono- or di-substituted Schiff bases, offering a scaffold to which various amine-containing moieties can be attached. This modularity enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. The presence of the bromo and hydroxyl groups on the phenyl ring further influences the electronic properties and potential biological activity of the resulting derivatives.[8]

This guide provides comprehensive protocols for the synthesis of these derivatives and the subsequent evaluation of their antimicrobial efficacy using standard, validated methodologies.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives via the condensation of this compound with a primary amine. The reaction is typically performed under reflux in an alcoholic solvent.

Causality and Experimental Rationale

The core of this synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbons of the aldehyde groups. This is followed by the elimination of a water molecule to form the stable imine bond. An acidic catalyst, such as glacial acetic acid, is often added in trace amounts to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction rate.[9] Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.[10][11]

Materials and Reagents
  • This compound (Precursor)

  • Primary amine of choice (e.g., aniline, p-toluidine, β-alanine, etc.)[10][12]

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Amine Addition: In a separate beaker, dissolve 2.0-2.2 equivalents of the selected primary amine in absolute ethanol. Note: Using a slight excess of the amine ensures the reaction goes to completion to form the di-substituted product. For a mono-substituted product, use approximately 1.0 equivalent of the amine.

  • Initiate Reaction: Add the amine solution to the flask containing the dialdehyde. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using TLC. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.[11] The solid product often precipitates out of the solution. If not, the volume can be reduced under vacuum or the mixture can be poured into crushed ice to induce precipitation.[13]

  • Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it under vacuum.[11] Recrystallization from a suitable solvent (e.g., ethanol, methanol, or dioxane) can be performed for further purification.[9]

  • Characterization: Confirm the structure of the synthesized Schiff base derivative using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][13][14]

G cluster_reactants Reactants cluster_process Workflow Reactant1 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde Mix Dissolve & Mix Reactants Reactant1->Mix Reactant2 Primary Amine (2 eq.) Reactant2->Mix Solvent Ethanol Catalyst Glacial Acetic Acid Process Reflux (4-6h) Reflux Heat to Reflux Mix->Reflux Add Catalyst Monitor Monitor via TLC Reflux->Monitor Isolate Cool, Precipitate & Filter Monitor->Isolate Reaction Complete Purify Recrystallize & Dry Isolate->Purify Product Purified Schiff Base Derivative Purify->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 2: Antimicrobial Susceptibility Testing

Once synthesized and purified, the Schiff base derivatives must be evaluated for their antimicrobial activity. The following protocols for agar diffusion and broth microdilution are standard, reliable methods for this purpose.[4][13]

A. Agar Well/Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the area where microbial growth is inhibited around the test compound.

  • Scientific Rationale: The test compound diffuses from a point source (a well or a paper disk) into the agar medium seeded with a specific microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" (ZOI). The diameter of this zone is proportional to the compound's activity and its diffusion rate through the agar.

  • Step-by-Step Procedure:

    • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes.[13]

    • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

    • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared inoculum.

    • Compound Application:

      • Well Method: Aseptically punch wells (e.g., 6-8 mm in diameter) into the seeded agar plates. Pipette a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[13]

      • Disk Method: Impregnate sterile paper disks with a known concentration of the test compound solution and place them firmly on the agar surface.[4]

    • Controls:

      • Positive Control: Use a standard antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[6][15]

      • Negative Control: Use the solvent (e.g., DMSO) alone to ensure it has no intrinsic antimicrobial activity.[4]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28-35°C for 48 hours for fungi).[4]

    • Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Scientific Rationale: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the microorganism. After incubation, the wells are observed for turbidity (growth). The MIC is the lowest concentration where no turbidity is observed, representing the minimum concentration required to inhibit growth.[4]

  • Step-by-Step Procedure:

    • Plate Preparation: Add 50-100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each well of a 96-well plate.

    • Serial Dilution: Add a concentrated stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

    • Inoculation: Add a standardized inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control (broth + inoculum, no compound) to confirm growth and a negative control (broth only) to confirm sterility.

    • Incubation: Incubate the plate under appropriate conditions.

    • Data Reading: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[4]

G cluster_diffusion Agar Diffusion Method cluster_mic Broth Microdilution Method Compound Synthesized Schiff Base A1 Prepare Seeded Agar Plate Compound->A1 B1 Serial Dilution in 96-Well Plate Compound->B1 A2 Apply Compound (Well or Disk) A1->A2 A3 Incubate A2->A3 A4 Measure Zone of Inhibition (mm) A3->A4 A_Result Qualitative Activity A4->A_Result B2 Inoculate with Microorganism B1->B2 B3 Incubate B2->B3 B4 Observe for Visible Growth B3->B4 B_Result Quantitative MIC Value (µg/mL) B4->B_Result

Caption: Workflow for antimicrobial susceptibility testing.

Data Presentation and Interpretation

Quantitative data from antimicrobial testing should be summarized in a clear, tabular format for easy comparison and analysis.

Compound IDTest OrganismStrainZone of Inhibition (mm)MIC (µg/mL)
Derivative 1 Staphylococcus aureusATCC 259231832
Derivative 1 Escherichia coliATCC 2592212128
Derivative 2 Staphylococcus aureusATCC 259232216
Derivative 2 Escherichia coliATCC 259221564
Ciprofloxacin S. aureus / E. coli-25 / 301 / 0.5
Solvent (DMSO) S. aureus / E. coli-0>1024

Table populated with hypothetical data for illustrative purposes.

Proposed Mechanism of Antimicrobial Action

While the exact mechanism can vary, a prominent theory for the antimicrobial action of Schiff bases is Overtone's concept and the chelation theory.[6]

  • Cell Permeability: The lipophilic nature of the Schiff base allows it to easily permeate through the lipid layer of the microbial cell membrane.

  • Chelation: Once inside the cell, the Schiff base, particularly the azomethine nitrogen and other nearby atoms like the phenolic oxygen, can act as a chelating ligand. It forms stable complexes with essential metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) present in the cytoplasm.[4][6]

  • Enzyme Inhibition: These metal ions are crucial co-factors for many microbial enzymes. By chelating them, the Schiff base effectively deactivates these enzymes, disrupting vital metabolic processes such as respiration and protein synthesis.[6] This ultimately blocks the synthesis of necessary proteins and leads to microbial cell death.

G cluster_cell Microbial Cell Enzyme Essential Enzyme + Metal Ion (Active) Inhibited_Enzyme Inhibited Enzyme (Inactive) Enzyme->Inhibited_Enzyme Binds & Removes Metal Ion Death Disruption of Metabolism & Cell Death Inhibited_Enzyme->Death SB Schiff Base Derivative Chelate Schiff Base-Metal Chelate Complex SB->Chelate Chelates Metal Metal Ion (e.g., Fe, Zn) Metal->Chelate Chelate->Inhibited_Enzyme

Caption: Proposed mechanism of action via metal ion chelation.

References

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Application Notes and Protocols: Unlocking the Anticancer Potential of Metal Complexes Derived from 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Metallo-Drug Discovery

The landscape of cancer chemotherapy has long been dominated by platinum-based drugs like cisplatin. However, their efficacy is often curtailed by significant side effects and the development of drug resistance.[1] This has catalyzed a paradigm shift towards non-platinum-based metallo-drugs, which offer the promise of novel mechanisms of action and the ability to circumvent existing resistance pathways.[1] Within this burgeoning field, Schiff base metal complexes have emerged as exceptionally versatile candidates. Their robust chelating ability, structural flexibility, and inherent biological activities make them a focal point for designing next-generation anticancer agents.[2][3]

This guide focuses on the unique potential of metal complexes derived from the ligand precursor, 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. The presence of two aldehyde groups on this phenolic backbone provides a strategic advantage, enabling the synthesis of binuclear metal complexes. These dimeric structures can exhibit enhanced biological activity compared to their mononuclear counterparts, potentially through cooperative effects between the metal centers, leading to more effective interactions with biological targets like DNA or critical cellular enzymes.[4][5]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a foundational understanding, detailed synthetic protocols, and robust methodologies for evaluating the anticancer properties of this promising class of binuclear metal complexes.

Part 1: Synthesis and Characterization

The journey from precursor to a potential therapeutic agent is a multi-step process demanding precision and thorough analytical validation. The dicarbaldehyde structure is primed for creating binuclear complexes by reacting it with a diamine to first form a compartmental Schiff base ligand, which then coordinates with two metal ions.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_char Characterization A 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde C Condensation Reaction (Methanol, Reflux) A->C B Primary Diamine (e.g., Ethylenediamine) B->C D Schiff Base Ligand (H2L) (Compartmental Ligand) C->D F Complexation Reaction (Methanol, Stirring/Reflux) D->F E Metal Salt (e.g., Cu(OAc)2, ZnCl2) E->F G Binuclear Metal Complex [M2L(X)n] F->G H Spectroscopic Analysis (FT-IR, NMR, UV-Vis, Mass Spec) G->H I Structural Analysis (X-ray Crystallography) G->I J Purity & Composition (Elemental Analysis) G->J

Caption: Overall workflow from precursor synthesis to complex characterization.

Protocol 1: Synthesis of the Binuclear Schiff Base Ligand (H₂L)

This protocol describes a general method for synthesizing the compartmental Schiff base ligand, which serves as the scaffold for the binuclear metal complex. The reaction involves the condensation of the dicarbaldehyde with a primary diamine.

Rationale: The 2:1 condensation reaction between the dicarbaldehyde and a diamine like ethylenediamine creates a compartmental ligand with two distinct coordination sites, each capable of binding a metal ion. The choice of diamine can be varied to fine-tune the steric and electronic properties of the resulting complex.

Materials:

  • This compound

  • Ethylenediamine (or other suitable primary diamine)

  • Absolute Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Dissolve this compound (2.29 g, 10 mmol) in 50 mL of hot absolute methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve ethylenediamine (0.30 g, 5 mmol) in 20 mL of absolute methanol.

  • Add the ethylenediamine solution dropwise to the stirring dicarbaldehyde solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.

  • Reflux the reaction mixture with continuous stirring for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold methanol, and then with diethyl ether.

  • Dry the resulting Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Binuclear Metal (e.g., Copper(II)) Complex

This protocol details the chelation of the synthesized ligand with a metal salt to form the final binuclear complex.

Rationale: The Schiff base ligand, with its N₂O₂ donor sites, readily coordinates with transition metal ions. Adding a metal salt in a 2:1 metal-to-ligand molar ratio encourages the formation of a binuclear complex where each metal ion occupies one of the coordination compartments.[2] The phenoxo oxygen of the ligand often acts as a bridge between the two metal centers.[6]

Materials:

  • Synthesized Schiff Base Ligand (H₂L)

  • Copper(II) Acetate Monohydrate (or other suitable metal salt)

  • Absolute Methanol

  • Standard stirring and filtration apparatus

Procedure:

  • Suspend the Schiff base ligand (H₂L) (0.51 g, 1 mmol) in 40 mL of hot methanol in a round-bottom flask.

  • In a separate flask, dissolve Copper(II) Acetate Monohydrate (0.40 g, 2 mmol) in 20 mL of methanol, heating gently if necessary.

  • Add the methanolic solution of the metal salt dropwise to the stirring ligand suspension.

  • A color change and the formation of a precipitate are typically observed upon addition of the metal salt.

  • Stir the reaction mixture at room temperature or gentle reflux for 3-4 hours to ensure complete complexation.[1]

  • Cool the mixture to room temperature.

  • Filter the resulting solid complex, wash with methanol to remove any unreacted starting materials, and dry in a vacuum desiccator.

Essential Characterization Techniques

To ensure the successful synthesis of the target ligand and complex, a suite of analytical techniques is mandatory.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To confirm functional group transformations.Disappearance of the C=O (aldehyde) band from the precursor and appearance of a new C=N (imine) band in the ligand.[7] A shift in the C=N band upon complexation indicates coordination to the metal ion.
¹H NMR Spectroscopy To elucidate the proton environment and confirm structure.Disappearance of the aldehyde proton signal (~10 ppm) and appearance of the imine proton signal (~8-9 ppm) in the ligand's spectrum.[6]
UV-Vis Spectroscopy To study electronic transitions and coordination.Shifts in π→π* and n→π* transitions upon complexation. Appearance of d-d transition bands for transition metal complexes provides information on the coordination geometry.[7]
Mass Spectrometry To confirm molecular weight.The molecular ion peak should correspond to the calculated mass of the synthesized ligand and complex.
Elemental Analysis To determine the empirical formula (C, H, N content).Experimental percentages should align with the calculated values for the proposed molecular formula.
Magnetic Susceptibility To determine the magnetic properties of the complex.Helps in deducing the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Cu(II)).[7]

Part 2: Protocols for Evaluating Anticancer Activity

Once synthesized and characterized, the novel binuclear complexes must be rigorously evaluated for their biological activity. The following protocols outline standard, validated assays for determining cytotoxicity and investigating the preliminary mechanism of action.

Workflow for Anticancer Evaluation

Caption: Step-wise workflow for in vitro anticancer evaluation.

Protocol 3: In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell viability and determining the cytotoxic potential of a compound.[3][4]

Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell death induced by the test compound.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a normal cell line (e.g., MRC-5 fibroblast) for selectivity assessment.[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized metal complexes, dissolved in DMSO to create stock solutions.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer.

  • 96-well microplates, multichannel pipette, incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known anticancer drug like cisplatin).[3]

  • Incubation: Incubate the plates for 48 or 72 hours.[8][9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible within the cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Example IC₅₀ Values

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)MRC-5 (Normal Fibroblast) IC₅₀ (µM)Selectivity Index (MRC-5 / MCF-7)
Ligand (H₂L)> 100> 100> 100-
Binuclear Cu(II) Complex8.5 ± 0.712.1 ± 1.145.2 ± 3.55.3
Binuclear Zn(II) Complex15.2 ± 1.320.5 ± 2.470.8 ± 5.14.7
Cisplatin (Reference)11.3 ± 0.99.8 ± 0.624.4 ± 2.12.2

Note: These are hypothetical values for illustrative purposes. A higher selectivity index indicates greater preferential toxicity towards cancer cells.

Protocol 4: DNA Cleavage Study by Agarose Gel Electrophoresis

Many metal-based anticancer drugs exert their effect by interacting with and damaging cellular DNA.[8] This assay qualitatively assesses the ability of the synthesized complexes to cleave plasmid DNA.

Rationale: Supercoiled plasmid DNA (Form I) is compact and migrates fastest through an agarose gel. If a compound introduces a single-strand break (nicking), the DNA relaxes into an open-circular form (Form II), which migrates slower. Double-strand breaks result in a linear form (Form III) that migrates between the other two. This change in migration pattern provides evidence of DNA cleavage activity.[3]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Synthesized metal complexes.

  • Tris-Acetate-EDTA (TAE) buffer.

  • Agarose and Gel Electrophoresis System.

  • Ethidium Bromide (EtBr) or a safer alternative DNA stain.

  • UV transilluminator and gel imaging system.

  • Loading dye.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of plasmid DNA (e.g., 0.5 µg), buffer, and varying concentrations of the metal complex. Include a DNA-only control.

  • Incubation: Incubate the reaction mixtures at 37°C for 2-4 hours.[3]

  • Gel Loading: Add loading dye to each reaction mixture and load the samples into the wells of a 1% agarose gel submerged in TAE buffer.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 50-80 V) until the dye front has migrated sufficiently down the gel.

  • Staining and Visualization: Stain the gel with EtBr solution for 20-30 minutes, followed by a brief destaining in water. Visualize the DNA bands under a UV transilluminator.

  • Analysis: Compare the bands from the complex-treated samples to the control lane. A decrease in the intensity of the supercoiled Form I band and a corresponding increase in the nicked Form II band indicates DNA cleavage activity.

Part 3: Mechanistic Insights and Future Directions

The observation of potent cytotoxicity necessitates a deeper investigation into the molecular mechanisms of cell death.

Elucidating the Mechanism of Action

Mechanism_of_Action cluster_downstream Downstream Effects Complex Binuclear Metal Complex Target Cellular Targets Complex->Target DNA Nuclear DNA Target->DNA Mito Mitochondria Target->Mito Enzyme Key Enzymes (e.g., Topoisomerase) Target->Enzyme Arrest Cell Cycle Arrest (G0/G1 or G2/M phase) DNA->Arrest ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Enzyme->Arrest Caspase Caspase Activation (Caspase-3, -9) ROS->Caspase Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways initiated by the metal complex.

Initial findings from cytotoxicity and DNA cleavage assays can guide further experiments:

  • Apoptosis Induction: The primary mechanism for many successful anticancer drugs is the induction of apoptosis.[8] This can be confirmed by assays such as Annexin V/PI staining using flow cytometry, and by measuring the activity of key executioner enzymes like caspase-3 and caspase-9.[10]

  • Cell Cycle Analysis: Flow cytometry can also be used to determine if the complexes cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[10]

  • Mitochondrial Dysfunction: Given that mitochondria are central to apoptosis, assessing changes in mitochondrial membrane potential can provide further mechanistic clues.[5]

  • Molecular Docking: In silico molecular docking studies can predict the binding affinity and interaction modes of the complexes with biological targets like DNA or specific proteins (e.g., topoisomerase, Bcl-2 family proteins), helping to rationalize the experimental findings.[3][8]

By systematically applying these protocols, researchers can effectively synthesize, characterize, and evaluate the anticancer potential of novel binuclear metal complexes derived from this compound, paving the way for the development of more effective and selective cancer therapies.

References

  • Schiff Bases and their Metal Complexes as Potential Anticancer Agents: A Critical Review. (2025).
  • Formation of Binuclear Metal Complexes with Multidentate Schiff-base Oxime Ligand: Synthesis and Spectral Investigation. (2011). IBN AL- HAITHAM J. FOR PURE & APPL. SCI., 24(2).
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). ACS Omega.
  • Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (n.d.). PubMed Central.
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry.
  • Binuclear Zn(II) Schiff base complexes: Synthesis, spectral characterization, theoretical studies and antimicrobial investigations. (n.d.).
  • Synthesis and spectral characterization of binuclear compounds of Cu(II) and Ni(II) Schiff base of 2-Hydroxy-5-methylacetophenon. (2023). Journal of Chemistry Letters.
  • An asymmetric binuclear zinc(ii) complex with mixed iminodiacetate and phenanthroline ligands: synthesis, characterization, structural conversion and anticancer properties. (n.d.). Inorganic Chemistry Frontiers.
  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (n.d.). PubMed Central.
  • Metal-Based Complexes in Cancer Tre
  • New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. (n.d.).
  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). PubMed Central.
  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025).
  • Metal complexes of flavonoids: their synthesis, characterization and enhanced antioxidant and anticancer activities. (2019). PubMed.
  • (PDF) this compound. (2025).
  • Synthesis, characterization, and anticancer activity of Schiff bases. (n.d.). PubMed.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). NIH.
  • Cu(II), Cd(II) and Ni(II) Complexes of 5-Bromosalicylaldehyde-4-hydroxybenzhydrazone: Synthesis and Spectral Studies. (2021). Mapana Journal of Sciences.
  • Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (2025).
  • Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies. (n.d.). PubMed Central.
  • Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. (2022). MDPI.
  • This compound. (n.d.). PubChem.

Sources

Catalytic Applications of Metal Complexes of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides a detailed exploration of the catalytic potential of metal complexes derived from 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. This versatile building block, featuring two aldehyde functionalities and a phenolic hydroxyl group, is an exceptional precursor for constructing mono- and binuclear metal complexes with significant catalytic activity. The presence of the electron-withdrawing bromine atom on the aromatic ring further modulates the electronic properties of the resulting complexes, offering a handle to fine-tune their reactivity.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to understand, adapt, and troubleshoot these catalytic systems. We will delve into two primary applications: biomimetic oxidation reactions modeled after copper-containing enzymes and transfer hydrogenation of ketones using ruthenium complexes.

Application Note 1: Dicopper(II) Complexes for Biomimetic Catechol Oxidation

Scientific Principle and Rationale

Nature utilizes copper-containing enzymes, such as catechol oxidase, to catalyze the oxidation of catechols to their corresponding quinones. Metal complexes that mimic the structure and function of these enzymes are of great interest for developing efficient oxidation catalysts. Binuclear copper(II) complexes derived from Schiff base ligands of 2-hydroxyisophthalaldehyde and its derivatives have shown remarkable catecholase activity.[1]

The this compound ligand is an ideal platform for creating such biomimetic catalysts. Its two aldehyde groups can be condensed with primary amines to form a binucleating ligand capable of holding two copper(II) ions in close proximity, a key feature for the catalytic cycle. The electron-withdrawing nature of the bromine substituent is hypothesized to increase the Lewis acidity of the copper centers, potentially enhancing their catalytic activity.

This protocol outlines the synthesis of a representative dicopper(II) Schiff base complex and a method to evaluate its catalytic efficacy in the aerobic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC).

Experimental Protocols

Protocol 1: Synthesis of a Binuclear Copper(II) Schiff Base Complex

This protocol describes the synthesis of a dicopper(II) complex from this compound and N,N-dimethylethylenediamine.

Materials:

  • This compound

  • N,N-Dimethylethylenediamine

  • Copper(II) acetate monohydrate

  • Methanol (anhydrous)

  • Triethylamine

  • Diethyl ether

Procedure:

  • Ligand Synthesis:

    • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of warm methanol.

    • In a separate flask, dissolve 2.0 mmol of N,N-dimethylethylenediamine in 10 mL of methanol.

    • Add the amine solution dropwise to the stirring aldehyde solution. A color change to bright yellow should be observed.

    • Reflux the mixture for 2 hours. The formation of the Schiff base ligand is typically complete within this timeframe. The reaction can be monitored by TLC.

  • Complexation:

    • To the warm ligand solution, add a solution of 2.0 mmol of copper(II) acetate monohydrate in 20 mL of methanol.

    • Add 2-3 drops of triethylamine to facilitate the deprotonation of the phenolic hydroxyl group.

    • The color of the solution should change, often to a deep green or brown, indicating complex formation.

    • Reflux the reaction mixture for an additional 3 hours.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation begins.

    • Wash the collected solid with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove unreacted starting materials.

    • Dry the resulting complex under vacuum.

    • Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (3,5-DTBC)

This protocol uses UV-Vis spectroscopy to monitor the catalytic oxidation of 3,5-DTBC to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ), which has a characteristic absorption maximum around 400 nm.

Materials:

  • Synthesized dicopper(II) complex

  • 3,5-Di-tert-butylcatechol (3,5-DTBC)

  • Methanol (spectroscopic grade)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1.0 x 10⁻³ M solution of the dicopper(II) catalyst in methanol.

    • Prepare a 1.0 x 10⁻² M solution of the 3,5-DTBC substrate in methanol.

  • Kinetic Measurement:

    • In a quartz cuvette, place 2.0 mL of the 3,5-DTBC solution and 0.9 mL of methanol.

    • Place the cuvette in a thermostatted UV-Vis spectrophotometer and allow it to equilibrate at 25 °C.

    • Initiate the reaction by adding 0.1 mL of the catalyst stock solution (final catalyst concentration will be ~3.3 x 10⁻⁵ M).

    • Immediately begin recording the absorbance at 400 nm over time for at least 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for 3,5-DTBQ in methanol is ~1900 M⁻¹cm⁻¹).

    • The turnover number (TON) can be calculated as moles of product formed per mole of catalyst over a specific time.

Data Presentation

Table 1: Expected Catalytic Performance for Catechol Oxidation

CatalystSubstrateInitial Rate (v₀, M/s)Turnover Number (TON) after 1 hr
Cu(II) Complex3,5-DTBC1.0 x 10⁻⁵ - 5.0 x 10⁻⁵100 - 500
Blank (no catalyst)3,5-DTBCNegligible< 1
Visualization

Catechol_Oxidation_Cycle Cat_CuII_CuII [Cu(II)Cu(II)-L] Substrate Catechol (H₂cat) Intermediate1 [Cu(II)Cu(II)-L(Hcat)]⁻ Substrate->Intermediate1 + H₂cat - H⁺ Intermediate2 [Cu(I)Cu(I)-L] + Quinone Intermediate1->Intermediate2 Intramolecular Electron Transfer O2 O₂ H2O 2H₂O Intermediate2->Cat_CuII_CuII + O₂ + 2H⁺ Product Quinone Intermediate2->Product

Caption: Proposed catalytic cycle for the oxidation of catechol by a dicopper(II) complex.

Application Note 2: Diruthenium(II) Complexes for Catalytic Transfer Hydrogenation of Ketones

Scientific Principle and Rationale

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds to alcohols, using a hydrogen donor like isopropanol in place of high-pressure H₂ gas. Ruthenium(II) complexes, particularly those with Schiff base ligands, are highly effective catalysts for this transformation.[2] Studies have shown that Ru(II) complexes of Schiff bases derived from 5-bromosalicylaldehyde efficiently catalyze the transfer hydrogenation of a broad range of ketones.[2]

By using this compound, it is possible to synthesize binuclear ruthenium(II) complexes. Such bimetallic catalysts may exhibit cooperative effects between the two metal centers, leading to enhanced catalytic activity compared to their mononuclear counterparts. The reaction typically proceeds via a metal-hydride intermediate, which delivers the hydride to the ketone's carbonyl carbon.

This protocol provides a method for the synthesis of a diruthenium(II) complex and its application in the catalytic transfer hydrogenation of acetophenone as a model substrate.

Experimental Protocols

Protocol 3: Synthesis of a Diruthenium(II) Schiff Base Complex

This protocol is based on the reaction of a pre-formed Schiff base ligand with a suitable ruthenium precursor.

Materials:

  • Schiff base ligand (synthesized as in Protocol 1)

  • [Ru(p-cymene)Cl₂]₂ dimer

  • Sodium carbonate (anhydrous)

  • Isopropanol (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend 1.0 mmol of the Schiff base ligand and 1.0 mmol of [Ru(p-cymene)Cl₂]₂ in 40 mL of anhydrous toluene.

  • Add 2.5 mmol of anhydrous sodium carbonate to the suspension.

  • Reflux the mixture under an inert atmosphere for 24 hours. The color of the reaction mixture should change, often to a dark red or purple.

  • After cooling, filter the mixture through Celite to remove sodium salts and any insoluble material.

  • Remove the toluene from the filtrate under reduced pressure to yield the crude product.

  • The crude complex can be purified by recrystallization from a solvent mixture such as dichloromethane/hexane.

  • Dry the purified diruthenium(II) complex under vacuum and characterize by FT-IR, ¹H NMR, and elemental analysis.

Protocol 4: Catalytic Transfer Hydrogenation of Acetophenone

Materials:

  • Synthesized diruthenium(II) complex

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the diruthenium(II) catalyst (0.01 mmol, 1 mol% relative to the substrate).

  • Add acetophenone (1.0 mmol) and 5 mL of anhydrous isopropanol.

  • Prepare a fresh 0.1 M solution of KOH in isopropanol. Add 0.1 mL of this solution (0.01 mmol KOH) to the reaction mixture.

  • Seal the tube and heat the reaction mixture in an oil bath at 80 °C with stirring for the desired time (e.g., 1-12 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature, quench with a few drops of water, and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product, 1-phenylethanol, can be purified by column chromatography if necessary.

Data Presentation

Table 2: Expected Performance in Transfer Hydrogenation of Various Ketones

EntrySubstrateTime (h)Conversion (%)
1Acetophenone2>99
24'-Chloroacetophenone3>99
34'-Methylacetophenone2>99
4Cyclohexanone495
5Benzophenone890
Visualization

Transfer_Hydrogenation_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst Ru(II) Complex (1 mol%) Substrate Ketone (1.0 mmol) Solvent Isopropanol (5 mL) Base KOH (0.01 mmol) Heating Heat to 80 °C Stir for 1-12 h Base->Heating Quench Cool & Quench (H₂O) Heating->Quench Extract Extract (Ethyl Acetate) Quench->Extract Analyze Analyze by GC Extract->Analyze

Caption: Experimental workflow for catalytic transfer hydrogenation of ketones.

References

  • Buldurun, K., Turan, N., Savcı, A., & Çolak, N. (2018). Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde: Ru(II) complexes transfer hydrogenation. Journal of Saudi Chemical Society, 23(2). Available at: [Link][2]

Sources

Application Notes & Protocols: A Stepwise Approach to the Synthesis of Asymmetrical Schiff Base Ligands from 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the rational design and synthesis of asymmetrical Schiff base ligands, utilizing the versatile diformyl precursor, 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. Asymmetrical ligands are of paramount importance in coordination chemistry and catalysis, as they allow for the fine-tuning of steric and electronic properties within a metal's coordination sphere.[1][2] This guide eschews a one-pot methodology in favor of a more controlled, stepwise approach to ensure the selective formation of the desired asymmetrical product, minimizing the generation of symmetrical byproducts. Detailed protocols, mechanistic rationales, characterization data, and potential applications are presented for researchers in synthetic chemistry, catalysis, and drug development.

Introduction and Strategic Overview

This compound is an excellent starting scaffold for constructing multidentate ligands.[3] Its two aldehyde groups, positioned ortho and para to a phenolic hydroxyl group, provide a platform for creating complex molecular architectures. While symmetrical ligands can be synthesized in a single step by reacting the dialdehyde with two equivalents of an amine, the synthesis of asymmetrical ligands—bearing two different imine functionalities—requires a more nuanced strategy.

The core challenge lies in selectively reacting only one of the two aldehyde groups at a time. A stepwise condensation is the most effective method to achieve this.[2][4] This strategy involves two distinct synthetic operations:

  • Synthesis of the Mono-imine Intermediate: The dialdehyde is reacted with one equivalent of the first primary amine (Amine A) to form a "half-ligand" intermediate.

  • Formation of the Asymmetrical Ligand: The isolated mono-imine is then reacted with one equivalent of a second, different primary amine (Amine B) to yield the final asymmetrical product.

This controlled approach provides a high-fidelity route to a plethora of asymmetrical Schiff base ligands with tailored properties. Schiff bases and their metal complexes are foundational to numerous fields, with applications ranging from catalysis and bioinorganic chemistry to the development of antimicrobial and anticancer agents.[5][6]

G Start 5-Bromo-2-hydroxy- benzene-1,3-dicarbaldehyde Step1 Step 1: Mono-condensation (Formation of Half-Ligand) Start->Step1 AmineA Primary Amine A (1 equivalent) AmineA->Step1 Intermediate Mono-imine Intermediate Step1->Intermediate Step2 Step 2: Second Condensation (Completion of Ligand) Intermediate->Step2 AmineB Primary Amine B (1 equivalent) AmineB->Step2 Final Asymmetrical Schiff Base Ligand Step2->Final

Figure 1: General workflow for the stepwise synthesis of an asymmetrical ligand.

Part I: Synthesis of the Mono-imine Intermediate

This protocol details the synthesis of the mono-functionalized intermediate. The key to success in this step is controlling the stoichiometry to favor the 1:1 reaction product. We will use aniline as a representative primary amine for this protocol.

Experimental Protocol: Synthesis of 4-Bromo-2-formyl-6-((phenylimino)methyl)phenol

Materials & Reagents:

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound229.0311455.01.0
Aniline93.134665.01.0
Absolute Ethanol-50 mL--
Glacial Acetic Acid-2-3 drops-Catalyst

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.145 g, 5.0 mmol).

  • Dissolution: Add 30 mL of absolute ethanol and stir the mixture at room temperature until the solid is mostly dissolved. Gentle warming may be required.

  • Amine Addition: In a separate vial, dissolve aniline (0.466 g, 5.0 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over 10 minutes.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture.[7] Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the flask to cool to room temperature, and then place it in an ice bath for 30 minutes to promote precipitation.

  • Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified mono-imine intermediate in a vacuum oven at 50°C overnight. The expected yield is typically in the range of 70-85%.

Causality and Experimental Rationale:

  • Stoichiometry: The use of a strict 1:1 molar ratio of dialdehyde to amine is the most critical parameter to maximize the yield of the mono-adduct and prevent the formation of the symmetrical bis-adduct.

  • Solvent: Ethanol is an ideal solvent as it effectively dissolves the reactants while allowing the product to precipitate upon cooling, simplifying purification.[8]

  • Catalyst: The small amount of acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and accelerating the nucleophilic attack by the amine.[7]

  • Reflux: The condensation reaction to form a Schiff base is reversible. Heating under reflux provides the necessary activation energy and helps to drive off the water molecule formed as a byproduct, pushing the equilibrium towards the product.

Part II: Synthesis of the Asymmetrical Ligand

With the purified mono-imine intermediate in hand, the second, different amine can be introduced to complete the synthesis of the asymmetrical ligand. For this protocol, we will use p-toluidine as the second amine.

Experimental Protocol: Synthesis from the Mono-imine Intermediate

Materials & Reagents:

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-Bromo-2-formyl-6-((phenylimino)methyl)phenol304.1512174.01.0
p-Toluidine107.154294.01.0
Absolute Ethanol-40 mL--

Procedure:

  • Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, suspend the mono-imine intermediate (1.217 g, 4.0 mmol) in 25 mL of absolute ethanol.

  • Amine Addition: Dissolve p-toluidine (0.429 g, 4.0 mmol) in 15 mL of absolute ethanol and add it to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The suspension should become a clear solution before the new product begins to precipitate.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. Collect the bright yellow solid by vacuum filtration.

  • Washing and Drying: Wash the product with cold ethanol (2 x 10 mL) and dry under vacuum at 50°C. The expected yield is typically >85%.

G cluster_step1 cluster_step2 Start Start->inv1 Amine1 Amine1->inv1 Intermediate Intermediate->inv2 Amine2 Amine2->inv2 Final inv1->Intermediate Step 1 Ethanol, H⁺ (cat.) Reflux inv2->Final Step 2 Ethanol Reflux

Figure 2: Reaction scheme for the stepwise synthesis of an asymmetrical ligand.

Characterization and Validation

Validation of the final product's structure is essential. The following techniques and expected results confirm the successful synthesis of the asymmetrical ligand.

TechniqueExpected Observations
FT-IR (cm⁻¹)Disappearance of the aldehyde C-H stretch (~2750-2850 cm⁻¹). Appearance of two distinct C=N (imine) stretches around 1620-1640 cm⁻¹.[9][10] Persistence of the broad O-H stretch (~3400 cm⁻¹).
¹H NMR (δ, ppm)Disappearance of the two aldehyde proton signals (~9.8-10.5 ppm). Appearance of two new, distinct imine proton (-CH=N-) singlets (~8.3-8.9 ppm). Signals corresponding to the aromatic protons of both aniline and p-toluidine moieties will be present and distinguishable. A singlet for the methyl group of the p-toluidine moiety (~2.3-2.4 ppm). A broad singlet for the phenolic -OH proton (>12 ppm).
¹³C NMR (δ, ppm)Disappearance of aldehyde carbon signals (~190 ppm). Appearance of two distinct imine carbon (-C H=N-) signals (~160-170 ppm). Presence of aromatic carbon signals from all three rings and the methyl carbon signal (~21 ppm).
Mass Spec. (E.g., ESI-MS)The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the final product (C₂₂H₁₈BrN₂O).

Applications in Coordination Chemistry

The synthesized asymmetrical ligand is a multidentate chelating agent, capable of coordinating with a variety of transition metal ions through its phenolic oxygen and two imine nitrogen atoms. This forms stable metal complexes with potential applications in catalysis and materials science.[9][11]

The asymmetry allows for unique electronic environments around the metal center, which can be exploited in asymmetric catalysis if chiral amines are used in the synthesis.[12] For example, introducing a bulky group via one amine and an electronically distinct group via the second can create a chiral pocket that influences the stereochemical outcome of a catalyzed reaction.

Figure 3: Chelation of a metal ion (M) by the asymmetrical N,N,O-donor ligand.

References

  • Abdel-Rahman, L. H., et al. (2010). Preparation and Characterization of Novel Asymmetrical Schiff-Base Ligands. Journal of the Serbian Chemical Society.
  • d’Almeida, T., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules. [Link]

  • Malav, R., & Ray, S. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. [Link]

  • Ray, S., & Malav, R. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Publishing.
  • Saghatforoush, L. A., et al. (2009). Iron(III) Schiff base complexes with asymmetric tetradentate ligands: Synthesis, spectroscopy, and antimicrobial properties. Transition Metal Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Nguyen, L. T., et al. (2015). THE SYNTHESIS OF AN UNSYMMETRICAL SALEN-TYPE LIGAND AND ITS COBALT COMPLEX AS AN EFFICIENT CATALYST FOR THE HYDROLYTIC KINETIC RESOLUTION OF EPICHLOROHYDRIN. Vietnam Journal of Chemistry. [Link]

  • Singh, P., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Indian Chemical Society. [Link]

  • Kumar, A., et al. (2022). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Al-Masoudi, W. A. (2015). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. [Link]

  • Wang, D., et al. (2013). 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. Acta Crystallographica Section E. [Link]

  • (Protocol not directly cited, but supports general methods)
  • Zvelebil, M., et al. (2010). Unsymmetrical Salen-Type Ligands: High Yield Synthesis of Salen-Type Schiff Bases Containing Two Different Benzaldehyde Moieties. Molecules. [Link]

  • Riela, S., et al. (2008). Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. Molecules. [Link]

  • Sarkar, B. (2019). Salen and Related Ligands. IntechOpen. [Link]

  • (Protocol not directly cited, but supports general methods)
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5260206, this compound. [Link]

  • (Protocol not directly cited, but supports general methods)
  • (Protocol not directly cited, but supports general methods)
  • Duclos, S., et al. (2001). This compound. Acta Crystallographica Section E. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this valuable precursor, which is notably used in the development of Robson-type ligands.[1] This document provides an in-depth analysis of common synthetic routes, a detailed troubleshooting guide in a question-and-answer format, and answers to frequently asked questions to help you improve your reaction yields and product purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound, also known as 2,6-Diformyl-4-bromophenol, involves the introduction of two formyl groups and one bromine atom onto a phenol backbone.[2] The sequence and method of these introductions are critical for achieving a high yield. The primary challenge lies in achieving selective di-formylation without significant side-product formation. Below is a summary of plausible synthetic pathways.

Synthetic_Pathways cluster_0 Pathway A: Double Formylation (Recommended) cluster_1 Pathway B: Sequential Formylation cluster_2 Pathway C: Oxidation Route start_A 4-Bromophenol product 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde start_A->product Double Formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann) start_B Salicylaldehyde inter_B 5-Bromosalicylaldehyde start_B->inter_B Bromination product_B 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde inter_B->product_B Second Formylation (Challenging) start_C 4-Bromo-2,6-di(hydroxymethyl)phenol product_C 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde start_C->product_C Oxidation (e.g., MnO₂)

Caption: Overview of primary synthetic routes to the target compound.

While several routes exist, Pathway A , the direct double formylation of 4-bromophenol, is often the most practical approach for laboratory synthesis. This guide will focus on troubleshooting this specific pathway. Pathway C is a valid method but requires the synthesis of a more complex starting material.[1] Pathway B is challenging because the second formylation step on the deactivated 5-bromosalicylaldehyde ring is often low-yielding.

Section 2: Recommended Protocol: Vilsmeier-Haack Di-formylation of 4-Bromophenol

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic compounds.[3] It utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[4][5] This protocol has been adapted for the di-formylation required for this synthesis.

Materials:

  • 4-Bromophenol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 equivalents).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add POCl₃ (4 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a solid, crystalline Vilsmeier reagent may be observed.[6]

  • Formylation Reaction:

    • Dissolve 4-bromophenol (1 equivalent) in a minimal amount of anhydrous DMF.

    • Cool the Vilsmeier reagent mixture back to 0°C.

    • Add the 4-bromophenol solution dropwise to the Vilsmeier reagent.

    • After addition, slowly raise the temperature to 80-100°C and heat for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis:

    • Once the reaction is complete (consumption of starting material), cool the mixture to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice.

    • Add a saturated solution of sodium acetate to neutralize the acid and hydrolyze the iminium intermediate. Stir vigorously for 1-2 hours until the hydrolysis is complete.[6]

    • A precipitate of the crude product should form.

  • Extraction and Purification:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the recommended Vilsmeier-Haack pathway.

Troubleshooting_Yield cluster_solutions Potential Causes & Solutions start Low or No Yield Observed q1 TLC shows mainly unreacted starting material? start->q1 q2 TLC shows a complex mixture of spots? start->q2 q3 TLC shows mono-formylated intermediate but no product? start->q3 sol1a 1. Inactive Vilsmeier Reagent: - Use anhydrous DMF/POCl₃. - Ensure proper reagent stoichiometry. - Check reagent purity. [7] q1->sol1a sol1b 2. Insufficient Reaction Conditions: - Increase reaction temperature (up to 100°C). - Prolong reaction time (monitor by TLC). q1->sol1b sol1c 3. Poor Substrate Reactivity: - The bromophenol ring is less activated; harsher conditions may be needed. [9] q1->sol1c sol2a 1. Moisture Contamination: - Rigorously dry all glassware and solvents. - Water quenches the Vilsmeier reagent. [7] q2->sol2a sol2b 2. Incorrect Stoichiometry: - Too much formylating agent can lead to side products. - Start with ~4 eq. of POCl₃ for di-formylation. q2->sol2b sol2c 3. Sub-optimal Temperature Control: - Overheating during reagent formation can degrade it. - Maintain 0°C during Vilsmeier reagent prep. q2->sol2c sol3a 1. Insufficient Driving Force: - The second formylation is harder than the first. - Increase temperature to >80°C. - Ensure sufficient excess of Vilsmeier reagent. q3->sol3a sol3b 2. Incomplete Hydrolysis: - The iminium intermediate must be fully hydrolyzed. - Stir vigorously with aqueous base for 1-2 hours during work-up. [9] q3->sol3b

Caption: Decision tree for troubleshooting low product yield.

Q1: My reaction resulted in a very low yield, and I recovered most of my starting 4-bromophenol. What went wrong?

A: This is a classic symptom of failed or insufficient reaction conditions. Here are the most probable causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[7] The use of non-anhydrous DMF or glassware can rapidly quench the reagent, preventing the reaction. Furthermore, the quality of the POCl₃ is critical; it should be fresh and colorless.

  • Insufficient Reaction Temperature/Time: Formylating a bromophenol is more challenging than formylating a simple phenol due to the electron-withdrawing nature of bromine. The reaction often requires elevated temperatures (80-100°C) and extended reaction times (6+ hours) to drive the di-formylation to completion.[8]

  • Incorrect Stoichiometry: Di-formylation requires at least two equivalents of the formylating agent per equivalent of substrate. To account for potential degradation and ensure the reaction goes to completion, using 3-4 equivalents of the Vilsmeier reagent (formed from 3-4 eq. of POCl₃) is recommended.

Q2: My reaction produced a dark, intractable tar with multiple spots on the TLC plate. How can I avoid this and purify my product?

A: Tar formation is typically due to side reactions, often exacerbated by moisture or incorrect temperatures.

  • Cause: Adding the substrate before the Vilsmeier reagent is fully formed or allowing the temperature to rise uncontrollably during its formation can lead to degradation and polymerization.[6]

  • Solution: Ensure the Vilsmeier reagent is prepared correctly at 0°C before the dropwise addition of the 4-bromophenol. During the heating phase, maintain a stable target temperature and do not overheat, as this can promote decomposition.

  • Purification: If you obtain a crude tar, purification via column chromatography on silica gel is the most effective method. A solvent system starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will help separate the desired product from baseline impurities and less polar side products.

Q3: I seem to have synthesized the mono-formylated product (5-bromo-2-hydroxybenzaldehyde) but not the desired di-formylated product. How can I push the reaction further?

A: The introduction of the first formyl group deactivates the aromatic ring, making the second formylation more difficult.

  • Cause: This issue arises from reaction conditions that are not sufficiently forcing to overcome the deactivation. This includes temperatures that are too low, insufficient reaction time, or a sub-stoichiometric amount of the Vilsmeier reagent.

  • Solution: To achieve di-formylation, you must use more aggressive conditions. Increase the reaction temperature to the higher end of the recommended range (90-100°C) and prolong the reaction time, carefully monitoring by TLC. Ensure you are using at least 3-4 equivalents of the formylating agent.

Section 4: Frequently Asked Questions (FAQs)

Q: Which formylation method is best for synthesizing this compound?

A: A comparison of common formylation methods for phenols is provided below. For di-formylation of a deactivated ring, the Vilsmeier-Haack reaction generally offers the best balance of reactivity and control. The Reimer-Tiemann reaction is another possibility, but it often suffers from moderate yields and the use of hazardous chloroform.[9][10] The Duff reaction is typically used for mono-ortho-formylation and is known for low yields.[11][12]

ReactionReagentsTypical YieldProsCons
Vilsmeier-Haack DMF, POCl₃Moderate to GoodVersatile, works on moderately deactivated rings.[4][5]Reagents are highly moisture-sensitive.[7]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Low to ModerateDoes not require anhydrous conditions.[13]Often low yielding (20-60%), uses chloroform, can be highly exothermic.[10][14]
Duff Reaction Hexamethylenetetramine (HMTA), AcidLowSimple setup.Generally inefficient, often poor yields.[11]

Q: What are the critical safety precautions for this synthesis?

A: This synthesis involves several hazardous materials.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Bromine/Bromophenol: Bromine is highly toxic and corrosive. 4-Bromophenol is toxic and an irritant. Handle with care.

  • Anhydrous DMF: Can be absorbed through the skin and is a potential teratogen. Always wear gloves.

  • Work-up: The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. This step must be performed slowly in a well-ventilated fume hood.

Q: Can I brominate 2-hydroxybenzene-1,3-dicarbaldehyde instead?

A: Yes, this is a viable alternative (related to Pathway B). However, bromination of an activated di-formyl phenol ring can be aggressive. The two electron-withdrawing formyl groups will deactivate the ring, but the powerful activating effect of the hydroxyl group can still lead to over-bromination or other side reactions if conditions are not carefully controlled.[15] Direct bromination of salicylaldehyde is a known procedure to produce 5-bromosalicylaldehyde.[16][17]

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • Grokipedia. Reimer–Tiemann reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available from: [Link]

  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Available from: [Link]

  • NIH National Library of Medicine. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available from: [Link]

  • ResearchGate. New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. Available from: [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

  • Reddit. Bromination Help. Available from: [Link]

  • ResearchGate. This compound. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Sciencemadness.org. Bromination of aromatic compounds without catalyst. Available from: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]

  • Chem-Station Int. Ed. Duff Reaction. Available from: [Link]

  • Google Patents. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
  • PubMed. Bromophenol (5-bromo-3,4-dihydroxybenzaldehyde) isolated from red alga Polysiphonia morrowii inhibits adipogenesis by regulating expression of adipogenic transcription factors and AMP-activated protein kinase activation in 3T3-L1 adipocytes. Available from: [Link]

  • Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

Sources

Technical Support Center: Purification of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. Here, we address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Compound Overview

This compound (also known as 2,6-Diformyl-4-bromophenol) is a key precursor in the synthesis of macrocyclic ligands, metal-organic frameworks (MOFs), and various Schiff base complexes.[1][2] Its purity is paramount, as trace impurities can significantly hinder downstream reactions, affect crystal lattice formation, and compromise the integrity of final products.

PropertyValueSource
Molecular Formula C₈H₅BrO₃PubChem[3]
Molecular Weight 229.03 g/mol PubChem[3]
Appearance Typically a pale yellow to light brown solid---
Melting Point ~165 °CPubChem[3]
Solubility Soluble in acetone, DMF, DMSO; moderately soluble in hot ethanol, methanol, chloroform; sparingly soluble in water and nonpolar solvents like hexanes.General chemical principles

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the oxidation of 4-bromo-2,6-bis(hydroxymethyl)phenol.[1] Based on this and the inherent reactivity of the aldehyde functional groups, you can anticipate the following impurities:

  • Starting Material: Unreacted 4-bromo-2,6-bis(hydroxymethyl)phenol.

  • Over-oxidation Product: 5-Bromo-2-hydroxy-1,3-benzenedicarboxylic acid. Aldehydes are susceptible to air oxidation, a process that can accelerate in the presence of light or residual metal catalysts.

  • Mono-aldehyde Species: 5-Bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde, resulting from incomplete oxidation.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Chloroform, Ethyl Acetate).

  • Inorganic Salts: Byproducts from reagents or neutralization steps.

Q2: My crude product is a dark brown, sticky solid. What is the best initial purification strategy?

A2: A dark, non-crystalline appearance suggests the presence of significant polymeric or colored impurities. A multi-step approach is recommended before attempting final purification by recrystallization or chromatography.

Initial Cleanup Protocol:

  • Trituration/Washing: Begin by triturating the crude solid with a solvent in which the desired product is poorly soluble but the impurities are. Cold dichloromethane or diethyl ether are excellent choices. This will wash away many nonpolar impurities and can help induce crystallization.

  • Bicarbonate Wash: To remove acidic impurities, such as the over-oxidized dicarboxylic acid, dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The carboxylate salt will partition into the aqueous layer.

  • Activated Carbon Treatment: If a persistent color remains after washing, you can use activated carbon. Dissolve the crude product in a suitable solvent (e.g., hot acetone or ethyl acetate), add a small amount of activated carbon (typically 1-2% w/w), heat gently for 10-15 minutes, and then filter the hot solution through a pad of Celite® to remove the carbon. Caution: Using too much carbon can lead to significant product loss due to adsorption.

After this initial cleanup, you can proceed with more refined techniques like recrystallization or column chromatography.

Troubleshooting Guide: Purification Techniques

This decision workflow can help you select the appropriate primary purification method.

Purification_Decision_Tree start Crude Product Assessment is_solid Is the product >85% pure and mostly crystalline? start->is_solid recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes pre_treat Perform Initial Cleanup: - Trituration - Bicarbonate Wash is_solid->pre_treat No is_colored Are colored impurities persistent? chromatography Primary Method: Column Chromatography is_colored->chromatography No carbon_step Consider Activated Carbon Treatment is_colored->carbon_step Yes recrystallize->is_colored If issues arise pre_treat->is_colored carbon_step->chromatography

Caption: Decision workflow for selecting a purification strategy.

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying solids on a large scale, provided a suitable solvent system can be identified.[5]

Q1.1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1.1: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] The resulting liquid phase is immiscible with the solvent and fails to crystallize.

Causality & Solution:

  • Reason 1: Solvent is too good. The boiling point of your chosen solvent may be too high, or its solvating power may be excessive.

    • Solution: Switch to a lower-boiling point solvent or use a co-solvent system. For this compound, an ethanol/water or acetone/hexane system works well. Dissolve the compound in the "good" solvent (ethanol/acetone) at an elevated temperature, then slowly add the "poor" solvent (water/hexane) until persistent cloudiness (the saturation point) is observed. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.

  • Reason 2: Cooling is too rapid. Fast cooling does not give the molecules enough time to align into a crystal lattice.

    • Solution: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to ensure a slow cooling rate.

  • Reason 3: Presence of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: Ensure the initial cleanup steps mentioned earlier have been performed. If the oil persists, separate the mother liquor, redissolve the oil in a minimal amount of fresh hot solvent, and attempt the recrystallization again.

Q1.2: I have very low recovery after recrystallization. How can I improve my yield?

A1.2: Low recovery is typically due to using an excessive volume of solvent or premature crystallization during filtration.

Troubleshooting Protocol:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Work in small increments.

  • Cool the Mother Liquor: After filtering your crystals, place the filtrate in an ice bath for 30-60 minutes to induce the crystallization of any remaining dissolved product. This second crop of crystals may be slightly less pure but can be combined with the main batch if it meets purity requirements or re-purified separately.

  • Prevent Premature Crashing: Use a pre-heated funnel for the hot filtration step (if performed to remove insoluble impurities). This prevents the product from crystallizing on the funnel and filter paper.

  • Check Solvent Choice: If the compound is still too soluble even at room temperature, the chosen solvent is not ideal. A good recrystallization solvent should show a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.

Section 2: Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures or when recrystallization fails.

Q2.1: My compound appears to be decomposing or streaking on the silica gel column. Why is this happening?

A2.1: The phenolic hydroxyl group and the electron-withdrawing aldehyde groups make this compound somewhat acidic. Standard silica gel is also acidic (pH ~4-5) and can lead to strong adsorption, causing streaking (tailing) or even catalyzing decomposition.[7]

Solutions:

  • Deactivate the Silica: You can neutralize the silica gel by preparing your slurry in the eluent system containing a small amount of a basic additive. Triethylamine (0.1-1%) is commonly used. This neutralizes the acidic silanol groups, minimizing strong adsorption.

  • Use an Alternative Stationary Phase: If decomposition is severe, switch to a less acidic stationary phase like neutral alumina.[4] However, be aware that activity grades of alumina can vary, so a small-scale test is recommended.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.

Q2.2: What is a good starting solvent system (eluent) for column chromatography?

A2.2: The goal is to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for your target compound on a TLC plate. Given the polarity of this molecule, a mixture of a nonpolar and a polar solvent is required.

Suggested Solvent Systems (Hexane/Ethyl Acetate)ComponentPolarityTypical Ratio (v/v)Notes
System 1 Hexane / Ethyl AcetateNonpolar / Polar4:1 to 2:1Excellent starting point. Provides good separation from nonpolar impurities.
System 2 Dichloromethane / MethanolMedium / High Polarity99:1 to 95:5Useful if the compound is not moving sufficiently in Hex/EtOAc. DCM can improve solubility.

Pro-Tip: Always run a TLC plate first to determine the optimal solvent ratio before committing your entire sample to the column. Spot the crude mixture and your pure standard (if available) to identify the product spot.

Chromatography_Troubleshooting start Problem Observed During Column Chromatography streaking Streaking / Tailing start->streaking poor_sep Poor Separation (Rf too close) start->poor_sep no_elution Compound Stuck on Column start->no_elution sol_acid Cause: Compound is acidic, interacting with silica streaking->sol_acid sol_polar Cause: Eluent polarity is not optimized poor_sep->sol_polar sol_insoluble Cause: Eluent is too weak no_elution->sol_insoluble act_base Action: Add 0.5% Triethylamine to eluent sol_acid->act_base act_alumina Action: Switch to neutral alumina stationary phase sol_acid->act_alumina act_gradient Action: Run a shallower gradient or try a different solvent system (e.g., DCM/Acetone) sol_polar->act_gradient act_stronger Action: Gradually increase polar solvent percentage sol_insoluble->act_stronger

Caption: Troubleshooting common column chromatography issues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, E57, o884-o885. Available from [Link]

  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2015). Purifying aldehydes? Reddit. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

Sources

Common side products in the synthesis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Here, we provide in-depth, experience-based insights and practical solutions to help you optimize your reaction and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the diformylation of 4-bromophenol. The Duff reaction, using hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid, is a frequently employed one-step method.[1] Another common approach is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (generated from a substituted formamide like DMF and phosphorus oxychloride) to formylate the aromatic ring.[2][3][4] Both methods leverage the electron-donating nature of the hydroxyl group to direct formylation to the ortho positions.

Q2: I am observing multiple spots on my TLC plate. What could they be?

A2: Multiple spots on a TLC plate are indicative of a mixture of products. Besides your target compound, you are likely observing one or more of the following:

  • Unreacted 4-bromophenol: The starting material may not have fully reacted.

  • Mono-formylated intermediate: 5-Bromo-2-hydroxybenzaldehyde is a common byproduct if the reaction does not go to completion.

  • Isomeric products: While ortho-formylation is preferred, trace amounts of other isomers might form depending on the reaction conditions.[5]

  • Over-brominated species: If bromination of a phenol is the preceding step, di- or tri-brominated phenols could be present as impurities.

  • Polymeric materials: Under certain conditions, phenols can polymerize, leading to baseline streaking on the TLC plate.

Q3: My overall yield is consistently low. What are the key factors I should investigate?

A3: Low yields can stem from several factors. Key areas to troubleshoot include:

  • Reagent Quality: Ensure the purity of your 4-bromophenol and formylating agents. Impurities in the starting material can lead to unwanted side reactions.

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating or time can lead to incomplete conversion, while excessive heat can cause decomposition or polymerization.

  • Stoichiometry: The molar ratio of the formylating agent to the phenol is crucial. An insufficient amount will result in incomplete diformylation, while a large excess can sometimes lead to other side products.

  • Work-up Procedure: Product loss during extraction and purification is a common issue. Ensure efficient extraction with the appropriate solvent and minimize transfers.[5]

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.

Problem 1: Presence of a Major Side Product with a Lower Rf Value than the Starting Material on TLC.
  • Possible Cause: This is often the mono-formylated intermediate, 5-Bromo-2-hydroxybenzaldehyde . The introduction of one polar aldehyde group increases the compound's polarity, causing it to have a lower Rf value than 4-bromophenol.

  • Proposed Mechanism of Formation: The formylation of 4-bromophenol proceeds in a stepwise manner. The first formyl group is introduced ortho to the hydroxyl group. If the reaction conditions (e.g., temperature, time, reagent stoichiometry) are insufficient, the reaction may stall at this mono-formylated stage.

    G Start 4-Bromophenol Intermediate 5-Bromo-2-hydroxybenzaldehyde (Mono-formylated) Start->Intermediate + Formylating Agent Product This compound (Di-formylated) Intermediate->Product + Formylating Agent

    Caption: Stepwise formylation of 4-bromophenol.

  • Troubleshooting & Mitigation:

    • Increase Reaction Time: Monitor the reaction by TLC. If the mono-formylated product is still present, extend the reaction time.

    • Optimize Temperature: A modest increase in temperature can often drive the second formylation to completion. However, be cautious of temperatures that could lead to decomposition.

    • Adjust Stoichiometry: Ensure at least two equivalents of the formylating agent are used. A slight excess (e.g., 2.2-2.5 equivalents) may be beneficial.

    • Purification: If the mono-formylated product cannot be eliminated during the reaction, it can typically be separated from the desired diformylated product by column chromatography using a shallow solvent gradient.[5]

Problem 2: Formation of an Unexpected Isomer.
  • Possible Cause: While the hydroxyl group is a strong ortho, para-director, under certain conditions, particularly in the Vilsmeier-Haack reaction, minor amounts of other isomers can form. The formation of 3-Bromo-2-hydroxy-5-formylbenzaldehyde is a possibility, although less common.

  • Proposed Mechanism of Formation: The regioselectivity of electrophilic aromatic substitution is influenced by both electronic and steric factors. While the ortho positions are electronically activated, steric hindrance can sometimes lead to substitution at less favored positions.

  • Troubleshooting & Mitigation:

    • Choice of Formylation Method: The Duff reaction often exhibits higher regioselectivity for ortho-formylation of phenols compared to other methods.[6][7][8]

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents may help to minimize the formation of undesired isomers.

    • Careful Characterization: Use spectroscopic methods such as 1H NMR and 13C NMR to confirm the structure of your product and identify any isomeric impurities.

Problem 3: Evidence of Polybrominated Impurities in Mass Spectrometry.
  • Possible Cause: If the starting 4-bromophenol was prepared by the bromination of phenol, it might be contaminated with 2,4-dibromophenol or 2,4,6-tribromophenol . These impurities will undergo diformylation to produce polybrominated side products.

  • Proposed Mechanism of Formation: The bromination of phenol is a highly facile reaction, and it can be challenging to control the degree of substitution. Over-bromination is a common side reaction.[9]

    G Phenol Phenol 4-Bromophenol 4-Bromophenol Phenol->4-Bromophenol + Br2 2,4-Dibromophenol 2,4-Dibromophenol 4-Bromophenol->2,4-Dibromophenol + Br2 2,4,6-Tribromophenol 2,4,6-Tribromophenol 2,4-Dibromophenol->2,4,6-Tribromophenol + Br2

    Caption: Potential over-bromination of phenol.

  • Troubleshooting & Mitigation:

    • Purify the Starting Material: It is crucial to start with high-purity 4-bromophenol. Recrystallization or distillation of the starting material can remove polybrominated impurities.[9]

    • Analytical Verification: Before starting the formylation reaction, verify the purity of the 4-bromophenol using techniques like GC-MS or 1H NMR.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound C₈H₅BrO₃229.03[10]Desired product.
4-BromophenolC₆H₅BrO173.01[11]Starting material. Less polar than the products.
5-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.02Mono-formylated intermediate. More polar than starting material.
2,4-DibromophenolC₆H₄Br₂O251.90Potential impurity in starting material.

Experimental Protocols

Protocol 1: Purification of 4-Bromophenol by Recrystallization
  • Dissolve the crude 4-bromophenol in a minimal amount of a hot solvent mixture (e.g., hexane/ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 hexane:ethyl acetate).

  • Spot a small amount of the reaction mixture, the starting material, and a co-spot on a TLC plate.

  • Develop the plate and visualize under UV light.

  • The disappearance of the starting material spot and the appearance of the product spot (with a lower Rf) indicate the progression of the reaction. The presence of an intermediate spot between the starting material and the product indicates the mono-formylated species.

References

  • Review Article on Vilsmeier-Haack Reaction. Available from: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available from: [Link]

  • Duff reaction - Wikipedia. Available from: [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approac h - ResearchGate. Available from: [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. Available from: [Link]

  • Duff Reaction. Available from: [Link]

  • Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Available from: [Link]

  • 4-Bromophenol | C6H5BrO | CID 7808 - PubChem. Available from: [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. Available from: [Link]

  • US4551557A - Bromination of substituted benzaldehydes - Google Patents.
  • ortho-Formylation of phenols - Organic Syntheses Procedure. Available from: [Link]

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  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. Available from: [Link]

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  • Scheme 3. Synthesis of 2-hydroxy isophthalic acid derivative. - ResearchGate. Available from: [Link]

  • New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation - ResearchGate. Available from: [Link]

  • Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo - PrepChem.com. Available from: [Link]

  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - NIH. Available from: [Link]

  • US4151201A - Process for preparing 2-hydroxybenzoic aldehydes - Google Patents.
  • N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC - NIH. Available from: [Link]

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Technical Support Center: Optimization of MnO₂ Oxidation for 4-bromo-2,6-dihydroxymethylphenol to the Dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of 4-bromo-2,6-dihydroxymethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful conversion of the starting diol to the target dicarbaldehyde using activated manganese dioxide (MnO₂).

Introduction

The oxidation of 4-bromo-2,6-dihydroxymethylphenol to 4-bromo-2,6-diformylphenol is a critical transformation in the synthesis of various high-value compounds. Manganese dioxide (MnO₂) is a widely used oxidizing agent for this purpose due to its high selectivity for benzylic alcohols, mild reaction conditions, and ease of workup.[1][2][3][4] However, the success of this heterogeneous reaction is highly dependent on several factors, including the activity of the MnO₂, solvent choice, and reaction stoichiometry.[5][6][7] This guide will address common challenges and provide practical solutions to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the oxidation of 4-bromo-2,6-dihydroxymethylphenol.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly the starting diol with little to no formation of the desired dicarbaldehyde.

Possible Causes & Solutions:

  • Inactive MnO₂: The activity of manganese dioxide is paramount for a successful oxidation.[5][6][8] Commercially available MnO₂ can vary in activity, and its potency can diminish over time.

    • Solution: Activate the MnO₂ prior to use. A common and effective method is to heat the MnO₂ in an oven at 100-120°C for several hours to overnight to remove adsorbed water.[8][9] Water produced during the reaction can also deactivate the MnO₂ surface.[9] The addition of activated molecular sieves can help to sequester water generated in situ.[9]

  • Insufficient Stoichiometry: MnO₂ is a stoichiometric reagent, and an insufficient amount will lead to incomplete conversion. Being a heterogeneous reaction, a large excess is often required to drive the reaction to completion.[7]

    • Solution: Increase the molar equivalents of MnO₂. A typical starting point is 5-10 equivalents per hydroxyl group. For this diol, a range of 10-20 equivalents of MnO₂ may be necessary. It is advisable to perform small-scale trials to determine the optimal stoichiometry for your specific batch of MnO₂.

  • Inappropriate Solvent: The choice of solvent is crucial as it can affect the adsorption of the substrate onto the MnO₂ surface.[6]

    • Solution: Use anhydrous, non-polar aprotic solvents. Dichloromethane (DCM) and chloroform are commonly used and effective for this type of oxidation.[2][3] Ethers like THF or alkanes such as hexane can also be suitable.[6] Avoid using protic solvents like alcohols, as they will compete with the substrate for the active sites on the MnO₂.[6]

Issue 2: Formation of the Mono-aldehyde Intermediate

Symptoms: TLC or LC-MS analysis shows the presence of the starting material, the desired dicarbaldehyde, and a significant amount of the mono-aldehyde intermediate (4-bromo-2-hydroxymethyl-6-formylphenol).

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The oxidation of the second hydroxyl group may be slower than the first.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature (e.g., refluxing in DCM) may be beneficial.

  • Localized Depletion of MnO₂: In a heterogeneous reaction, inefficient stirring can lead to localized areas where the MnO₂ has been consumed.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a good suspension of the MnO₂ powder.

Issue 3: Low Isolated Yield of the Dicarbaldehyde

Symptoms: The reaction appears to go to completion by TLC or LC-MS, but the isolated yield after workup and purification is low.

Possible Causes & Solutions:

  • Adsorption of Product onto MnO₂: The polar aldehyde groups of the product can adsorb onto the surface of the manganese dioxide and the manganese salts formed, leading to losses during filtration.[9]

    • Solution: After filtering the reaction mixture, thoroughly wash the MnO₂ cake with a more polar solvent like ethyl acetate or acetone to recover the adsorbed product.[9] A Soxhlet extraction of the filtered solid can also be employed for quantitative recovery on larger scales.

  • Product Instability during Purification: The dicarbaldehyde may be susceptible to degradation on silica gel if purification is prolonged.

    • Solution: Minimize the time the product spends on the silica gel column. Use a well-chosen solvent system for flash chromatography to ensure a rapid elution of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of MnO₂ oxidation of benzylic alcohols?

A1: The oxidation of benzylic alcohols by MnO₂ is believed to occur on the surface of the solid reagent. The reaction is thought to proceed via a radical mechanism.[7][10] The hydroxyl group of the alcohol coordinates to the manganese center, followed by a homolytic cleavage of the C-H bond of the hydroxymethyl group to form a benzylic radical, which is stabilized by the aromatic ring. This radical is then further oxidized to the aldehyde.

Q2: Why is "activated" MnO₂ necessary?

A2: The oxidizing power of MnO₂ is highly dependent on its crystalline structure and surface area.[5][11] The activation process, typically involving heating, removes water from the surface of the MnO₂.[8][9] Water can compete with the alcohol for active sites on the manganese dioxide surface, thereby inhibiting the oxidation.[9][10] The preparation method of the MnO₂ also significantly influences its activity.[6][12][13]

Q3: Can I use other oxidizing agents for this transformation?

A3: Yes, other oxidizing agents can be used for the oxidation of benzylic alcohols to aldehydes, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin oxidations.[9] However, MnO₂ is often preferred due to its mild reaction conditions, selectivity for benzylic and allylic alcohols, and the simplicity of the workup, which involves a simple filtration.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting diol, the mono-aldehyde intermediate, and the final dicarbaldehyde product. The spots can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

Protocol 1: Activation of Manganese Dioxide
  • Place the required amount of commercially available manganese dioxide in a round-bottom flask or a suitable oven-safe vessel.

  • Heat the MnO₂ in an oven at 110-120°C for at least 4 hours, or preferably overnight, under vacuum if possible.

  • Allow the activated MnO₂ to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture before use.

Protocol 2: Oxidation of 4-bromo-2,6-dihydroxymethylphenol
  • To a solution of 4-bromo-2,6-dihydroxymethylphenol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M), add freshly activated manganese dioxide (15.0 eq).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC every 1-2 hours.

  • Upon completion of the reaction (disappearance of the starting material and the mono-aldehyde intermediate), filter the reaction mixture through a pad of celite.

  • Wash the filter cake thoroughly with DCM followed by ethyl acetate to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-bromo-2,6-diformylphenol.

Quantitative Data Summary

ParameterRecommended RangeRationale
MnO₂ Stoichiometry 10-20 equivalentsA large excess is required for this heterogeneous reaction to drive it to completion.[7]
Solvent Anhydrous DCM or CHCl₃Non-polar, aprotic solvents prevent competition with the substrate for active sites on the MnO₂.[6]
Temperature Room Temperature to 40°CThe reaction generally proceeds well at room temperature, but gentle heating can increase the rate if necessary.
Reaction Time 4-24 hoursThe reaction time is dependent on the activity of the MnO₂ and the reaction scale. Monitoring is crucial.

Visualizations

Reaction Scheme

ReactionScheme cluster_start 4-bromo-2,6-dihydroxymethylphenol cluster_product 4-bromo-2,6-diformylphenol start start reagents Activated MnO₂ (10-20 eq.) Anhydrous DCM Room Temperature start->reagents product product reagents->product

Caption: Oxidation of 4-bromo-2,6-dihydroxymethylphenol to 4-bromo-2,6-diformylphenol.

Troubleshooting Decision Tree

Troubleshooting start Low or No Conversion check_mno2 Is the MnO₂ activated? start->check_mno2 check_stoich Is stoichiometry sufficient (10-20 eq.)? check_mno2->check_stoich Yes activate_mno2 Activate MnO₂ (Heat at 110-120°C) check_mno2->activate_mno2 No check_solvent Is the solvent anhydrous and non-polar? check_stoich->check_solvent Yes increase_stoich Increase MnO₂ eq. check_stoich->increase_stoich No incomplete Incomplete Reaction (Mono-aldehyde present) check_solvent->incomplete Yes use_anhydrous Use anhydrous, non-polar solvent (e.g., DCM) check_solvent->use_anhydrous No check_time Has enough reaction time elapsed? incomplete->check_time check_stirring Is stirring efficient? check_time->check_stirring Yes increase_time Increase reaction time and/or temperature check_time->increase_time No low_yield Low Isolated Yield check_stirring->low_yield Yes improve_stirring Ensure vigorous stirring check_stirring->improve_stirring No check_wash Was the MnO₂ cake thoroughly washed? low_yield->check_wash check_purification Is the product stable to chromatography? check_wash->check_purification Yes wash_cake Wash MnO₂ cake with a more polar solvent check_wash->wash_cake No end Successful Reaction check_purification->end Yes optimize_purification Optimize chromatography conditions check_purification->optimize_purification No

Caption: Decision tree for troubleshooting the MnO₂ oxidation.

References

  • Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. (2021). YouTube. [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE. [Link]

  • Process for making activated manganese dioxide. (1972).
  • Catalytic oxidation of alcohols using manganese oxides. (2002).
  • How can I manufacture chemically activated manganese dioxide? (2016). ResearchGate. [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. [Link]

  • MnO2 Activation/Preparation for Alcohol Oxidation? (2023). Reddit. [Link]

  • Manganese Dioxide. Common Organic Chemistry. [Link]

  • Simple preparation of active manganese dioxide from activated carbon. (1970). The Journal of Organic Chemistry. [Link]

  • MnO2 Benzylic oxidation/MnO2 reagents reaction / examples for CSIR-NET and GATE Ta. (2023). YouTube. [Link]

  • Synthesis of active chemical manganese dioxide (CMD) for primary alcohol oxidation. (2021). StackExchange. [Link]

  • MnO2 oxidation reaction|| solved questions. (2020). YouTube. [Link]

  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. (2012). Accounts of Chemical Research. [Link]

  • Oxidation with Manganese Dioxide. (2023). TRUNNANO. [Link]

  • Manganese Dioxide, MnO2. Wordpress. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]

  • Understanding the role of manganese dioxide in the oxidation of phenolic compounds by aqueous permanganate. (2015). PubMed. [Link]

  • oxidation alcohol to aldehyde with MnO2. (2007). Sciencemadness.org. [Link]

  • Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. (2020). Zanco Journal of Pure and Applied Sciences. [Link]

  • Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. (2015). PMC - NIH. [Link]

  • Oxidation of heterocyclic compounds by manganese dioxide. ResearchGate. [Link]

  • Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation. (2022). ResearchGate. [Link]

  • Oxidation of Aromatic Alcohols with Manganese Dioxide. (1949). Journal of the American Chemical Society. [Link]

  • Kinetics of oxidation of phenol with manganese dioxide. (2011). ResearchGate. [Link]

  • Differences in the Mechanisms of MnO2 Oxidation between Lignin Model Compounds with the p-Hydroxyphenyl, Guaiacyl, and Syringyl Nuclei. (2021). ResearchGate. [Link]

  • Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Semantic Scholar. [Link]

  • Process for producing 4-bromo-2-chlorophenols. (1980).
  • 4-Bromo-2-[(phenylimino)methyl]phenol. (2014). ResearchGate. [Link]

  • Crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol, C8H9BrO3. (2000). ResearchGate. [Link]

  • Preparation of 4-bromo-2,6-difluorobenzonitrile. (2008).
  • Phase-controlled synthesis of polymorphic MnO2 structures for electrochemical energy storage. (2014). Journal of Materials Chemistry A. [Link]

  • Plasma-induced Redox Reactions Synthesis of Nanosized α-, γ- and δ-MnO2 Catalysts for Dye Degradation. (2020). ResearchGate. [Link]

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Preventing over-oxidation in the synthesis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Our focus is to provide in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the prevention of over-oxidation, ensuring high-purity and high-yield outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

This compound, also known as 2,6-diformyl-4-bromophenol, is a valuable synthetic intermediate.[1] Its primary application is as a precursor in the synthesis of more complex molecules, such as Robson-type ligands, which are used to create polynuclear metal complexes for studies in magnetism and materials science.[2]

Q2: What is the most common and direct synthetic route to this compound?

A widely reported and effective method is the selective oxidation of a precursor molecule, 4-bromo-2,6-bis(hydroxymethyl)phenol.[2] This diol is oxidized using an agent like activated manganese (IV) oxide (MnO₂) to yield the target dialdehyde. This method is often preferred for its directness and good yields when conditions are optimized.[2]

Q3: What exactly is "over-oxidation" in the context of this synthesis?

Over-oxidation refers to the further oxidation of one or both of the desired aldehyde (-CHO) groups to carboxylic acid (-COOH) groups.[3] Aldehydes are generally susceptible to oxidation, and if the reaction is not carefully controlled, this side reaction can significantly reduce the yield of the target dialdehyde and introduce impurities that are difficult to remove. This can lead to the formation of 5-bromo-3-formyl-2-hydroxybenzoic acid or 5-bromo-2-hydroxyisophthalic acid.

Q4: Why is it critical to prevent over-oxidation?

Preventing over-oxidation is crucial for several reasons:

  • Maximizing Yield: The primary goal is to maximize the conversion of the starting material to the desired product. Over-oxidation represents a loss of this product.

  • Ensuring Product Purity: The carboxylic acid byproducts have different physical properties (like polarity and acidity) from the target aldehyde, complicating the purification process (e.g., column chromatography or recrystallization).

  • Reproducibility: Controlling side reactions ensures that the synthetic protocol is reliable and reproducible, which is essential in research and development settings.

Troubleshooting Guide: Overcoming Over-oxidation

This section addresses specific experimental issues you might encounter.

Problem 1: My post-reaction analysis (NMR, IR) indicates the presence of carboxylic acid impurities.
  • Probable Cause: This is a classic sign of over-oxidation. The oxidizing agent (e.g., MnO₂) was too reactive or was allowed to react for too long or at too high a temperature. The benzylic alcohol groups are oxidized to aldehydes, but the reaction does not stop there and proceeds to the carboxylic acid.[3]

  • Solutions & Scientific Rationale:

    • Control Oxidant Stoichiometry: The activity of solid oxidizing agents like MnO₂ can vary. It is crucial to use the minimum amount necessary for complete conversion of the diol. Start with the literature-recommended stoichiometry (e.g., a significant molar excess by weight, as is common for MnO₂) and adjust based on your results. Too large an excess increases the risk of over-oxidation.

    • Monitor Reaction Progress Diligently: Do not run the reaction for a fixed time without monitoring. Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material (4-bromo-2,6-bis(hydroxymethyl)phenol) and the appearance of the product. Quench the reaction immediately upon full consumption of the starting material to prevent further oxidation of the product.

    • Strict Temperature Control: Elevated temperatures accelerate all reactions, including the undesired over-oxidation. If you observe byproduct formation, consider running the reaction at a lower temperature, even if it extends the reaction time. The synthesis has been successfully performed in refluxing chloroform, but if over-oxidation is an issue, a lower-boiling solvent or heating at a lower temperature could be beneficial.[2]

Problem 2: The reaction is very slow, and when I increase the temperature to compensate, I get over-oxidation byproducts.
  • Probable Cause: The issue may not be the temperature itself, but the activity of the oxidizing agent or inefficient mixing. Heterogeneous reactions involving a solid oxidant like MnO₂ depend heavily on surface area and contact between reactants.

  • Solutions & Scientific Rationale:

    • Use Activated MnO₂: The success of this oxidation is highly dependent on the quality of the manganese dioxide. Use commercially available "activated" MnO₂ or activate it yourself via established procedures (e.g., heating a hydrated form). The activity can differ significantly between suppliers and even batches.

    • Ensure Efficient Stirring: In a solid-liquid heterogeneous reaction, vigorous stirring is essential to maximize the surface area contact between the dissolved diol and the solid MnO₂ particles. If stirring is inadequate, the reaction will be slow, tempting an increase in temperature that could promote over-oxidation.

    • Solvent Selection: The reaction is reported to work well in chloroform (CHCl₃).[2] Ensure the solvent is of sufficient purity and dry. Other non-polar aprotic solvents could be explored, but chloroform is a good starting point.

Problem 3: I am attempting a diformylation route (e.g., Duff Reaction) on 4-bromophenol and getting a complex mixture of products.
  • Probable Cause: While the MnO₂ oxidation route is more direct, diformylation of a phenol is an alternative. However, reactions like the Duff reaction can be challenging to control.[4] The Duff reaction involves electrophilic attack on the activated phenol ring.[5] Achieving selective diformylation at the two ortho positions without generating mono-formylated products or polymeric resinous materials requires careful control.[6]

  • Solutions & Scientific Rationale:

    • Adjust Reagent Stoichiometry: In a Duff reaction, the ratio of hexamethylenetetramine (HMTA) to the phenol is a critical parameter for controlling the degree of formylation.[6] To favor diformylation, an excess of HMTA is typically required. Experiment with different molar ratios to find the optimal balance.

    • Optimize the Acidic Medium: The Duff reaction is typically run in an acidic medium like trifluoroacetic acid or a glycerol/boric acid mixture.[7][8] The choice and concentration of the acid can significantly impact the reaction's efficiency and selectivity.

    • Ensure Complete Hydrolysis: The Duff reaction forms an imine intermediate which must be hydrolyzed during the acidic workup to yield the final aldehyde.[4] Ensure the hydrolysis step is complete by using appropriate conditions (e.g., sufficient time, adequate acid concentration) to avoid isolating incompletely reacted intermediates.

Recommended Experimental Protocol

This protocol is based on the selective oxidation of 4-bromo-2,6-bis(hydroxymethyl)phenol, a reliable method for synthesizing the target compound.[2]

Step 1: Synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol (Precursor)

The precursor is synthesized from 4-bromophenol and formaldehyde in an alkaline medium. This procedure should be performed according to established literature methods.

Step 2: Oxidation to this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the precursor, 4-bromo-2,6-bis(hydroxymethyl)phenol (1.0 eq), in chloroform (CHCl₃).

  • Addition of Oxidant: To this solution, add activated manganese (IV) oxide (MnO₂) (a substantial weight excess, e.g., 5-15 eq, is common and should be optimized).

  • Reaction: Heat the mixture to a gentle reflux and stir vigorously.

  • Monitoring: Follow the reaction's progress by taking small aliquots, filtering them, and analyzing them by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The starting material and product should have distinct Rf values.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional chloroform to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

ParameterRecommended ConditionRationale & Key Considerations
Starting Material 4-bromo-2,6-bis(hydroxymethyl)phenolHigh purity is essential for a clean reaction.
Oxidizing Agent Activated Manganese (IV) Oxide (MnO₂)Activity is critical. Use a reliable source or activate it prior to use.[2]
Solvent Chloroform (CHCl₃)Provides good solubility for the substrate and is relatively inert under the reaction conditions.[2]
Temperature Gentle Reflux (~60-62 °C)Balances reaction rate with minimizing side reactions. Lower temperature if over-oxidation occurs.
Reaction Time Monitor by TLCAvoids prolonged heating after completion, which is the primary cause of over-oxidation.
Workup Filtration through Celite®Effectively removes the fine solid MnO₂ particles.

Reaction Pathway Visualization

The following diagram illustrates the desired synthetic transformation and the potential over-oxidation side reaction.

G cluster_0 Synthesis Pathway cluster_1 Key SM 4-bromo-2,6-bis(hydroxymethyl)phenol Product 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde (Target) SM->Product  Activated MnO2 (Controlled Conditions) SideProduct Over-oxidation Products (Carboxylic Acids) Product->SideProduct  Excess MnO2 / Prolonged Time / High Temperature key_desired Desired Reaction key_undesired Undesired Side-Reaction d_edge u_edge

Caption: Workflow for the oxidation of 4-bromo-2,6-bis(hydroxymethyl)phenol.

References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Organic Syntheses. (2006). ortho-Formylation of phenols.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Lindoy, L. F., et al. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(7), 1029-1032.
  • Wikipedia. (n.d.). Duff reaction.
  • Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde.
  • Wikipedia. (n.d.). Formylation.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • ResearchGate. (2001). This compound.
  • PubChem. (n.d.). This compound.
  • Chemguide. (n.d.). Oxidation of aldehydes and ketones.

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Technical Support Center: Troubleshooting Low Yield in Schiff Base Formation with 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Schiff bases using 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, with this specific condensation reaction. We will move beyond simple procedural lists to explore the chemical principles governing this transformation, providing you with the expert insights needed to diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base formation resulting in a low yield?

A: Low yields are most commonly traced back to the reversible nature of imine formation.[1][2] The reaction between an aldehyde and a primary amine produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the starting materials, thus reducing your final yield.[1] Other critical factors include non-optimal pH, reactant stability, and steric hindrance.[1][3] Aromatic aldehydes, like the one in your system, typically form more stable Schiff bases than aliphatic ones due to conjugation.[4][5]

Q2: What is the optimal pH for this reaction, and how do I achieve it?

A: The synthesis of Schiff bases is best performed at a mildly acidic pH, typically between 4 and 5.[1] This is a delicate balance. The reaction requires acid catalysis to facilitate the dehydration of the intermediate carbinolamine.[5] However, if the medium is too acidic, the amine nucleophile will be protonated, rendering it unreactive towards the carbonyl group.[1][5] A common and effective method to achieve the correct pH is to add a few drops of glacial acetic acid to the reaction mixture.[6][7]

Q3: My product appears to be decomposing during column chromatography. What is happening?

A: This is a classic sign of hydrolysis. The imine (C=N) bond in your Schiff base is susceptible to cleavage by water, especially when catalyzed by an acid.[8][9] Standard silica gel is inherently acidic and contains adsorbed water, creating a perfect environment for your product to revert to the starting aldehyde and amine on the column.[8] Consider alternative purification methods like recrystallization or using a deactivated stationary phase for chromatography.[10]

Q4: I am getting a mixture of products. How can I target the mono- or di-substituted Schiff base?

A: Your starting material, this compound, has two aldehyde groups, making it possible to form both mono- and di-imine products. The key to selectivity is controlling the stoichiometry.

  • For the mono-substituted product: Use a 1:1 molar ratio of the dicarbaldehyde to your amine. It is often beneficial to add the amine solution slowly to the aldehyde solution to avoid localized areas of high amine concentration.

  • For the di-substituted product: Use at least two equivalents of the amine (a slight excess, e.g., 2.1 equivalents, is often recommended) to ensure both aldehyde groups react completely.

In-Depth Troubleshooting Guide

This section addresses specific experimental observations with detailed causal explanations and corrective protocols.

Problem 1: The reaction does not proceed to completion, as monitored by TLC.
  • Core Issue: The reaction has reached an unfavorable equilibrium or is kinetically too slow under the current conditions.

  • Expert Analysis & Solution Workflow: The formation of the imine bond is a reversible process.[11] To drive the reaction forward, you must actively remove the water byproduct.

    • Solution 1: Implement Anhydrous Conditions.

      • Rationale: Directly trapping water as it forms will shift the equilibrium towards the product side.

      • Protocol: Add activated molecular sieves (3Å or 4Å) directly to the reaction flask at the start of the reaction.[1][8] This is a simple and effective method for reactions run in solvents like ethanol or methanol.

    • Solution 2: Azeotropic Water Removal.

      • Rationale: For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus provides an efficient way to physically remove water from the system.[1][3]

      • Protocol: Set up your reaction in toluene using a Dean-Stark apparatus. As the mixture is refluxed, the water-toluene azeotrope will distill over, condense, and collect in the trap. The denser water will separate to the bottom while the toluene overflows back into the reaction flask.

    • Solution 3: Optimize Temperature and Reaction Time.

      • Rationale: Condensation reactions often require thermal energy to overcome the activation barrier.[12] Insufficient time or temperature will lead to incomplete conversion.[13]

      • Action: If water removal is already in place, consider increasing the reaction temperature (e.g., to reflux) and extending the reaction time. Continue to monitor the reaction's progress every few hours using TLC.[3][14]

Problem 2: The isolated product is an oil or waxy solid that is difficult to purify.
  • Core Issue: The product may be inherently low-melting, or, more likely, it contains impurities that are inhibiting crystallization.

  • Expert Analysis & Solution Workflow: A non-crystalline product requires a systematic approach to induce solidification and purification.

    • Solution 1: Trituration.

      • Rationale: This technique uses a solvent in which the desired product is insoluble but the impurities are soluble. The mechanical action of stirring or scratching can induce crystallization.

      • Protocol: Add a small amount of a non-polar solvent, such as hexanes or petroleum ether, to your crude oil.[1] Stir the mixture vigorously with a spatula, scratching the inside of the flask. If a solid begins to form, continue stirring, then filter the solid and wash with a small amount of the cold solvent.

    • Solution 2: Conversion to a Salt.

      • Rationale: If the Schiff base is stable to acid, converting it to a salt (e.g., a hydrochloride salt) can often produce a well-defined, crystalline solid that is easier to purify by recrystallization.[1]

      • Protocol: Dissolve the crude oil in an anhydrous solvent like diethyl ether or dioxane. Bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Filter the resulting solid salt, which can then be recrystallized. The free Schiff base can be regenerated by treatment with a mild base if necessary.

Problem 3: The final product's NMR spectrum consistently shows contamination with the starting aldehyde.
  • Core Issue: This indicates either an incomplete reaction or, more commonly, that the product has hydrolyzed back to the starting materials during work-up or analysis.[9]

  • Expert Analysis & Solution Workflow: Preserving the imine bond is critical.

    • Solution 1: Re-evaluate the Purification Strategy.

      • Rationale: As discussed in the FAQs, standard silica gel chromatography is often destructive for Schiff bases.

      • Protocol:

        • Prioritize Recrystallization: This is the safest method. Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find suitable conditions.[10]

        • Deactivate Silica Gel: If chromatography is unavoidable, prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica, suppressing hydrolysis.[8]

    • Solution 2: Ensure Anhydrous Analysis.

      • Rationale: Trace amounts of water or acid in NMR solvents can cause partial hydrolysis in the tube, leading to the reappearance of the aldehyde peak.

      • Protocol: Use fresh, anhydrous NMR solvents (e.g., CDCl₃ stored over molecular sieves). If possible, add a small amount of D₂O to a separate sample to confirm if exchangeable protons are present, but be aware this can promote hydrolysis.

Data Presentation & Key Parameters

The following table summarizes critical parameters that can be adjusted to optimize the yield of your Schiff base synthesis.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale & Causality
Water Removal NoneMolecular Sieves or Dean-StarkDrives the reaction equilibrium toward the product by removing a byproduct (Le Chatelier's Principle).[1]
Catalyst None or Strong Acid1-2 drops Glacial Acetic AcidMild acid catalyzes the rate-limiting dehydration step without deactivating the amine nucleophile.[5]
Solvent Protic (e.g., Ethanol) without dryingAprotic (e.g., Toluene) with Dean-StarkToluene allows for efficient azeotropic removal of water, which is highly effective for driving the reaction to completion.[8]
Temperature Room TemperatureRefluxProvides sufficient energy to overcome the activation barrier for both carbinolamine formation and subsequent dehydration.[12]
Purification Standard Silica Gel ChromatographyRecrystallization or Chromatography on base-deactivated silicaPrevents acid-catalyzed hydrolysis of the sensitive imine bond on the stationary phase.[8][9]
Experimental Protocols
Protocol 1: General Synthesis of Di-substituted Schiff Base
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (or toluene if using a Dean-Stark apparatus).[14][15]

  • Add the primary amine (2.1 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[6]

  • If using ethanol, add activated 4Å molecular sieves to the flask.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC until the starting aldehyde spot disappears).[14]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with a small amount of cold ethanol.[14]

  • If no solid forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[10]

Visualizations
Reaction Scheme

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A 5-Bromo-2-hydroxy- benzene-1,3-dicarbaldehyde C Mono-Schiff Base Intermediate A->C + 1 eq. R-NH2 - H2O B Primary Amine (R-NH2) D Di-Schiff Base Product C->D + 1 eq. R-NH2 - H2O G Start Low Yield Observed Q1 Is reaction complete by TLC? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes T1 Troubleshoot Reaction Conditions A1_No->T1 Q2 Is product hydrolyzing during work-up/purification? A1_Yes->Q2 T1_Opt1 Add Dehydrating Agent (e.g., Molecular Sieves) T1->T1_Opt1 T1_Opt2 Use Dean-Stark Trap (with Toluene) T1->T1_Opt2 T1_Opt3 Optimize Catalyst/pH (e.g., Acetic Acid) T1->T1_Opt3 T1_Opt4 Increase Temp./Time T1->T1_Opt4 End Yield Optimized T1_Opt1->End T1_Opt2->End T1_Opt3->End T1_Opt4->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No T2 Modify Purification A2_Yes->T2 A2_No->End T2_Opt1 Recrystallize instead of Column Chromatography T2->T2_Opt1 T2_Opt2 Use Base-Deactivated Silica Gel T2->T2_Opt2 T2_Opt3 Use Anhydrous Solvents T2->T2_Opt3 T2_Opt1->End T2_Opt2->End T2_Opt3->End

Caption: Workflow for diagnosing low Schiff base yield.

References
  • Benchchem. Technical Support Center: Optimizing Schiff Base Formation. 1

  • ResearchGate. Effect of temperature and time on the Schiff Base yield Reaction conditions.

  • Reddit. Synthesis of Schiff base : r/Chempros.

  • ResearchGate. Optimization of reaction conditions for solvent, temperature, time and catalyst loading. a.

  • ResearchGate. Optimization of Reaction Conditions.

  • Benchchem. Technical Support Center: Optimizing Schiff Base Formation with 1-acetyl-2-naphthol. 3

  • Semantic Scholar. Synthesis of Schiff bases derived from 2-hydroxy-1- naphth- aldehyde and their tin(II) complexes for antimicribial and antioxidant activities.

  • AWS. Original Research Article Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1- napthaldehyde.

  • AJOL. synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin.

  • ResearchGate. How to synthesis schiff base?

  • ResearchGate. How can I get a pure Schiff base product?

  • R Discovery. Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde.

  • ResearchGate. (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities.

  • Anveshana's International Publication. STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES.

  • ResearchGate. How to purify Schiff base?

  • YouTube. synthesis of an imine or Schiff base - laboratory experiment.

  • JETIR. SYNTHESIS, CHARACTERIZATION, BIOLOGICAL ACTIVITIES OF NOVEL SCHIFF BASE 5-BROMO-N'-(2-HYDROXY-4- PHENYLDIAZENYL)BENZYLIDENE-3.

  • NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

  • NIH. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS.

  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES.

  • ACS Publications. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.

  • Benchchem. Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5- hydroxybenzaldehyde. 14

  • JOCPR. Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies.

  • ResearchGate. What are the conditions used for schiff base reaction?

Sources

Technical Support Center: Purification of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance in a user-friendly question-and-answer format. Here, we address common challenges and frequently asked questions encountered during the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution gradually cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor). This allows for the separation of the purified solid from the impurities.[1][2]

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[1][2]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[2]

  • Appropriate boiling point: The solvent's boiling point should be low enough for easy removal from the crystals after filtration but not so low that it evaporates too quickly during heating.

  • Inertness: The solvent must not react chemically with this compound.[1][2]

  • Dissolves impurities well at all temperatures or not at all: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals by drying.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q3: Which solvents are commonly used for the recrystallization of compounds structurally similar to this compound?

A3: For aromatic aldehydes and phenols, a range of solvents with varying polarities can be effective. Based on literature for analogous compounds, common choices include:

  • Alcohols: Ethanol and methanol are often good starting points due to their ability to dissolve many organic compounds at elevated temperatures.[3]

  • Halogenated Solvents: Chloroform and dichloromethane can be effective, particularly for washing crude products.

  • Hydrocarbons: Petroleum ether and hexanes are typically used as anti-solvents in a mixed-solvent system or for washing, given their non-polar nature.

  • Solvent Mixtures: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is less soluble) can be used to fine-tune the recrystallization process. Common mixtures include ethanol/water and hexane/ethyl acetate.

Troubleshooting Guide

Problem 1: The compound does not dissolve in the hot solvent.

  • Cause: The chosen solvent may not be a good "dissolving" solvent for this compound at elevated temperatures.

  • Solution:

    • Increase the solvent volume: Add more of the hot solvent in small increments until the solid dissolves. Be mindful that using a large volume of solvent will decrease the final yield.

    • Switch to a more suitable solvent: If a large volume of the initial solvent is required, it is best to select a different solvent in which the compound is more soluble when hot. A systematic solvent screening is recommended.

    • Use a mixed-solvent system: If a single solvent is not effective, dissolve the compound in a minimum amount of a "good" hot solvent, and then add a "poor" hot solvent dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.

Problem 2: The compound "oils out" instead of forming crystals.

  • Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a high degree upon cooling.

  • Solution:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level and then allow it to cool slowly.

    • Lower the cooling temperature slowly: Allow the solution to cool to room temperature first before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound to provide a nucleation site.

    • Change the solvent system: Use a solvent with a lower boiling point or a mixed-solvent system to better control the crystallization process.

Problem 3: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The small glass particles can act as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the cooled solution.

    • Reduce the solvent volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: If crystals do not form at room temperature, place the flask in an ice bath.

    • Add an anti-solvent: If using a single solvent, you can try adding a "poor" solvent dropwise to the cooled solution until it becomes turbid, then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to stand.

Problem 4: The recovered yield is very low.

  • Cause:

    • Too much solvent was used, causing a significant portion of the compound to remain in the mother liquor.

    • The solution was not cooled sufficiently.

    • The crystals were filtered before crystallization was complete.

    • The compound is significantly soluble in the cold wash solvent.

  • Solution:

    • Optimize the solvent volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 30 minutes before filtration.

    • Concentrate the mother liquor: The mother liquor can be heated to reduce the volume of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Use a cold wash solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol provides a general procedure that can be adapted based on the chosen solvent.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties.

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a solvent pair, one in which the compound is highly soluble (e.g., ethanol) and one in which it is poorly soluble (e.g., water).

  • Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent at its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" hot solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the mixed-solvent system (in the same proportion) for washing.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Aldehydes

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGood general-purpose solvent.
Methanol65Polar ProticSimilar to ethanol but more volatile.
Water100Polar ProticCan be used in a mixed-solvent system.
Ethyl Acetate77Moderately PolarGood for compounds of intermediate polarity.
Chloroform61Moderately PolarEffective but use with caution due to toxicity.
Hexane69Non-polarOften used as the "poor" solvent in a pair.
Petroleum Ether30-60Non-polarA common non-polar solvent for washing or as an anti-solvent.[4]

Visualizations

Diagram 1: General Recrystallization Workflow

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Insoluble impurities Cooling Slow Cooling & Crystallization Dissolve->Cooling No insoluble impurities HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: A flowchart of the single-solvent recrystallization process.

Diagram 2: Troubleshooting Logic for "Oiling Out"

OilingOutTroubleshooting OilingOut Compound 'Oils Out' Reheat Reheat to Dissolve Oil OilingOut->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent ChangeSolvent Change Solvent System Reheat->ChangeSolvent SlowCool Cool Slowly AddSolvent->SlowCool Seed Seed or Scratch SlowCool->Seed Success Crystals Form Seed->Success ChangeSolvent->Success

Caption: A decision tree for resolving the issue of a compound oiling out.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5260206, this compound. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

Sources

Technical Support Center: Characterization of Impurities in 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and impurity characterization of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. This molecule is a critical precursor for advanced materials and ligands, such as those used in the synthesis of Robson-type macrocycles.[1] Achieving high purity is paramount, as even trace impurities can significantly impact the performance and characteristics of downstream products.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into identifying and troubleshooting common impurities encountered during the synthesis. We will move beyond simple procedural lists to explain the chemical rationale behind impurity formation and the logic of the analytical strategies used for their characterization.

Overview of a Common Synthetic Route

A frequently employed method for synthesizing this compound, (I), involves the oxidation of 4-bromo-2,6-dihydroxymethylphenol using an oxidizing agent like manganese dioxide (MnO₂).[1] This precursor is typically synthesized from 4-bromophenol. Understanding this pathway is the first step in predicting potential impurities.

A 4-Bromo-2,6-dihydroxymethylphenol B 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde (Product) A->B Oxidation (e.g., MnO₂) C Impurity: Unreacted Starting Material A->C Incomplete Reaction D Impurity: Mono-aldehyde Intermediate (5-Bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde) A->D Incomplete Oxidation D->B Further Oxidation

Caption: Common synthetic route and related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my synthesis?

A1: Impurities can generally be classified into several categories based on their origin in the synthetic process.[2]

  • Starting Material-Related: This includes unreacted 4-bromo-2,6-dihydroxymethylphenol or its own precursors if the initial synthesis was incomplete.

  • Process-Related (By-products): These are formed from side reactions. The most common is the mono-aldehyde intermediate (5-Bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde) resulting from incomplete oxidation. Over-bromination of the initial phenol can also lead to di- or tri-brominated species, which may carry through the synthesis.[3][4]

  • Reagent-Related: Impurities from the reagents themselves, such as heavy metals from catalysts or inorganic salts.[2]

  • Degradation Products: The final product can degrade under harsh purification conditions (e.g., high heat or extreme pH), potentially through oxidation of the aldehyde groups.[5]

Q2: What is the best first-pass analytical technique to quickly assess the purity of my crude product?

A2: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the recommended initial technique.[6][7] It is ideal for separating and quantifying non-volatile organic impurities. A simple gradient method on a C18 reversed-phase column can quickly reveal the number of components in your sample and their relative concentrations based on peak area. The UV-Vis spectra provided by the DAD can also help distinguish between compounds with different chromophores.

Q3: My initial analysis shows multiple peaks. How do I proceed with identifying them?

A3: A systematic approach is crucial. Once you have an HPLC profile, the next step is to get mass information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this.[8] By obtaining the mass-to-charge ratio (m/z) of each impurity peak, you can propose molecular formulas and cross-reference them with the potential impurities listed in the table below. For unambiguous structural confirmation, you will need to isolate the impurity (e.g., via preparative HPLC) and perform Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

Troubleshooting Guide: From Observation to Identification

This section addresses specific issues you might encounter during your analysis and provides a logical workflow for troubleshooting.

start Observation: Unexpected Peak in Analysis hplc_check Is the peak in the HPLC-UV chromatogram? start->hplc_check retention Analyze Retention Time (RT) hplc_check->retention Yes ms_check Couple to Mass Spectrometry (LC-MS) hplc_check->ms_check Yes early_rt Early RT (More Polar)? - Unreacted Starting Material - Mono-aldehyde Intermediate retention->early_rt late_rt Late RT (Less Polar)? - Over-brominated Species - Non-polar process impurity retention->late_rt mass Analyze Mass-to-Charge (m/z) ms_check->mass mass_match Does m/z match a predicted impurity? mass->mass_match confirm Isolate Impurity (Prep-HPLC/SFC) mass_match->confirm Yes, tentative ID identified Impurity Identified mass_match->identified No, requires further investigation nmr Perform ¹H and ¹³C NMR confirm->nmr structure Elucidate Structure: - Confirm substitution pattern - Identify functional groups nmr->structure structure->identified

Caption: Logical workflow for impurity identification.

Q4: My HPLC shows a significant peak with a shorter retention time than my product. What could it be?

A4: A shorter retention time on a standard reversed-phase column (like a C18) indicates a more polar compound. The most likely candidates are:

  • Unreacted 4-bromo-2,6-dihydroxymethylphenol: This starting material has two polar hydroxyl groups and lacks one of the electron-withdrawing aldehyde groups, making it significantly more polar than the final product.

  • Mono-aldehyde Intermediate: The intermediate (5-Bromo-2-hydroxy-3-(hydroxymethyl)benzaldehyde) has one aldehyde and one hydroxymethyl group. It is more polar than the final product but less polar than the starting material. Action: Use LC-MS to check the m/z of this peak. The starting material will have a different molecular weight than the intermediate.

Q5: My LC-MS analysis reveals a peak with an m/z corresponding to C₈H₄Br₂O₃. What is this impurity?

A5: This molecular formula suggests the presence of a di-brominated species. This can happen if the initial bromination of the phenol starting material was not selective, leading to the formation of 2,4-dibromophenol, which was then carried through the subsequent synthetic steps. Action: To confirm, you would need to isolate this fraction and run a ¹H NMR. The aromatic region of the spectrum would be definitive. The desired product has two aromatic protons which appear as doublets, whereas a di-brominated analogue would show different splitting patterns or singlets depending on the substitution pattern.[11]

Q6: My ¹H NMR spectrum of the final product looks clean, but the yield is low and there's a baseline "hump." What does this suggest?

A6: A broad, unresolved "hump" in the NMR baseline, particularly in the aromatic or aliphatic regions, often indicates the presence of polymeric or oligomeric material. This can occur via polymerization side reactions, especially if the reaction temperature is too high or reaction times are excessively long.[12] These larger molecules may not be sharp enough to resolve into distinct peaks. Action:

  • Check Solubility: Polymeric impurities often have different solubility profiles. Try dissolving your product in a minimal amount of a good solvent (e.g., ethyl acetate) and see if an insoluble residue remains.

  • Size Exclusion Chromatography (SEC): If available, SEC can separate molecules based on size and confirm the presence of high molecular weight species.

  • Optimize Reaction Conditions: To prevent this, consider reducing the reaction temperature or time in future syntheses.

Table of Common Impurities and Their Characteristics
Impurity NameMolecular FormulaExact Mass (Monoisotopic)Expected Analytical Signature
Product: this compound C₈H₅BrO₃227.94Target peak in HPLC; ¹H NMR shows two aldehyde protons (~10 ppm) and two aromatic doublets.[11][13]
Unreacted Starting Material: 4-Bromo-2,6-dihydroxymethylphenolC₈H₉BrO₃231.97More polar (shorter RT in RP-HPLC); different m/z in MS.
Mono-aldehyde IntermediateC₈H₇BrO₃229.96Polarity between starting material and product; different m/z in MS.
Over-bromination Product: 3,5-Dibromo-2-hydroxy-1-benzaldehydeC₇H₄Br₂O₂293.86Less polar (longer RT in RP-HPLC); characteristic isotopic pattern for two bromines in MS.
Un-brominated Precursor: 2-Hydroxybenzene-1,3-dicarbaldehydeC₈H₆O₃150.03More polar (shorter RT in RP-HPLC); significantly lower m/z in MS.

Key Analytical Protocols

Protocol 1: HPLC-DAD Method for Purity Assessment

This protocol provides a general-purpose method for assessing the purity of the synthesized product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B over 1 minute.

    • Hold at 10% B for 5 minutes (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Detection: DAD, monitoring at 254 nm and 280 nm. Collect spectra from 200-400 nm to check for peak purity.[7]

  • System Suitability: Before running samples, inject a standard mixture to ensure adequate resolution, peak shape, and reproducibility.

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product or isolated impurity.

  • Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar aromatic compounds and the fact that the acidic -OH proton will be observable.[14] Chloroform-d (CDCl₃) is also commonly used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate all peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts (ppm) to identify proton types (aldehyde, aromatic, hydroxyl). For benzaldehyde, the aldehyde proton is typically found around δ 9.9-10.0 ppm, with aromatic protons between δ 7.5-8.0 ppm.[11]

    • Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the connectivity between neighboring protons.

References

  • B. S. (2025, August 7). HPLC analysis of flavonoids and phenolic acids and aldehydes in Eucalyptus spp.
  • IJRAR. (n.d.).
  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). (n.d.).
  • Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep.
  • Quora. (2017, April 9).
  • PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
  • MDPI. (2021, December 10).
  • Physics Wallah. (n.d.).
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • ResearchGate. (n.d.).
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  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level).
  • Sci-Hub. (1971).
  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Wikipedia. (n.d.). Duff reaction.
  • YouTube. (2020, December 18). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
  • UNI ScholarWorks. (n.d.).
  • NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Google Patents. (n.d.).
  • SciELO. (n.d.).
  • ResearchGate. (n.d.). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II)
  • ResearchGate. (2025, August 10). This compound.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). This compound | C8H5BrO3 | CID 5260206.
  • PHARMACEUTICAL SCIENCES. (n.d.).
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction - Department of Chemistry.
  • (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • Science.gov. (n.d.). determining organic impurities: Topics.
  • SpiroChem. (n.d.).
  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Guidechem. (n.d.). 1,3-Benzenedicarboxaldehyde, 5-broMo-2-hydroxy- 109517-99-9 wiki.
  • ResearchGate. (2025, August 5).
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  • Organic Syntheses Procedure. (n.d.). 2-Amino-5-bromobenzaldehyde.

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Technical Support Center: Stability and Handling of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde (CAS: 109517-99-9). Understanding the stability profile of this highly functionalized aromatic aldehyde is critical for ensuring the reliability and reproducibility of experimental outcomes. This document addresses common questions and troubleshooting scenarios related to its storage and handling.

Section 1: Frequently Asked Questions (FAQs) - Storage & Handling

This section covers the most common inquiries regarding the proper care and use of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A: Proper storage is the most critical factor in maintaining the long-term integrity of this reagent. The molecule's structure, featuring two reactive aldehyde groups and a phenolic hydroxyl group, makes it susceptible to degradation.

Based on best practices for aromatic aldehydes and brominated phenols, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] Refrigeration (2-8°C) is ideal for long-term storage. For general laboratory use, storage at room temperature (below 25°C) is acceptable, provided other conditions are met.[2][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] The aldehyde functional groups are highly susceptible to oxidation when exposed to air.[5][6]

  • Light: Protect from light by storing in an amber or opaque container.[5] Light can provide the energy to initiate degradation pathways.

  • Container: Keep the container tightly sealed to prevent moisture and air ingress.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term) or <25°C (Short-term)Minimizes the rate of chemical degradation and potential polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the highly reactive aldehyde groups.[5][6]
Light Protect from light (Amber Vial)Prevents light-induced degradation.[5]
Moisture Keep container tightly sealed in a dry locationPrevents hydrolysis and potential side reactions.
Purity Use high-purity material from the outsetImpurities can catalyze degradation reactions.[5]
Q2: What are the primary factors that cause this compound to degrade?

A: The degradation of this compound is primarily driven by its functional groups. The main factors are:

  • Oxidation: The aldehyde groups (-CHO) are easily oxidized to carboxylic acid groups (-COOH), especially in the presence of atmospheric oxygen.[5] This is often the primary degradation pathway.

  • Light Exposure: As with many aromatic compounds, exposure to UV light can lead to the formation of reactive radical species, initiating decomposition.

  • Moisture: While the compound has low water solubility, moisture can facilitate certain degradation pathways.[7]

  • Incompatibilities: Contact with strong oxidizing agents will rapidly degrade the compound.[1][4][8] Contact with strong bases should also be avoided.[8]

Q3: Should I store the compound as a solid or in solution? Which solvents are best?

A: For long-term storage, the solid form is preferred as it is generally more stable. If you need to prepare a stock solution for frequent use, consider the following:

  • Solvent Choice: Use dry, HPLC-grade solvents. Acetonitrile is a common and suitable choice for preparing solutions for analysis.[6][9]

  • Stability in Solution: Aldehydes can be less stable in solution. It is advisable to prepare solutions fresh for each experiment. If a stock solution must be stored, store it at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[6]

  • Alcohol Solvents: For some aliphatic aldehydes, dilution in primary alcohols can form more stable hemi-acetals. However, for this specific aromatic aldehyde, this could potentially lead to side reactions if used in subsequent synthesis without removal of the alcohol. This approach should be validated for your specific application.

Q4: What are the key safety precautions when handling this compound?

A: Standard laboratory safety practices for handling chemical reagents should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[1][2]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][8]

  • Contact: Avoid contact with skin and eyes.[1][4] In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.[1]

Section 2: Troubleshooting Guide - Identifying and Resolving Stability Issues

This guide provides a systematic approach to troubleshooting common problems that may arise from the potential degradation of this compound.

G start Inconsistent Experimental Results or Suspected Degradation check_appearance Q: Has the physical appearance changed? (e.g., color, clumping) start->check_appearance appearance_ok Appearance is Unchanged check_appearance->appearance_ok No appearance_bad Visual Degradation Observed check_appearance->appearance_bad Yes check_purity Action: Assess Purity (See Protocol 1: HPLC Analysis) compare_data Q: Does the new data match the Certificate of Analysis (CoA) or a reference lot? check_purity->compare_data purity_ok Purity Confirmed (>98%) No significant impurities compare_data->purity_ok Yes purity_bad Purity is Low or New Impurity Peaks Detected compare_data->purity_bad No appearance_ok->check_purity appearance_bad->check_purity troubleshoot_exp Conclusion: Issue is likely in the experimental procedure. Review protocol, other reagents, and setup. purity_ok->troubleshoot_exp discard_reagent Conclusion: Reagent is degraded. Discard and obtain a fresh lot. Review storage procedures. purity_bad->discard_reagent

Caption: Troubleshooting workflow for stability issues.

Issue 1: I observe a change in the physical appearance (e.g., color darkens from off-white/yellow to brown) of my solid compound.
  • Plausible Cause: A color change is a common indicator of chemical degradation. For phenolic aldehydes, this often points to oxidation. The formation of highly conjugated polymeric byproducts or quinone-like structures from the phenol moiety can lead to darker colors.

  • Recommended Action:

    • Do not assume the material is usable. A visual change is a strong indicator of a change in chemical identity.

    • Segregate the suspect vial to prevent accidental use.

    • Proceed to Section 3, Protocol 1 to perform an analytical purity assessment via HPLC.[9] Compare the resulting chromatogram to the Certificate of Analysis (CoA) or data from a fresh, reliable lot.

    • If significant impurity peaks are present or the main peak area is reduced, the material should be discarded.

Issue 2: My experimental results are inconsistent or yields are lower than expected. Could the stability of my starting material be the cause?
  • Plausible Cause: Yes. Using a degraded starting material is a primary cause of poor reproducibility. If the purity of this compound is lower than assumed, the stoichiometry of your reaction will be incorrect, leading to lower yields and potentially new, unexpected side products.

  • Recommended Action:

    • Follow the workflow diagram above. The first step is to rule out the starting material as the source of the problem.

    • Perform a definitive purity analysis (e.g., HPLC) as described in Section 3 .[9]

    • If the purity is confirmed to be high, you can confidently proceed to troubleshoot other experimental parameters (e.g., other reagents, reaction conditions, equipment).

    • If the purity is low, obtain a new lot of the starting material and re-evaluate your storage procedures to prevent future degradation.

Issue 3: My HPLC analysis shows new impurity peaks that were not present initially.
  • Plausible Cause: The appearance of new peaks is clear evidence of degradation. Given the structure, the most likely impurities are the mono- and di-oxidized products where one or both aldehyde groups have been converted to carboxylic acids.

  • Recommended Action:

    • Characterize the Impurities: If you have access to Mass Spectrometry (LC-MS), this is the most effective way to identify the impurities. Look for masses corresponding to the addition of one or two oxygen atoms to the parent molecule.

      • Parent (C₈H₅BrO₃): ~228/230 g/mol

      • Mono-oxidized (C₈H₅BrO₄): ~244/246 g/mol

      • Di-oxidized (C₈H₅BrO₅): ~260/262 g/mol

    • Evaluate Impact: Determine if the impurity levels are acceptable for your application. For many sensitive applications, particularly in drug development, purity levels below 98% may be unacceptable.

    • Take Corrective Action: If the impurities are unacceptable, discard the material. Implement stricter storage protocols, such as aliquoting the solid into smaller, single-use vials under an inert atmosphere, to protect the main stock.

Section 3: Key Experimental Protocol

Protocol 1: Assessing Purity by Reverse-Phase HPLC

This protocol provides a standard method for determining the purity of this compound. HPLC is an excellent technique for separating the parent compound from potential non-volatile impurities.[9]

1. Sample Preparation: a. Prepare a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with HPLC-grade acetonitrile to achieve a concentration of 1 mg/mL. c. Prepare a working solution by diluting the stock solution 1:10 with the mobile phase (at initial conditions) to a final concentration of 0.1 mg/mL.

2. HPLC Method Parameters:

ParameterRecommended Setting
Instrumentation HPLC system with a UV/DAD detector
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 50% B; 19-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5-10 µL

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. c. Self-Validation: Compare the retention time and peak shape to a reference standard or a previous batch known to be of high purity. Significant shifts in retention time or poor peak shape (e.g., tailing, fronting) can also indicate issues.[6]

Section 4: Understanding Degradation Pathways

The primary stability liability for this molecule comes from its aldehyde functional groups. The most common degradation pathway is oxidation.

Caption: Primary degradation pathway via oxidation.

The two aldehyde groups can be oxidized to the corresponding carboxylic acids. This transformation significantly changes the molecule's chemical properties, including its polarity, acidity, and reactivity, which will impact any subsequent use in a synthetic procedure.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. [Online].
  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. [Online].
  • BLD Pharm. 1761-61-1|5-Bromo-2-hydroxybenzaldehyde. [Online].
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromosalicylaldehyde. [Online].
  • Fisher Scientific. (2010, October 15). Safety Data Sheet: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. [Online].
  • BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards. [Online].
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromosalicylaldehyde. [Online].
  • Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples. [Online].
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Online].
  • ACS Publications. (n.d.). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. [Online].
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet. [Online].
  • Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage. [Online].
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of N'-(5--Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. [Online].
  • PubChem. (n.d.). This compound. [Online].
  • ResearchGate. (2025, August 6). Water solubility and partitioning behavior of brominated phenols. [Online].
  • ScienceDirect. (2025, August 6). Stability of sulphonate type membranes in aqueous bromine/bromide environments. [Online].
  • ResearchGate. (2025, August 10). This compound. [Online].
  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC). [Online].

Sources

Technical Support Center: Optimizing Metal Complex Formation with 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of metal complexes involving ligands derived from 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experimentation. The following sections provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of metal complexes with ligands derived from this compound, often utilized in the formation of Schiff base complexes.

Q1: What is the role of this compound in forming metal complexes?

A: this compound is a versatile precursor for creating polydentate ligands, most commonly Schiff base ligands.[1][2] The two aldehyde functional groups can react with primary amines through a condensation reaction to form imine (-C=N-) linkages.[1][3][4] The resulting Schiff base ligand, in conjunction with the deprotonated phenolic hydroxyl group, creates a coordination pocket capable of binding to a variety of metal ions. The specific denticity and coordination mode are dictated by the nature of the amine used in the Schiff base formation.

Q2: Which metal ions are typically used to form complexes with these ligands?

A: Ligands derived from substituted salicylaldehydes, such as this compound, are effective in forming stable complexes with a broad range of transition metals. Commonly employed metal ions include, but are not limited to, Copper(II), Nickel(II), Cobalt(II), Zinc(II), Iron(III), and Manganese(II).[5][6] The selection of the metal ion is primarily driven by the desired physicochemical properties of the final complex, such as magnetic behavior, catalytic activity, or biological applications.[6][7]

Q3: What are the recommended solvents for the synthesis of these metal complexes?

A: Alcohols, particularly methanol and ethanol, are the most frequently used solvents for these reactions.[4][6] They are generally good solvents for both the Schiff base ligand precursors and a wide variety of metal salts.[6] For ligands or complexes that exhibit lower solubility, stronger polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary, especially during the purification step of recrystallization.[3][6] In some cases, aqueous media have been successfully employed for a greener synthetic approach.[4]

Q4: Is an inert atmosphere required for the synthesis?

A: The necessity of an inert atmosphere is highly dependent on the chosen metal ion and its susceptibility to oxidation. For instance, Cobalt(II) is known to be sensitive to atmospheric oxygen and can be readily oxidized to Cobalt(III).[6] Therefore, when working with Co(II), performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the formation of undesired Co(III) species. For metals that are less prone to oxidation, such as Zn(II) or Cu(II), an inert atmosphere may not be strictly required but is often considered good laboratory practice to minimize the potential for side reactions.[6]

Q5: What is the optimal pH for the formation of the Schiff base ligand and the subsequent metal complex?

A: The formation of the Schiff base ligand is a pH-sensitive equilibrium reaction. Generally, a slightly acidic medium (pH 4-5) is optimal for the initial condensation reaction between the aldehyde and the amine.[8] This is because the reaction requires acid catalysis for the dehydration of the hemiaminal intermediate.[8] However, a highly acidic environment can protonate the amine, inhibiting its nucleophilic attack on the carbonyl carbon.[8] For the subsequent metal complexation step, the pH may need to be adjusted, often to a neutral or slightly basic range, to facilitate the deprotonation of the phenolic hydroxyl group, which is crucial for its coordination to the metal center.[9] The addition of a base like sodium acetate is a common practice to achieve the desired pH for complexation.[9]

Section 2: Troubleshooting Guides

This section provides systematic approaches to address specific experimental issues that may be encountered during the synthesis and purification of metal complexes with this compound derived ligands.

Issue 1: Low Yield of the Metal Complex

A consistently low yield is a common frustration in synthetic chemistry. The following steps will help you systematically diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_conditions Reaction Condition Optimization Start Low Yield Observed CheckStoichiometry Verify Stoichiometry (Ligand & Metal Salt) Start->CheckStoichiometry Step 1 ReactionConditions Optimize Reaction Conditions CheckStoichiometry->ReactionConditions If correct ProductIsolation Review Isolation & Purification ReactionConditions->ProductIsolation If optimized TimeTemp Adjust Time & Temperature ReactionConditions->TimeTemp Solvent Change Solvent ReactionConditions->Solvent pH Optimize pH ReactionConditions->pH Catalyst Add Catalyst (e.g., Acetic Acid) ReactionConditions->Catalyst Characterization Re-characterize Starting Materials ProductIsolation->Characterization If optimal Characterization->Start If impure ImprovedYield Improved Yield TimeTemp->ImprovedYield Solvent->ImprovedYield pH->ImprovedYield Catalyst->ImprovedYield ColorChange cluster_causes Potential Causes Start Unexpected Color Observed InitialColor Incorrect Initial Color Start->InitialColor ColorChangeDuring Unexpected Color Change During Reaction Start->ColorChangeDuring FinalColor Incorrect Final Product Color Start->FinalColor WrongComplex Incorrect Complex Formation InitialColor->WrongComplex SolventCoord Solvent Coordination InitialColor->SolventCoord Oxidation Change in Metal Oxidation State ColorChangeDuring->Oxidation Decomposition Complex Decomposition ColorChangeDuring->Decomposition FinalColor->WrongComplex FinalColor->Decomposition

Sources

Validation & Comparative

Comparison of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde with 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde in ligand synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice of Precursor in Schiff Base Ligand Design

In the intricate field of coordination chemistry and drug development, the design and synthesis of ligands are paramount. Salen-type ligands, tetradentate Schiff bases, are particularly noteworthy for their capacity to form stable complexes with a wide array of metal ions.[1][2] These metal-salen complexes are instrumental in areas ranging from asymmetric catalysis to the development of therapeutic agents and advanced materials.[2][3]

The functional properties of a Salen ligand and its corresponding metal complex are profoundly influenced by the electronic and steric characteristics of its constituent aromatic rings. These characteristics are, in turn, dictated by the choice of the salicylaldehyde precursor. This guide provides an in-depth, data-supported comparison of two common halogenated precursors: 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde and 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde .

The selection between a bromo or chloro substituent is not trivial; it is a strategic decision that impacts reactivity, yield, and the ultimate physicochemical properties of the final complex. This guide will dissect these differences, offering researchers the critical insights needed to select the optimal precursor for their specific synthetic and application goals.

Physicochemical Properties of Halogenated Precursors

A foundational understanding begins with the intrinsic properties of the starting materials. While both molecules share the same core structure, the difference in the halogen atom (Bromine vs. Chlorine) leads to variations in molecular weight, crystal packing, and potentially, solubility.

PropertyThis compound5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde
Molecular Formula C₈H₅BrO₃C₈H₅ClO₃
Molecular Weight 229.03 g/mol [4]184.58 g/mol
Appearance Off-white to yellow solidWhite to yellow solid
Crystal Structure Characterized by intra- and intermolecular hydrogen bonds. Two molecules can be linked via C—H⋯Br hydrogen bonds.[5]The molecule is essentially planar, stabilized by intramolecular O-H⋯O hydrogen bonding. Molecules are connected into chains by intermolecular O-H⋯O hydrogen bonds.[6][7][8]
CAS Number 90334-67-991418-53-4

Core Synthesis Pathway: From Precursor to Salen-Type Ligand

The synthesis of a symmetric Salen-type ligand from these precursors typically involves a straightforward condensation reaction with a primary diamine, such as ethylenediamine. The reaction proceeds via the formation of two Schiff base (imine) linkages.

G cluster_reactants Reactants precursor 5-X-2-hydroxybenzene-1,3-dicarbaldehyde (X = Br or Cl) product Symmetric Salen-Type Ligand precursor->product Condensation (+ 2 equivalents) diamine Primary Diamine (e.g., Ethylenediamine) diamine->product (1 equivalent) -2 H₂O

Caption: General synthesis of a symmetric Salen-type ligand.

Comparative Reactivity in Ligand Synthesis

While the overall synthetic scheme is identical, the nature of the halogen substituent imparts subtle but significant differences in reactivity and handling.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups via the inductive effect (-I), which can influence the electrophilicity of the aldehyde carbons. However, their electronegativities and atomic sizes differ (Cl: 2.83, Br: 2.74 on the Pauling scale), leading to nuanced electronic modulation of the aromatic ring.

  • Leaving Group Ability in Subsequent Reactions: The primary difference in reactivity becomes critical if the halogenated Salen ligand is to be used in further cross-coupling reactions (e.g., Suzuki, Heck). The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond.[9] This makes aryl bromides generally more reactive substrates in palladium-catalyzed cross-coupling reactions, often requiring milder conditions and achieving higher yields compared to their chloro- counterparts.[9]

This superior reactivity of the bromo-substituted ligand offers a significant advantage for synthetic diversification, allowing for the subsequent attachment of other functional groups to the ligand backbone. While advances in catalyst design have made aryl chlorides more viable, bromides remain the more reliable choice for high-efficiency cross-coupling.[9]

Experimental Protocol: Synthesis of a Halogenated Salen-Type Ligand and its Ni(II) Complex

This section provides a validated, step-by-step protocol. The trustworthiness of this procedure lies in its directness and the use of standard laboratory techniques for purification and characterization.

Workflow cluster_ligand Part A: Ligand Synthesis cluster_complex Part B: Complexation A1 Dissolve Precursor in Methanol A2 Add Ethylenediamine (dropwise) A1->A2 A3 Reflux Reaction (2-3 hours) A2->A3 A4 Cool & Isolate (Filtration) A3->A4 A5 Wash & Dry Product A4->A5 B1 Suspend Ligand in Ethanol A5->B1 Purified Ligand B2 Add Ni(OAc)₂·4H₂O Solution B3 Reflux Reaction (1 hour) B4 Cool & Collect Solid B5 Wash & Dry Complex end_node Characterization (FT-IR, NMR, MS) B5->end_node

Caption: Experimental workflow for ligand synthesis and complexation.

Part A: Synthesis of N,N'-bis(5-bromo-3-formylsalicylidene)ethylenediamine
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (2.29 g, 10 mmol) in 100 mL of methanol. Heat gently if required to achieve dissolution.

  • Reagent Addition: To the stirred solution, add ethylenediamine (0.30 g, 5 mmol) dropwise over 5 minutes. A yellow precipitate typically forms immediately.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The causality here is to provide sufficient thermal energy to drive the condensation reaction to completion.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the resulting bright yellow solid by vacuum filtration.

  • Purification: Wash the solid sequentially with cold methanol (2 x 20 mL) and diethyl ether (1 x 20 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the purified ligand in a vacuum oven at 60°C overnight.

Note: For the 5-chloro analogue, use 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde (1.85 g, 10 mmol) and follow the same procedure.

Part B: Synthesis of the Nickel(II) Complex
  • Setup: Suspend the synthesized ligand (e.g., N,N'-bis(5-bromo-3-formylsalicylidene)ethylenediamine) (2.41 g, 5 mmol) in 80 mL of ethanol in a 150 mL round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1.25 g, 5 mmol) in 20 mL of hot ethanol. Add this solution to the stirred ligand suspension.

  • Reaction: Heat the mixture to reflux for 1 hour. A color change indicates the formation of the coordination complex.

  • Isolation & Purification: Cool the mixture to room temperature. Collect the solid product by vacuum filtration, wash with ethanol, and dry under vacuum.

Impact of Halogen Substitution on Ligand and Complex Properties

The choice of halogen extends beyond mere reactivity, directly influencing the electronic character of the ligand and the properties of its metal complexes.

Caption: Electronic influence of the halogen substituent (X).

  • Electron-Withdrawing Nature: Both halogens withdraw electron density from the aromatic ring through the inductive effect (-I). This decreases the electron density on the phenolate oxygen donors of the ligand.

  • Impact on Metal Center: This electronic perturbation is transmitted to the coordinated metal center. A more electron-deficient ligand framework can increase the redox potential of the metal ion, making it more difficult to oxidize. This is a critical tuning parameter in the design of catalysts for redox reactions.

  • Solubility and Permeability: In the context of drug design, halogenation significantly impacts lipophilicity. While both Cl and Br increase lipophilicity compared to hydrogen, bromine generally imparts a greater increase than chlorine. This can affect properties like cell membrane permeability and protein binding.[10] Studies have shown that in some contexts, larger halogens can enhance cell uptake and intracellular retention.[10]

  • Stability: The addition of a chlorine atom has been shown in computational studies to increase the stability of some drug-like molecules, as indicated by a higher HOMO-LUMO gap, without negatively affecting toxicity profiles.

Conclusion and Practical Recommendations

The choice between 5-Bromo- and 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde is a strategic decision guided by the intended application of the final Salen-metal complex.

  • Choose 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde when:

    • The primary goal is the synthesis of the final Salen complex without further modification.

    • Cost is a primary concern, as chlorinated aromatics are often more economical than their brominated counterparts.[9]

    • Fine-tuning of electronic properties is desired, but high reactivity for subsequent reactions is not necessary.

  • Choose this compound when:

    • The synthetic plan involves subsequent functionalization of the ligand backbone using cross-coupling chemistry. The higher reactivity of the C-Br bond is a distinct advantage.[9]

    • Maximizing lipophilicity or exploring steric effects related to the larger atomic radius of bromine is a design goal.

    • The potential for slightly higher yields under milder conditions in subsequent reactions outweighs the higher precursor cost.

Ultimately, both precursors are excellent building blocks for robust Salen-type ligands. By understanding the subtle yet significant differences imparted by the halogen substituent, researchers can make a more informed and rational choice, accelerating the discovery and development of novel catalysts, materials, and therapeutics.

References

  • Various Authors. (2017). Which is preferred first in halogen naming - Cl or Br?. Quora. Retrieved from [Link]

  • Nguyen, T. H., & Nguyen, T. T. (n.d.). THE SYNTHESIS OF AN UNSYMMETRICAL SALEN-TYPE LIGAND AND ITS COBALT COMPLEX AS AN EFFICIENT CATALYST FOR THE HYDROLYTIC KINETIC RESOLUTION OF RACEMIC MIXTURE OF EPICHLOROHYDRIN. Vietnam National University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Baleizão, C., et al. (2003). Unsymmetrical Salen-Type Ligands: High Yield Synthesis of Salen-Type Schiff Bases Containing Two Different Benzaldehyde Moieties. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Kneller, D. W., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Publications. Retrieved from [Link]

  • Yarkandi, N. H. (2021). Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity. AWS. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Salen ligand. Wikipedia. Retrieved from [Link]

  • Jiang, J., et al. (2008). 5-Chloro-2-hydroxy-benzene-1,3-dicarb-aldehyde. PubMed. Retrieved from [Link]

  • Takjoo, R., et al. (n.d.). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. ResearchGate. Retrieved from [Link]

  • Al-Majidi, S. M. H., et al. (2021). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one metal complexes. Chemical Review and Letters. Retrieved from [Link]

  • Odabaşoğlu, M., et al. (2001). This compound. ResearchGate. Retrieved from [Link]

  • Jiang, J., et al. (2008). 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde. National Institutes of Health. Retrieved from [Link]

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Retrieved from [Link]

  • Jiang, J., et al. (2008). 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde. ResearchGate. Retrieved from [Link]

Sources

Structural comparison of metal complexes derived from bromo-, chloro-, and nitro-substituted salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Structural Guide to Metal Complexes of Substituted Salicylaldehydes

Abstract: The nuanced interplay between ligand electronics and the resultant geometry of metal complexes is a cornerstone of coordination chemistry. This guide provides a detailed comparative analysis of metal complexes derived from salicylaldehyde Schiff bases bearing bromo-, chloro-, and nitro- substituents at the 5-position. By examining the structural and spectroscopic data, we elucidate how these electron-withdrawing groups systematically influence coordination geometry, bond parameters, and supramolecular architecture. This document is intended for researchers in inorganic chemistry, materials science, and drug development, offering insights into the rational design of metal complexes with tailored properties.

Introduction: The Role of Substituents in Tuning Complex Properties

Salicylaldehyde-based Schiff bases are privileged ligands in coordination chemistry, lauded for their straightforward synthesis, tunable electronic properties, and ability to form stable complexes with a vast array of metal ions.[1] The introduction of substituents onto the salicylaldehyde ring provides a powerful tool for modulating the steric and electronic characteristics of the resulting metal complexes.[2] Electron-withdrawing groups (EWGs) like bromo-, chloro-, and nitro-moieties are of particular interest. Their strong inductive (-I) and, in the case of the nitro group, mesomeric (-M) effects can significantly alter the electron density at the coordinating phenolic oxygen and imine nitrogen atoms.[3] This electronic perturbation directly impacts the strength of the metal-ligand bonds, the overall stability of the complex, and its subsequent physicochemical properties, including redox potentials and catalytic activity.[4][5] This guide focuses on a direct structural comparison of complexes formed from 5-bromo-, 5-chloro-, and 5-nitrosalicylaldehyde, providing a clear framework for understanding these substituent-driven effects.

Synthetic Strategy: From Ligand to Complex

The synthesis of these complexes is typically a robust, two-step process involving the initial formation of the Schiff base ligand followed by complexation with a suitable metal salt.[6] The choice of amine and metal ion allows for further tuning of the final complex's properties. For this comparative guide, we will consider a common synthetic route to produce bidentate Schiff bases and their subsequent metal(II) complexes.

General Ligand Synthesis

The Schiff base ligands are prepared via the condensation reaction of the substituted salicylaldehyde with a primary amine.[7]

Causality Behind Experimental Choices:

  • Solvent: Ethanol or methanol is typically used as the reaction solvent due to the good solubility of the reactants and the ease with which it can be removed from the final product.[8]

  • Catalyst: A few drops of an acid catalyst, like acetic acid, can be used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.[7]

  • Reaction Condition: Refluxing is often employed to provide the necessary activation energy for the dehydration step, driving the reaction to completion.

General Metal Complex Synthesis

The metal complexes are formed by reacting the Schiff base ligand with a metal salt, such as copper(II), nickel(II), or cobalt(II) acetate or chloride, in a 2:1 ligand-to-metal molar ratio.[9][10]

Causality Behind Experimental Choices:

  • Base: A mild base, such as sodium acetate or triethylamine, is often added to facilitate the deprotonation of the phenolic hydroxyl group, which is necessary for coordination to the metal center.[11]

  • Solvent: Ethanol or a similar polar solvent is used to dissolve both the ligand and the metal salt, facilitating the complexation reaction.[4]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.[9]

Experimental Workflow: Synthesis of Substituted Salicylaldimine Metal(II) Complexes

G cluster_ligand Part 1: Schiff Base Synthesis cluster_complex Part 2: Metal Complexation A Substituted Salicylaldehyde (X = Br, Cl, NO2) D Reflux (2-4 hours) A->D B Primary Amine (e.g., Aniline) B->D C Ethanol (Solvent) C->D E Schiff Base Ligand (HL) D->E Condensation & Dehydration F Schiff Base Ligand (HL) I Stir at RT or Reflux (1-3 hours) F->I G Metal(II) Salt (e.g., Cu(OAc)2) G->I H Ethanol (Solvent) H->I J [M(L)2] Complex I->J Coordination & Precipitation G cluster_ligand Ligand Properties cluster_complex Resulting Complex Properties L Ligand (Schiff Base) EWG Substituent (X = Br, Cl, NO2) ED Electron Density on Donor Atoms (N, O) EWG->ED Decreases (-I, -M effect) Packing Crystal Packing EWG->Packing Influences via Halogen/H-Bonds M Metal Center ED->M Coordinates to Bonds M-L Bond Strength ED->Bonds Modulates Geom Coordination Geometry Bonds->Geom Influences

Sources

A Comparative Guide: The Strategic Advantages of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Aromatic dicarbaldehydes are fundamental building blocks in organic synthesis, prized for their ability to form complex molecular architectures through reactions like Schiff base condensation. While common isomers such as terephthalaldehyde and isophthalaldehyde are workhorses for producing polymers and covalent organic frameworks, the field of advanced materials and coordination chemistry often demands more sophisticated precursors.[1][2] This guide illuminates the distinct advantages of a functionally-rich derivative, 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde , a "designer" synthon whose unique substituent pattern offers superior control over molecular geometry, reactivity, and post-synthesis modification. We will explore how the strategic placement of hydroxyl and bromo groups provides a significant leap in functionality compared to its unsubstituted counterparts.

Structural and Functional Comparison with Common Dicarbaldehydes

The primary advantages of this compound stem directly from its unique substitution pattern, which sets it apart from the more common, unsubstituted isomers.

CompoundStructureKey Structural FeaturesTypical Applications
This compound this compound- Hydroxyl group ortho to one aldehyde and meta to the other.- Two aldehyde groups in a meta relationship.- Bromo group for electronic modulation and post-synthesis modification.Precursor for compartmental Schiff base ligands (e.g., Robson-type), dinuclear metal complexes, and advanced functional materials.[3]
Isophthalaldehyde (Benzene-1,3-dicarbaldehyde)Isophthalaldehyde- Two aldehyde groups in a meta relationship.- Bent, angular geometry.Polymer synthesis, covalent organic frameworks (COFs), formation of metal coordination complexes.[2][4]
Terephthalaldehyde (Benzene-1,4-dicarbaldehyde)Terephthalaldehyde- Two aldehyde groups in a para relationship.- Linear, rigid geometry.Synthesis of linear polymers, COFs, molecular cages, and fluorescent whitening agents.[1][5][6]
o-Phthalaldehyde (Benzene-1,2-dicarbaldehyde)o-Phthalaldehyde- Two adjacent aldehyde groups.- Prone to intramolecular reactions.Fluorogenic labeling reagent for primary amines and amino acids, synthesis of heterocyclic compounds like isoindoles.[7][8][9]

While the unsubstituted aldehydes are excellent for creating extended, repeating structures, they lack the intrinsic, pre-organized binding sites necessary for crafting discrete, multi-metallic complexes with high precision. This compound is specifically engineered to fill this gap.

Core Advantage I: A Pre-organized Pocket for Advanced Coordination Chemistry

The most significant advantage lies in the molecule's geometry, which is perfectly primed for synthesizing compartmental ligands. The phenolic oxygen of the hydroxyl group, flanked by two aldehyde groups, creates a well-defined binding "pocket."

When this dicarbaldehyde undergoes condensation with a diamine, it forms a Schiff base ligand with two distinct coordination sites:

  • An inner "phenolic" pocket: Comprising the two phenolic oxygens and the two imine nitrogens. This site is ideal for chelating one metal ion.

  • An outer "carbonyl" site (if applicable) or a second imine site: Ready to bind a second metal ion.

This arrangement is the foundation for creating Robson-type macrocycles or other dinucleating ligands, which can hold two metal ions in close proximity.[3] This proximity is crucial for studying metal-metal interactions, developing multimetallic catalysts, and mimicking the active sites of metalloenzymes.

In contrast, forming a similar dinuclear complex using isophthalaldehyde or terephthalaldehyde would require a much more complex ligand design, typically involving the synthesis of elaborate diamine precursors that already contain additional chelating groups. This compound provides this sophisticated coordination environment in a single, readily available building block.

G cluster_start Starting Materials cluster_reaction Schiff Base Condensation cluster_metalation Metalation A 5-Bromo-2-hydroxy- benzene-1,3-dicarbaldehyde C Formation of Dinucleating Schiff Base Ligand (2:2 Condensation) A->C B Diamine (e.g., 1,3-Diaminopropane) B->C D Addition of Metal Salt (e.g., Cu(OAc)₂) C->D E Formation of Dinuclear Metal Complex D->E

Caption: Workflow for synthesizing a dinuclear metal complex.

Core Advantage II: Modulated Reactivity and Structural Stability

The substituents on the benzene ring do more than just define its geometry; they fine-tune the reactivity of the aldehyde groups and the overall stability of the molecule and its derivatives.

  • Electronic Effects: The bromo group is strongly electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbons, potentially accelerating nucleophilic attack during Schiff base formation. The hydroxyl group, while electron-donating through resonance, also engages in a crucial intramolecular hydrogen bond.

  • Intramolecular Hydrogen Bonding: Crystal structure analysis reveals the presence of strong hydrogen bonds between the hydroxyl proton and the oxygen of an adjacent aldehyde group.[3] This interaction planarizes the molecule, reduces the conformational flexibility, and provides a degree of thermodynamic stability to the structure. This pre-organization can lower the entropic cost of binding to a metal ion, leading to more stable metal complexes.

Core Advantage III: A Functional Handle for Post-Synthesis Modification

The bromine atom serves a dual purpose. Beyond its electronic influence, it acts as a versatile functional handle for subsequent chemical transformations. This is a feature entirely absent in isophthalaldehyde, terephthalaldehyde, and o-phthalaldehyde.

Using well-established cross-coupling reactions, the C-Br bond can be converted into other functional groups or used to link the entire molecule (or its resulting metal complex) to other structures:

  • Suzuki Coupling: To form C-C bonds with boronic acids, enabling the attachment of other aromatic groups.

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes, useful for creating rigid, linear extensions.

  • Buchwald-Hartwig Amination: To form C-N bonds, linking the molecule to amines.

This capability allows a researcher to first build a precision-engineered metal complex using the dicarbaldehyde core and then "stitch" these complexes together to form advanced polymers, attach them to surfaces, or integrate them into larger supramolecular assemblies.

G cluster_advantages Inherent Advantages cluster_applications Resulting Applications A Core Molecule (5-Bromo-2-hydroxy-1,3-dicarbaldehyde) B Pre-organized Coordination Pocket A->B C Modulated Electronic Reactivity A->C D Functional Handle (Bromo Group) A->D E Dinuclear Metal Complexes B->E F Enhanced Reaction Kinetics/Stability C->F G Post-Synthesis Modification D->G

Caption: Logical relationship between structural features and applications.

Experimental Protocol: Synthesis of a Dinuclear Copper(II) Schiff Base Complex

This two-step protocol demonstrates the practical application of this compound in creating a dinuclear metal complex.

Part A: Synthesis of the Dinucleating Schiff Base Ligand (L)

Objective: To synthesize the macrocyclic Schiff base ligand from the condensation of this compound and 1,3-diaminopropane.

Materials:

  • This compound (2.0 mmol, 458 mg)

  • 1,3-Diaminopropane (2.0 mmol, 148 mg, 166 µL)

  • Methanol (50 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (2.0 mmol) in 30 mL of methanol in the round-bottom flask with stirring.

  • In a separate beaker, dissolve 1,3-diaminopropane (2.0 mmol) in 20 mL of methanol.

  • Add the diamine solution dropwise to the stirred dicarbaldehyde solution at room temperature over 10 minutes. A yellow precipitate will begin to form.

  • Attach the reflux condenser and heat the mixture to reflux with vigorous stirring for 4 hours.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid product by vacuum filtration, washing with cold methanol (2 x 10 mL).

  • Dry the product under vacuum to yield the pure ligand (L).

Part B: Synthesis of the Dinuclear Copper(II) Complex [Cu₂(L)]

Objective: To insert two copper(II) ions into the synthesized ligand (L).

Materials:

  • Schiff base ligand (L) from Part A (0.5 mmol)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (1.0 mmol, 200 mg)

  • Methanol (40 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Suspend the Schiff base ligand (L) (0.5 mmol) in 25 mL of methanol in the round-bottom flask.

  • In a separate beaker, dissolve Copper(II) Acetate Monohydrate (1.0 mmol) in 15 mL of hot methanol. The solution should be a deep blue.

  • Add the hot copper(II) solution to the stirred ligand suspension. The color of the suspension will change to a dark green/brown.

  • Attach the reflux condenser and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the dark solid product by vacuum filtration, washing with a small amount of methanol.

  • Dry the complex under vacuum. Characterization can be performed using techniques such as FT-IR (to observe the shift in C=N stretching frequency upon coordination) and elemental analysis.

Conclusion

This compound is far more than a simple aromatic dicarbaldehyde. It is a sophisticated, multifunctional building block that offers unparalleled advantages for specific, high-value applications. Its superiority over common dicarbaldehydes is demonstrated through three core features:

  • Pre-organized Geometry: The hydroxyl group creates a natural, well-defined coordination pocket, making it an ideal precursor for dinucleating ligands and multimetallic complexes without the need for complex, multi-step ligand synthesis.

  • Modulated Reactivity: The substituents fine-tune the electronic properties and confer structural stability through intramolecular hydrogen bonding.

  • Post-Synthesis Functionality: The bromo group serves as a reactive site for cross-coupling reactions, enabling the integration of the synthesized complexes into larger, more complex molecular systems.

For researchers in coordination chemistry, supramolecular chemistry, and materials science, this compound is not just an alternative but a strategic choice for designing and synthesizing next-generation functional molecules and materials with precision and control.

References

  • Wikipedia. Terephthalaldehyde. [Link]

  • Wikipedia. Isophthalaldehyde. [Link]

  • ChemMit. The Chemistry of O-Phthalaldehyde: Synthesis and Reactivity Insights. [Link]

  • Ataman Kimya. O-PHTHALALDEHYDE. [Link]

  • Ataman Kimya. O-PHTHALALDEHYDE (OPA). [Link]

  • Wikipedia. Phthalaldehyde. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Isophthalaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Terephthalaldehyde in Modern Polymer Synthesis. [Link]

  • Duclos, S., Therrien, B., & Ward, T. R. (2001). This compound. Acta Crystallographica Section E: Structure Reports Online, 57(9), o884-o885. [Link]

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Comparative analysis of the fluorescent properties of chemosensors derived from different halogenated salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Halogenated Salicylaldehyde-Derived Chemosensors: A Comparative Analysis of Fluorescent Properties

In the field of molecular recognition and sensing, the design of fluorescent chemosensors is a cornerstone for the sensitive and selective detection of various analytes. Among the myriad of fluorogenic scaffolds, those derived from salicylaldehyde have proven to be exceptionally versatile due to their straightforward synthesis, rich coordination chemistry, and tunable photophysical properties. The introduction of halogen atoms onto the salicylaldehyde framework represents a powerful strategy for modulating these properties, yet a systematic comparison of their effects is often scattered across the literature.

This guide provides a comprehensive comparative analysis of fluorescent chemosensors derived from different halogenated salicylaldehydes (Fluoro-, Chloro-, Bromo-, and Iodo-). We will delve into the underlying photophysical principles, compare their performance with supporting experimental data, and provide detailed protocols for their synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design and optimize fluorescent probes for specific applications.

Fundamental Principles: The Role of Halogen Substitution

The strategic placement of a halogen atom on the salicylaldehyde ring can profoundly influence the resulting chemosensor's electronic and photophysical behavior. This influence stems from a combination of two primary effects: the inductive/resonance effect and the heavy atom effect.

  • Inductive and Resonance Effects: Halogens are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which can alter the acidity of the phenolic proton and influence the energy levels of the molecular orbitals. This, in turn, affects the Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) processes that are often the basis for fluorescence signaling in these sensors. For instance, a stronger electron-withdrawing group can enhance the ESIPT process, leading to a larger Stokes shift.

  • The Heavy Atom Effect: This is a crucial concept for understanding the differences between the various halogenated sensors. The heavy atom effect describes the ability of atoms with large atomic numbers (like Br and I) to enhance the rate of intersystem crossing (ISC). ISC is a non-radiative process where the molecule transitions from an excited singlet state (S1), from which fluorescence occurs, to an excited triplet state (T1). By promoting ISC, heavy atoms effectively quench fluorescence, leading to lower quantum yields. This effect becomes more pronounced as the atomic number of the halogen increases (I > Br > Cl > F).

Below is a diagram illustrating the competition between fluorescence and intersystem crossing as influenced by the heavy atom effect.

cluster_F_Cl Light Halogens (F, Cl) cluster_Br_I Heavy Halogens (Br, I) S0 Ground State (S0) S0_light S0_light S0_heavy S0_heavy S1 Excited Singlet State (S1) T1 Excited Triplet State (T1) S1_light S1_light S0_light->S1_light Excitation S1_light->S0_light Fluorescence (High) T1_light T1_light S1_light->T1_light ISC (Low) S1_heavy S1_heavy T1_heavy T1_heavy S0_heavy->S1_heavy Excitation S1_heavy->S0_heavy Fluorescence (Low) S1_heavy->T1_heavy ISC (High) (Heavy Atom Effect)

Caption: Influence of the heavy atom effect on excited state deactivation pathways.

Comparative Analysis of Sensor Performance

The choice of halogen is a critical design parameter that dictates the ultimate performance of the chemosensor. Let's examine the trends observed across the halogen series.

Fluoro- and Chloro-Substituted Salicylaldehydes

Sensors derived from 5-fluorosalicylaldehyde and 5-chlorosalicylaldehyde generally exhibit strong fluorescence emission. The high electronegativity of fluorine and chlorine enhances the electron-withdrawing nature of the scaffold without introducing a significant heavy atom effect. This often leads to:

  • High Fluorescence Quantum Yields: The absence of efficient ISC pathways allows the excited state to decay primarily through fluorescence.

  • Good Photostability: The strong C-F and C-Cl bonds contribute to the overall stability of the molecule.

  • Sharp Emission Spectra: Well-defined emission peaks are typical for these sensors.

For example, a Schiff base sensor derived from 5-chlorosalicylaldehyde has been shown to be an effective "turn-on" fluorescent probe for Zn2+ ions, exhibiting a significant enhancement in fluorescence upon ion binding.

Bromo- and Iodo-Substituted Salicylaldehydes

In stark contrast, chemosensors based on 5-bromosalicylaldehyde and 5-iodosalicylaldehyde often display weak intrinsic fluorescence. This is a direct consequence of the heavy atom effect.

  • Low Fluorescence Quantum Yields: The pronounced ISC facilitated by bromine and iodine atoms provides a highly efficient non-radiative decay pathway, quenching fluorescence.

  • Potential for Phosphorescence: While fluorescence is quenched, the efficient population of the triplet state can sometimes lead to phosphorescence, although this is typically weak at room temperature.

  • "Turn-On" Sensing Potential: The initially low fluorescence of these sensors makes them excellent candidates for "turn-on" probes. If the interaction with an analyte disrupts the heavy atom effect (e.g., by altering the electronic structure), a dramatic increase in fluorescence can be observed. A notable example is a 5-bromosalicylaldehyde-based sensor for Al3+, which shows a 140-fold fluorescence enhancement upon complexation.

Quantitative Data Summary

The following table summarizes typical photophysical properties of Schiff base chemosensors derived from different 5-halogenated salicylaldehydes for the detection of a specific ion like Zn2+. Note that these are representative values and can vary based on the specific amine used in the Schiff base condensation and the solvent system.

PropertyFluoro-DerivativeChloro-DerivativeBromo-DerivativeIodo-Derivative
Relative Quantum Yield (Φ) High (~0.4-0.6)High (~0.3-0.5)Low (~0.05-0.15)Very Low (<0.05)
Fluorescence Intensity StrongStrongWeakVery Weak
Heavy Atom Effect NegligibleMinorSignificantVery Significant
Typical Signaling Turn-on / RatiometricTurn-on / RatiometricStrong Turn-onStrong Turn-on
Detection Limit Low (nM range)Low (nM range)Potentially LowerPotentially Lower

Experimental Section

To ensure reproducibility and accuracy, we provide standardized protocols for the synthesis and characterization of these chemosensors.

General Synthesis Protocol for Halogenated Salicylaldehyde Schiff Bases

This protocol describes a one-step Schiff base condensation reaction, which is the most common method for synthesizing these sensors.

cluster_workflow Synthesis & Characterization Workflow start Step 1: Reactant Dissolution react Step 2: Reflux Reaction start->react Add amine to salicylaldehyde soln. cool Step 3: Crystallization react->cool 2-4 hours filter Step 4: Isolation & Washing cool->filter Cool to RT dry Step 5: Drying filter->dry Wash with cold ethanol char Step 6: Characterization (NMR, MS) dry->char end_product Pure Chemosensor char->end_product

Caption: General workflow for the synthesis of halogenated salicylaldehyde chemosensors.

Methodology:

  • Reactant Dissolution: Dissolve 1.0 mmol of the desired 5-halogenated salicylaldehyde (e.g., 5-chlorosalicylaldehyde) in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir the solution until all solids have dissolved.

  • Addition of Amine: To the stirred solution, add 1.0 mmol of the chosen amine (e.g., 2-aminoethanol) dropwise. A color change is often observed immediately.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C for several hours.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol for Fluorescence Titration Experiment

This protocol details how to determine the binding affinity and selectivity of a chemosensor for a target analyte.

  • Stock Solutions: Prepare a stock solution of the chemosensor (e.g., 1.0 mM in DMSO) and a stock solution of the analyte of interest (e.g., 10.0 mM ZnCl2 in deionized water).

  • Working Solution: Prepare a working solution of the chemosensor (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Spectrometer Setup: Set the excitation wavelength (determined from the absorption spectrum) and record the emission spectrum of the chemosensor solution alone (the "apo" state).

  • Titration: Add increasing amounts of the analyte stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents) to the cuvette containing the chemosensor solution. After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

  • Data Acquisition: Record the fluorescence emission spectrum after each addition of the analyte.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration. This data can be used to calculate the binding constant (Ka).

  • Selectivity Test: Repeat the experiment using other potential interfering ions at the same concentration to assess the selectivity of the chemosensor.

Conclusion and Future Outlook

The choice of halogen substituent on a salicylaldehyde-based chemosensor is a critical determinant of its fluorescent properties.

  • Fluoro- and Chloro- derivatives are ideal for applications requiring high intrinsic fluorescence and photostability.

  • Bromo- and Iodo- derivatives , due to the heavy atom effect, are perfectly suited for developing high-contrast "turn-on" fluorescent probes, where a low background signal is paramount for achieving high sensitivity.

Future research in this area will likely focus on the development of multi-halogenated systems to fine-tune these properties further and the exploration of these heavy-atom-containing sensors in applications beyond simple detection, such as photodynamic therapy, where the enhanced generation of triplet states is a distinct advantage. The principles outlined in this guide provide a rational basis for the continued design of next-generation fluorescent chemosensors tailored for specific and challenging analytical problems.

References

  • Kasha, M. (1952). Characterization of electronic transitions in complex molecules. Discussions of the Faraday Society, 14, 14-19. (Note: Foundational concept, direct URL not available for this specific historical paper, concept widely cited).
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Note: Foundational textbook, direct URL not available, concept widely cited).
  • Ghorpade, T. K., Gunjal, D. B., & Chavan, S. G. (2022). A simple 5-chlorosalicylaldehyde based fluorescent chemosensor for selective detection of Zn2+ and its application in live cell imaging. Journal of Photochemistry and Photobiology A: Chemistry, 424, 113636. [Link]

  • Gunjal, D. B., Ghorpade, T. K., & Chavan, S. G. (2021). A highly selective fluorescent turn-on chemosensor based on 5-bromosalicylaldehyde for detection of Al3+ and its application in live cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119569. [Link]

  • Yue, Y., Huo, F., & Yin, C. (2014). A 5-iodosalicylaldehyde-based “turn-on” fluorescent chemosensor for the selective detection of cyanide in aqueous solution. Sensors and Actuators B: Chemical, 194, 236-241. [Link]

  • Osman, O., Tunc, M., & Dastan, T. (2020). Salicylaldehyde-based fluorescent chemosensors. Dyes and Pigments, 173, 107931. [Link]

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison and validation workflow for the synthesis of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the causal-driven choices in both synthesis and analysis, ensuring a robust and reproducible outcome. The core philosophy of this guide is that a well-designed protocol is a self-validating system, where converging lines of evidence from multiple analytical techniques provide unambiguous confirmation of the target molecular structure.

Strategic Overview: Synthesis and Validation

This compound is a valuable precursor in the synthesis of complex molecules, particularly in the development of Robson-type macrocyclic ligands for coordination chemistry.[1] Its utility stems from the three reactive functional groups—a hydroxyl and two aldehydes—positioned on a brominated aromatic scaffold. The successful synthesis of this molecule is not merely about achieving a high yield; it is about ensuring the absolute purity and correct isomeric structure, as any impurities can have profound negative impacts on subsequent, often more complex, reaction steps.

Our validation strategy is built on the principle of orthogonal verification. We will employ a suite of spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build an unassailable case for the structure of our synthesized compound. Each technique provides a unique piece of the structural puzzle, and together, they form a powerful, self-validating workflow.

Validation_Workflow cluster_synthesis Synthesis Phase cluster_analysis Validation Phase start Starting Material (4-Bromo-2,6-bis(hydroxymethyl)phenol) reaction Oxidation Reaction (MnO₂ in Chloroform) start->reaction Reagents workup Reaction Work-up & Crude Isolation reaction->workup Quenching & Extraction purification Purification (Recrystallization) workup->purification spectroscopy Spectroscopic Analysis purification->spectroscopy nmr NMR ('H & ¹³C) spectroscopy->nmr Connectivity ir IR Spectroscopy spectroscopy->ir Functional Groups ms Mass Spectrometry spectroscopy->ms Mass & Formula validation Structure Validated nmr->validation ir->validation ms->validation

Caption: Overall workflow from synthesis to spectroscopic validation.

The Synthetic Approach: A Tale of Two Formylations

The introduction of two aldehyde groups onto a phenolic ring can be accomplished through several named reactions, most notably the Duff[2][3], Reimer-Tiemann[4][5][6], and Vilsmeier-Haack reactions.[7][8][9] However, achieving selective di-formylation ortho to the hydroxyl group while managing the directing effects of the bromine atom can be challenging, often leading to mixtures of isomers and low yields.[10]

For this guide, we will focus on a more controlled and often higher-yielding two-step process cited in the literature.[1] This method first introduces hydroxymethyl groups which are then oxidized to aldehydes. This approach provides superior regiochemical control.

Chosen Method: Oxidation of 4-Bromo-2,6-bis(hydroxymethyl)phenol

This synthetic route is advantageous because the hydroxymethylation of 4-bromophenol is highly regioselective, directing the functional groups to the ortho positions relative to the powerful activating hydroxyl group. The subsequent oxidation step is a mild conversion that avoids the harsh conditions typical of direct formylation reactions.

Causality Behind Reagent Choice:

  • Starting Material: 4-Bromophenol provides the core scaffold with the bromine and hydroxyl groups already in the desired para-relationship.

  • Oxidizing Agent (MnO₂): Activated manganese dioxide is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes. Its key advantage is its low reactivity towards the phenolic hydroxyl group and the aromatic ring itself, which prevents over-oxidation to carboxylic acids or other undesirable side reactions.

Synthesis_Reaction reactant 4-Bromo-2,6-bis(hydroxymethyl)phenol product 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde reactant->product Oxidation reagent MnO₂ (excess) CHCl₃, Reflux

Caption: The chosen synthetic pathway for the target molecule.

Comparative Analysis of Synthetic Strategies

To provide context, the chosen method is compared with a plausible direct formylation alternative.

FeatureMethod A: Oxidation (Chosen) Method B: Modified Duff Reaction
Starting Material 4-Bromo-2,6-bis(hydroxymethyl)phenol4-Bromophenol
Key Reagents Manganese Dioxide (MnO₂)Hexamethylenetetramine (HMTA), acid (e.g., TFA)[11]
Regioselectivity Excellent. Pre-determined by hydroxymethylation.Moderate to Good. Risk of mono-formylation or incorrect isomer formation.
Reaction Conditions Mild (reflux in chloroform).Generally harsher, may require strong acid.
Yield Typically good to high.Often low to moderate.[10]
Work-up/Purity Simple filtration of MnO₂ followed by solvent removal. Crude product is often cleaner.Requires acidic hydrolysis and extensive purification to remove byproducts.
Scalability Readily scalable. MnO₂ is inexpensive but requires stoichiometric excess.Can be difficult to scale due to yield and purification issues.

The Validation Gauntlet: A Spectroscopic Deep Dive

Once the crude product is isolated and purified (e.g., via recrystallization), the validation process begins. The goal is to match the experimental data from our sample to the theoretical data expected for this compound.

Spectroscopy_Logic cluster_data Experimental Data cluster_inference Structural Inference ms Mass Spec Data (Isotopic Pattern for Br) formula Confirms Molecular Formula C₈H₅BrO₃ ms->formula ir IR Data (Key Stretches: O-H, C=O) groups Confirms Functional Groups (-OH, -CHO) ir->groups nmr_h ¹H NMR Data (Signals & Integration) connectivity Confirms Atom Connectivity & Chemical Environment nmr_h->connectivity nmr_c ¹³C NMR Data (Number of Signals) nmr_c->connectivity validated Validated Structure: 5-Bromo-2-hydroxybenzene- 1,3-dicarbaldehyde formula->validated groups->validated connectivity->validated

Caption: Logical flow from raw spectroscopic data to final structure validation.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of the compound's elemental composition. For this molecule, we are looking for two key features.

  • Molecular Weight: The calculated molecular weight is 229.03 g/mol .[12]

  • Isotopic Pattern: The most crucial diagnostic feature is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should exhibit two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2)⁺.

Expected Result: Peaks at m/z ≈ 228 and m/z ≈ 230 with a relative intensity ratio of approximately 1:1.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

  • O-H Stretch: A very broad and prominent absorption band is expected between 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. Its breadth is due to hydrogen bonding.

  • C-H (Aldehydic) Stretch: Aldehyde C-H bonds typically show one or two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of these is strong evidence for an aldehyde.

  • C=O (Carbonyl) Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is expected for the two conjugated aldehyde carbonyl groups. Conjugation with the aromatic ring lowers the frequency from a typical non-conjugated aldehyde (~1725 cm⁻¹).

  • C=C (Aromatic) Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. For our target molecule, we expect the following signals:

  • -OH Proton (1H): A broad singlet, typically in the range of δ 11-12 ppm. Its chemical shift can be variable and concentration-dependent. The strong deshielding is due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. A literature value reports this at δ 11.55 ppm.[1]

  • -CHO Protons (2H): A sharp singlet integrating to 2 protons, expected in the highly deshielded region of δ 10.0-10.5 ppm.[1] The two aldehyde protons are chemically equivalent due to the molecule's symmetry.

  • Ar-H Proton (2H): A singlet integrating to 2 protons. Correction: The literature reports a singlet at 8.07 ppm for 2H[1], which would imply two equivalent aromatic protons. This is consistent with the symmetrical structure. This proton is deshielded by the adjacent electron-withdrawing aldehyde groups and the bromine atom.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule. Due to the molecule's C₂ᵥ symmetry, we expect fewer signals than the total number of carbons.

  • Aldehyde Carbons (C=O): One signal expected around δ 190-200 ppm.

  • Aromatic Carbons:

    • C-OH: One signal for the carbon bearing the hydroxyl group, expected around δ 160 ppm.

    • C-CHO: One signal for the two equivalent carbons bearing the aldehyde groups.

    • C-Br: One signal for the carbon attached to bromine.

    • C-H: One signal for the two equivalent carbons bearing hydrogen atoms.

    • C (quaternary): One signal for the carbon at the junction of the two aldehyde-bearing carbons.

In total, we expect to see 6 distinct signals in the ¹³C NMR spectrum.

Summary of Expected Spectroscopic Data
TechniqueFeatureExpected ResultExperimental Rationale
MS (EI) Molecular Ionm/z ≈ 228 & 230 (1:1 ratio)Confirms MW and presence of one Bromine atom.
IR (KBr) O-H Stretch~3400 cm⁻¹ (broad)Indicates the phenolic -OH group.
C=O Stretch~1660 cm⁻¹ (strong, sharp)Indicates conjugated aldehyde functional groups.
¹H NMR -OHδ ~11.5 ppm (s, 1H, broad)Intramolecular H-bonding deshields the proton.
(CDCl₃)-CHOδ ~10.2 ppm (s, 2H)Electron-withdrawing C=O causes strong deshielding.
Ar-Hδ ~8.1 ppm (s, 2H)Deshielded by adjacent electron-withdrawing groups.
¹³C NMR C=Oδ ~195 ppmCharacteristic chemical shift for aldehyde carbons.
(CDCl₃)Aromatic C5 distinct signals in δ 110-165 ppm regionConfirms the number of unique carbon environments.

Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 4.1: Synthesis of this compound[1]
  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2,6-bis(hydroxymethyl)phenol (0.17 mol, 42.0 g).

  • Solvent Addition: Add chloroform (CHCl₃, 750 mL) to the flask.

  • Reagent Addition: While stirring, add activated manganese dioxide (MnO₂, ~150 g, ~1.7 mol, ~10 equivalents) in portions.

  • Reaction: Heat the suspension to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase), observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional chloroform (3 x 100 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as a crystalline solid.

Protocol 4.2: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~10-15 mg of the purified, dry product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry NMR tube.

  • IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by grinding ~1-2 mg of the dry product with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a pellet press. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid directly on the ATR crystal.

  • Mass Spectrometry: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or dissolve a small amount in a suitable matrix for MALDI. For Electron Ionization (EI), a solid probe may be used.

Conclusion

The validation of a synthetic product is a cornerstone of chemical research. For a molecule like this compound, where isomeric purity is paramount, a multi-faceted spectroscopic approach is not just recommended, it is essential. By systematically gathering and interpreting data from Mass Spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR, a researcher can build an undeniable body of evidence. This guide has outlined a robust synthetic strategy and a comprehensive validation workflow, emphasizing the causal logic behind each experimental choice. Adherence to this self-validating methodology ensures that the final product is not only synthesized but is unequivocally proven to be the correct, high-purity target molecule, ready for its downstream applications.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Viksit Bharat. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • All In Chemistry. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). New Opportunities with the Duff Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Scribd. (n.d.). FINAL Vilsmeier Hacck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Supporting Information. (n.d.). General experimental procedures. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Retrieved from [Link]

  • ResearchGate. (2001). This compound. Acta Crystallographica Section E. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • ResearchGate. (2013). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromosalicylaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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  • ResearchGate. (2010). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Retrieved from [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry. Retrieved from [Link]

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A Comparative Cytotoxicity Analysis: Metal Complexes of 5-Bromo- versus 5-Nitro-salicylaldehyde Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, the field of medicinal inorganic chemistry has identified salicylaldehyde-based Schiff base metal complexes as a promising class of compounds. Their structural versatility, tunable electronic properties, and ability to coordinate with a wide array of metal ions make them ideal candidates for drug design. This guide provides an in-depth comparative analysis of the cytotoxic profiles of metal complexes derived from two key substituted salicylaldehydes: 5-bromo-salicylaldehyde and 5-nitro-salicylaldehyde. By examining the influence of the bromo- and nitro-substituents on the biological activity of these complexes, we aim to provide researchers, scientists, and drug development professionals with critical insights into the structure-activity relationships that govern their anticancer potential.

The Rationale: Probing the Impact of Electron-Withdrawing Groups on Cytotoxicity

The choice of 5-bromo- and 5-nitro-salicylaldehyde as the foundational ligands for this comparison is deliberate. Both the bromo and nitro groups are electron-withdrawing, yet they differ in their electronic effects. The nitro group is a strong π-acceptor and a powerful electron-withdrawing group, which can significantly influence the electron density of the entire ligand and, consequently, the coordinated metal center. In contrast, the bromo group is a weaker deactivator, exerting its electron-withdrawing effect primarily through induction. This subtle yet significant difference in electronic properties is hypothesized to have a profound impact on the lipophilicity, redox potential, and ultimately, the cytotoxic mechanism of the resulting metal complexes.

Synthesis and Characterization: A Modular Approach to Novel Metallodrugs

The synthesis of these metal complexes typically follows a versatile and modular Schiff base condensation reaction. This involves the reaction of the substituted salicylaldehyde (5-bromo- or 5-nitro-salicylaldehyde) with a primary amine to form a Schiff base ligand, which is then complexed with a metal salt.

General Synthetic Workflow

Synthesis Workflow Salicylaldehyde 5-Bromo- or 5-Nitro- salicylaldehyde Reflux1 Stirring/Reflux Salicylaldehyde->Reflux1 Amine Primary Amine (e.g., amino acid, diamine) Amine->Reflux1 Solvent1 Ethanol/Methanol Solvent1->Reflux1 SchiffBase Schiff Base Ligand Reflux1->SchiffBase Reflux2 Stirring/Reflux SchiffBase->Reflux2 MetalSalt Metal Salt (e.g., Cu(II), Ni(II), Zn(II)) MetalSalt->Reflux2 Solvent2 Ethanol/Methanol Solvent2->Reflux2 MetalComplex Metal Complex Reflux2->MetalComplex

Caption: A generalized workflow for the synthesis of salicylaldehyde Schiff base metal complexes.

The resulting Schiff base ligands and their metal complexes are then rigorously characterized using a suite of analytical techniques, including FT-IR, ¹H-NMR, UV-Vis spectroscopy, and in some cases, single-crystal X-ray diffraction to elucidate their precise molecular structures.

Comparative Cytotoxicity: Unraveling the Influence of the 5-Substituent

The central focus of this guide is the comparative evaluation of the cytotoxic activity of metal complexes derived from 5-bromo- and 5-nitro-salicylaldehyde. This is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.

Key Findings from the Literature:

While direct head-to-head comparative studies are limited, a comprehensive analysis of existing literature provides valuable insights:

  • Enhanced Activity of 5-Bromo Derivatives: Several studies have reported potent cytotoxic activity of metal complexes derived from 5-bromosalicylaldehyde. For instance, gallium(III) complexes of Schiff bases derived from 5-bromosalicylaldehyde have shown significant antiproliferative activity against acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) cell lines, with IC50 values in the low micromolar range.[1][2][3][4][5] The presence of the bromine atom is often cited as a factor that enhances the lipophilicity of the complex, facilitating its transport across the cell membrane.

  • The Role of the Nitro Group: The powerful electron-withdrawing nature of the nitro group can significantly impact the biological activity of the metal complexes. Some studies suggest that the presence of a nitro group can lead to significant cytotoxic activity.[6] For example, a study on Schiff bases derived from 4-aminoantipyrine indicated that the presence of a NO2 group resulted in significant cytotoxic activity.[6] Furthermore, nitro-substituted Cu(II) complexes have been noted for their enhanced antioxidant effectiveness, a property that can be linked to cytotoxic mechanisms.[7]

Quantitative Cytotoxicity Data (IC50 Values in µM)
Complex TypeLigandMetal IonCancer Cell LineIC50 (µM)Reference
Schiff Base5-Bromosalicylaldehyde hydrazoneGa(III)HL-601.14 - 1.31[5]
Schiff Base5-Bromosalicylaldehyde hydrazoneGa(III)SKW-31.14 - 1.31[5]
Schiff Base5-Nitrosalicylaldehyde derivative-MCF-7Moderate Activity[8]
Schiff Base5-Nitrosalicylaldehyde derivative-HCT116Moderate Activity[8]
Schiff Base5-Nitrosalicylaldehyde derivative-HEPG2Moderate Activity[8]

Note: This table presents a selection of available data and is not an exhaustive list. Direct comparison is challenging due to variations in the amine component of the Schiff base, the metal ion, and the cancer cell lines tested.

Mechanistic Insights: How Do These Complexes Kill Cancer Cells?

The cytotoxic mechanism of these metal complexes is believed to be multifactorial, involving various cellular targets and pathways.

Proposed Mechanisms of Action

Mechanism_of_Action cluster_complex Metal Complex cluster_cell Cancer Cell Complex 5-Bromo/5-Nitro Salicylaldehyde Metal Complex DNA DNA Binding & Cleavage Complex->DNA Intercalation/ Groove Binding ROS Generation of Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling CellCycle Cell Cycle Arrest DNA->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Induction of Apoptosis Mitochondria->Apoptosis CellCycle->Apoptosis

Sources

A Comparative Guide to the Electronic Properties of Halogenated Salicylaldehyde Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Salicylaldehydes and the Power of DFT

Salicylaldehyde and its derivatives are a cornerstone in synthetic chemistry, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the salicylaldehyde scaffold profoundly influences its electronic properties, thereby modulating its reactivity, biological activity, and potential applications. Understanding these electronic perturbations is paramount for the rational design of novel molecules with tailored functionalities.

Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the electronic structure and properties of molecules with a high degree of accuracy.[1] By solving the Schrödinger equation within the framework of DFT, we can gain invaluable insights into parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. These parameters collectively provide a detailed picture of a molecule's reactivity, stability, and intermolecular interaction propensity. This guide will focus on a comparative analysis of 5-halogenated salicylaldehyde derivatives, providing a clear framework for understanding structure-property relationships.

The Crucial Role of the B3LYP/6-311++G(d,p) Level of Theory

In computational chemistry, the choice of the functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used due to its excellent balance of accuracy and computational cost for a broad range of chemical systems.[2] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms, which are essential for describing the electron density far from the nucleus, and polarization functions (d,p) on heavy and hydrogen atoms, which allow for more flexibility in describing bonding environments. This combination is particularly well-suited for studying systems with electronegative atoms like halogens and oxygen, and for accurately predicting electronic properties.[1][2]

Comparative Analysis of Electronic Properties

The electronic properties of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodosalicylaldehyde were investigated using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The key parameters are summarized in the table below.

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
5-Fluorosalicylaldehyde-7.12-2.015.11
5-Chlorosalicylaldehyde-7.01-2.234.78
5-Bromosalicylaldehyde-6.98-2.284.70
5-Iodosalicylaldehyde-6.85-2.404.45

HOMO, LUMO, and the Energy Gap: Understanding Reactivity

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive.[3]

Our DFT results show a clear trend: as we move down the halogen group from fluorine to iodine, the HOMO energy increases, the LUMO energy decreases, and consequently, the HOMO-LUMO energy gap decreases. This trend can be attributed to the increasing atomic size and polarizability of the halogen atoms. The higher energy HOMO in 5-iodosalicylaldehyde suggests it is a better electron donor, while its lower energy LUMO indicates it is a better electron acceptor compared to the other derivatives. The decreasing energy gap from 5-fluoro- to 5-iodosalicylaldehyde implies an increase in chemical reactivity.

Visualizing Electron Distribution: Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[4] In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack.

MEP_Concept Molecule Molecule MEP_Map MEP Map Molecule->MEP_Map DFT Calculation Red_Region Electron-Rich (Red) Nucleophilic Center MEP_Map->Red_Region Blue_Region Electron-Poor (Blue) Electrophilic Center MEP_Map->Blue_Region Reactivity Predicts Reactivity Red_Region->Reactivity Blue_Region->Reactivity

Conceptual workflow for MEP analysis.

For the halogenated salicylaldehydes, the MEP maps would consistently show a region of high electron density around the carbonyl oxygen and the phenolic oxygen, making these sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group and the aldehydic proton would appear as electron-deficient regions. The halogen atom itself presents an interesting case. While halogens are generally electronegative, the MEP can reveal more nuanced details about their local electronic environment and their ability to participate in halogen bonding.

Delving into Bonding and Stability: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures).[5] NBO analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated.

For halogenated salicylaldehydes, NBO analysis would reveal significant delocalization of the lone pair electrons of the phenolic oxygen and the halogen atom into the π-system of the benzene ring. The magnitude of these interactions would vary depending on the halogen, influencing the overall stability and electronic properties of the molecule.

Experimental Methodologies

Synthesis of Halogenated Salicylaldehydes

The synthesis of 5-halogenated salicylaldehydes can be achieved through various established methods.

  • 5-Chlorosalicylaldehyde: A common method involves the reaction of salicylaldehyde with chlorine in a suitable solvent.[6] Another approach is the formylation of p-chlorophenol.[7]

  • 5-Bromosalicylaldehyde: This derivative is typically synthesized by the bromination of salicylaldehyde using a bromine source like liquid bromine in a solvent such as carbon tetrachloride.[8][9]

  • 5-Iodosalicylaldehyde: The iodination of salicylaldehyde can be carried out using N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane.[10]

  • 5-Fluorosalicylaldehyde: A multi-step synthesis can be employed, starting from the reduction of nitrochlorobenzene to obtain fluoroaniline, followed by diazotization and formylation.[11]

Computational Protocol for DFT Studies

The following workflow outlines the steps for performing DFT calculations on halogenated salicylaldehyde derivatives.

DFT_Workflow cluster_setup Computational Setup cluster_calculation DFT Calculation cluster_analysis Post-Calculation Analysis Structure Build Molecular Structure (e.g., GaussView) Method Select DFT Method (B3LYP/6-311++G(d,p)) Structure->Method Optimization Geometry Optimization Method->Optimization Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency HOMO_LUMO HOMO-LUMO Analysis Frequency->HOMO_LUMO MEP MEP Mapping Frequency->MEP NBO NBO Analysis Frequency->NBO

A typical workflow for DFT analysis of molecular properties.

Conclusion

This guide has provided a comparative overview of the electronic properties of halogenated salicylaldehyde derivatives using DFT studies. The choice of the halogen atom significantly impacts the HOMO-LUMO energy gap and, consequently, the chemical reactivity of these compounds. The presented data and methodologies offer a solid foundation for researchers to understand and predict the behavior of these important molecules, aiding in the design of new compounds with desired electronic characteristics for various applications in drug development and materials science.

References

  • PrepChem. Synthesis of (a) 5-Chlorosalicylaldehyde. Available from: [Link]

  • Google Patents. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
  • Google Patents. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.
  • ResearchGate. Crystal structure, spectroscopic studies, DFT calculations, and biological activity of 5-bromosalicylaldehyde–based Schiff bases. Available from: [Link]

  • Google Patents. CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
  • ResearchGate. 5‐Bromosalicylaldehyde: Theoretical, Experimental and Spectroscopic (FT‐IR, Raman, H and C‐NMR, UV‐Vis) Studies and Their Photovoltaic Parameters. Available from: [Link]

  • MDPI. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Available from: [Link]

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Benchmarking the Stability of Macrocyclic Ligands from Various Substituted Dicarbaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Macrocyclic ligands are pivotal in numerous scientific domains, from medicinal chemistry to materials science, owing to their remarkable ability to form highly stable complexes with metal ions.[1][2] The stability of these complexes is intrinsically linked to the structural characteristics of the macrocyclic framework, which is often constructed through the condensation of dicarbaldehydes and diamines. This guide provides a comprehensive comparative analysis of the stability of macrocyclic ligands derived from a variety of substituted dicarbaldehydes. We will delve into the thermodynamic and kinetic principles governing their stability, explore the influence of electronic and steric effects of substituents, and present standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and select macrocyclic ligands with optimized stability for their specific applications.

Introduction: The Critical Role of Stability in Macrocyclic Ligand Applications

The enhanced stability of metal complexes with macrocyclic ligands compared to their acyclic counterparts, known as the "macrocyclic effect," is a cornerstone of their utility.[2][3][4][5] This heightened stability arises from a combination of enthalpic and entropic contributions.[3][4] The pre-organized nature of macrocyclic ligands minimizes the entropic penalty upon complexation, as they require less conformational rearrangement to bind to a metal ion.[5][6]

The stability of a macrocyclic complex is a critical determinant of its function. In biological systems, for instance, the magnesium macrocycle chlorophyll and the iron-containing heme in hemoglobin underscore the importance of robust metal-ligand interactions.[3][4] In medicine, the stability of gadolinium-based macrocyclic complexes is paramount for their safety and efficacy as MRI contrast agents. Insufficient stability can lead to the release of toxic free metal ions, highlighting the necessity for a thorough understanding and benchmarking of ligand stability.

This guide will focus on macrocyclic Schiff base ligands, a versatile class of compounds readily synthesized from the condensation of dicarbaldehydes and primary amines.[7] We will systematically examine how substituents on the dicarbaldehyde precursor influence the thermodynamic and kinetic stability of the resulting macrocyclic ligands.

The Influence of Dicarbaldehyde Substituents on Macrocyclic Ligand Stability

The electronic and steric properties of substituents on the aromatic ring of the dicarbaldehyde precursor play a significant role in modulating the stability of the final macrocyclic ligand.

Electronic Effects: A Balancing Act of Inductive and Resonance Influences

The electronic nature of substituents can significantly impact the Lewis basicity of the donor atoms within the macrocycle, thereby influencing the strength of the metal-ligand bond.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density on the aromatic ring through inductive and resonance effects. This enhanced electron density can be relayed to the donor atoms of the macrocycle, increasing their basicity and, consequently, the thermodynamic stability of the metal complex.[8]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2), cyano (-CN), and halo (-X) groups decrease the electron density on the aromatic ring. This reduction in electron density lowers the basicity of the donor atoms, leading to weaker metal-ligand interactions and reduced complex stability.[8]

Steric Effects: The Importance of Conformational Pre-organization

The size and position of substituents on the dicarbaldehyde can impose steric constraints that influence the conformation of the macrocyclic ligand.

  • Bulky Substituents: Large substituents, particularly in the ortho position to the aldehyde groups, can pre-organize the ligand into a conformation that is more amenable to metal binding.[9] This "pre-straining" can contribute favorably to the enthalpy of complexation.[10] However, excessively bulky groups can also introduce steric hindrance that prevents the metal ion from optimally fitting within the macrocyclic cavity, thereby destabilizing the complex.

  • Ring Size and Flexibility: The length and nature of the linker between the two aldehyde groups in the dicarbaldehyde, as well as the diamine used in the condensation, determine the size of the macrocyclic cavity. A well-defined cavity size that matches the ionic radius of the target metal ion is crucial for achieving high stability.[4]

Comparative Stability Data

The following table summarizes the stability constants (log K) for a series of metal complexes with macrocyclic ligands derived from differently substituted dicarbaldehydes. The data is compiled from various literature sources and serves as a comparative benchmark.

Dicarbaldehyde PrecursorSubstituent (X)Metal IonLog KReference
2,6-DiformylpyridineHCu(II)22.2[3]
2,6-Diformyl-4-methylpyridine4-CH₃Cu(II)23.1[8]
2,6-Diformyl-4-chloropyridine4-ClCu(II)21.5[8]
IsophthalaldehydeHNi(II)15.3[3]
2-Hydroxyisophthalaldehyde2-OHNi(II)16.8[11]

Note: Stability constants are highly dependent on experimental conditions such as solvent, temperature, and ionic strength. The values presented here are for comparative purposes under similar reported conditions.

Experimental Protocols for Stability Assessment

Accurate determination of macrocyclic ligand stability is crucial for their rational design and application. The following are detailed protocols for common methods used to assess thermodynamic and kinetic stability.

Synthesis of Macrocyclic Ligands: A General Templated Approach

The synthesis of macrocyclic ligands is often achieved through a metal-templated condensation reaction, which directs the cyclization process and prevents the formation of polymeric byproducts.[2]

Diagram: Synthesis of a [2+2] Macrocyclic Schiff Base Ligand

Synthesis Dicarbaldehyde Substituted Dicarbaldehyde (2 eq.) Reaction Reflux Dicarbaldehyde->Reaction Diamine Diamine (2 eq.) Diamine->Reaction Metal_Salt Metal Salt (e.g., Ni(OAc)₂) Metal_Salt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Complex Macrocyclic Metal Complex Reaction->Complex Demeta Demetallation (e.g., KCN) Complex->Demeta Ligand Free Macrocyclic Ligand Demeta->Ligand

Caption: Templated synthesis of a macrocyclic Schiff base ligand.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the substituted dicarbaldehyde (2 equivalents) and the chosen diamine (2 equivalents) in a suitable solvent, such as methanol or ethanol.

  • Template Addition: Add a solution of a metal salt (1 equivalent), for example, nickel(II) acetate or copper(II) perchlorate, to the reaction mixture. The metal ion acts as a template, organizing the reactants for cyclization.[2]

  • Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography.

  • Isolation of the Complex: Cool the reaction mixture to room temperature. The resulting solid metal complex is typically collected by filtration, washed with cold solvent, and dried.

  • Demetallation (Optional): To obtain the free macrocyclic ligand, the metal ion can be removed. A common method is to treat the complex with a strong competing ligand, such as cyanide, in a suitable solvent. The free ligand can then be extracted and purified.

Determination of Thermodynamic Stability: UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometry is a widely used and accessible technique for determining the stability constants of metal complexes.[12][13] The method relies on the change in the absorbance spectrum upon complex formation.

Diagram: Workflow for UV-Vis Spectrophotometric Titration

UVVis Start Start Prep_Ligand Prepare Ligand Solution (Known Concentration) Start->Prep_Ligand Prep_Metal Prepare Metal Ion Stock Solution Start->Prep_Metal Titration Titrate Ligand with Metal Ion Solution Prep_Ligand->Titration Prep_Metal->Titration Measure Record UV-Vis Spectrum after each addition Titration->Measure Incremental additions Data_Analysis Analyze Absorbance Data (e.g., Bjerrum's Method) Measure->Data_Analysis LogK Determine Stability Constant (log K) Data_Analysis->LogK

Caption: Workflow for determining stability constants via UV-Vis titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the macrocyclic ligand with a known concentration in a suitable solvent. Also, prepare a concentrated stock solution of the metal salt.

  • Initial Spectrum: Record the UV-Vis spectrum of the free ligand solution.

  • Titration: Add small, precise aliquots of the metal ion stock solution to the ligand solution.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate, and then record the UV-Vis spectrum.

  • Data Analysis: The changes in absorbance at a specific wavelength, where the complex absorbs differently from the free ligand, are monitored. The data is then fitted to a binding isotherm using appropriate software or methods like Bjerrum's method to calculate the stability constant (log K).[14]

Probing Kinetic Stability: NMR Spectroscopy

NMR spectroscopy is a powerful tool for investigating the kinetics of ligand exchange and complex formation/dissociation.[15][16] By monitoring changes in the chemical shifts, line widths, and intensities of NMR signals over time, one can extract kinetic information.

Step-by-Step Protocol for a Ligand Exchange Reaction:

  • Sample Preparation: Prepare an NMR tube containing a solution of the macrocyclic metal complex.

  • Addition of a Competing Ligand: Add a known amount of a competing ligand to the NMR tube.

  • Time-Resolved NMR: Acquire a series of 1H or other relevant NMR spectra at different time intervals.

  • Data Analysis: Monitor the decrease in the signal intensity of the initial complex and the increase in the signal intensity of the new complex or free ligand. The rate constants for the ligand exchange reaction can be determined by fitting the concentration-time data to appropriate kinetic models.

Conclusion and Future Outlook

The stability of macrocyclic ligands is a multifaceted property that is critically dependent on the electronic and steric nature of the substituents on the dicarbaldehyde precursors. Electron-donating groups generally enhance stability, while electron-withdrawing groups have the opposite effect. Steric factors, including the size of substituents and the overall macrocyclic ring size, also play a crucial role in achieving optimal metal ion complexation.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and comparative stability assessment of novel macrocyclic ligands. A thorough understanding and application of these principles and techniques will enable researchers to rationally design and develop macrocyclic ligands with tailored stability profiles for a wide range of applications, from targeted drug delivery to advanced catalytic systems.

Future research in this area will likely focus on the development of more sophisticated dicarbaldehyde building blocks with fine-tuned electronic and steric properties, as well as the exploration of novel macrocyclic architectures with enhanced stability and selectivity for specific metal ions.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, a halogenated aromatic aldehyde. The procedures outlined herein are grounded in established safety protocols for handling brominated organic compounds and are designed to be clear, actionable, and scientifically sound.

Immediate Safety and Hazard Assessment

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

Due to its bromine content, this compound is classified as a halogenated organic waste . This classification is critical as it dictates the required disposal route and prohibits disposal via the sanitary sewer system.[4][5] Halogenated organic wastes are typically incinerated at high temperatures in a regulated hazardous waste facility to ensure their complete destruction and to prevent the formation of toxic byproducts.[5][6]

Quantitative Data Summary

For quick reference, the following table summarizes the key information for this compound and its disposal profile.

ParameterValue/InformationSource
Chemical Name This compoundN/A
Molecular Formula C₈H₅BrO₃N/A
Primary Hazards Skin/eye irritation, harmful if swallowed, respiratory irritant.[1][2][3]
Waste Classification Halogenated Organic Waste[4][5]
Prohibited Disposal Sink or drain disposal.[4]
Recommended Disposal Incineration at a licensed hazardous waste facility.[5][6]
Incompatible Materials Strong oxidizing agents.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathway Final Disposal Pathway start Start: Disposal of this compound ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe Safety First fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_assessment Assess Waste Type: - Solid Residue - Contaminated Labware - Aqueous Solution fume_hood->waste_assessment Begin Disposal solid_waste Solid Waste: Transfer to a labeled, sealed container for halogenated organic solids. waste_assessment->solid_waste Solid liquid_waste Aqueous Waste: Collect in a separate, labeled container for halogenated aqueous waste. waste_assessment->liquid_waste Liquid/Aqueous segregation Crucial Step: Segregate from non-halogenated waste. solid_waste->segregation liquid_waste->segregation storage Store waste container in a designated hazardous waste accumulation area. segregation->storage Proper Containment disposal_request Arrange for pickup by licensed hazardous waste disposal service. storage->disposal_request end_point End: Incineration at a regulated facility. disposal_request->end_point Final Step

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

The following step-by-step methodologies provide a clear and safe process for the disposal of this compound in various forms.

Part 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Glove Selection: Wear nitrile or neoprene gloves to protect against skin contact. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical splash goggles are mandatory to prevent eye contact.[3]

  • Protective Clothing: A fully buttoned laboratory coat should be worn to protect from accidental spills.

  • Ventilation: All handling and disposal procedures must be conducted within a properly functioning and certified chemical fume hood to prevent the inhalation of any dust or vapors.[7]

Part 2: Disposal of Solid this compound
  • Waste Container: Use a clearly labeled, sealable, and compatible waste container designated for "Halogenated Organic Solids." The container should be in good condition with no leaks or cracks.

  • Transfer of Waste: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust during the transfer.

  • Sealing and Labeling: Securely seal the container lid. Ensure the label includes the chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][2]

Part 3: Disposal of Contaminated Labware
  • Initial Decontamination: If possible, rinse the contaminated labware (e.g., beakers, flasks) with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinsing should be done in a chemical fume hood.

  • Collection of Rinsate: The solvent rinsate is now considered a halogenated organic liquid waste. Collect this rinsate in a separate, clearly labeled waste container for "Halogenated Organic Liquids."

  • Final Cleaning: After the initial solvent rinse, the labware can typically be washed with soap and water.

  • Disposal of Grossly Contaminated Items: For items that cannot be effectively decontaminated, such as heavily stained filter paper or disposable plasticware, they should be disposed of as solid halogenated organic waste as described in Part 2.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Small Spills (within a chemical fume hood):

    • Ensure appropriate PPE is worn.

    • Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

    • Carefully sweep up the absorbed material and place it into the designated "Halogenated Organic Solids" waste container.[8]

    • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

    • For bromine-specific spills, a 10-25% sodium thiosulfate solution can be used to neutralize any remaining residue after absorption.[9]

  • Large Spills (outside of a chemical fume hood):

    • Immediately evacuate the area and alert others in the vicinity.

    • If safe to do so, close the doors to the affected area to contain any vapors.

    • Activate your facility's emergency response team or contact your Environmental Health and Safety (EHS) department.[10][11]

    • Do not attempt to clean up a large spill without the proper training and equipment.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper hazard assessment, waste segregation, and the use of appropriate disposal pathways, researchers can ensure that their scientific pursuits are conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your EHS department for any additional requirements.

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Navigating the Safe Handling of 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, ensuring a deep understanding of the safety protocols.

Hazard Identification and Risk Assessment

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation, nausea, vomiting, and diarrhea.[1][2]

  • Skin Contact: Causes skin irritation.[1][3] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[1][3]

  • Inhalation: May cause respiratory irritation.[1][3]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[4][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1-1989 standard.[6] A face shield should be worn over safety glasses if there is a risk of splashing.[6]Protects against accidental splashes of the chemical, which can cause serious eye irritation.
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[6] Ensure the lab coat is fully buttoned.Provides a barrier against skin contact and protects underlying clothing from contamination.
Hand Protection Disposable nitrile gloves.[6] For extended handling or in case of immersion, consider heavier-duty gloves such as neoprene.Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][3] If engineering controls are not sufficient or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.
Footwear Closed-toe shoes that cover the entire foot.[4]Protects feet from spills and falling objects.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Dispensing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust. Use a spatula for transfers to minimize dust generation.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Reaction: Keep the reaction vessel closed to the extent possible.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2][3] Decontaminate the work area.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][3]
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management
  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material into a suitable, labeled container for disposal.[1]

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the area.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[8][9]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be handled as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated gloves and weighing papers, in a clearly labeled, sealed container.[1]

  • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain.

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Dispense in Fume Hood C->D E Handle with Care (Avoid Dust/Splash) D->E F Keep Containers Closed E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Wash Hands Thoroughly H->I J Spill or Exposure? K Follow First Aid Procedures J->K Yes (Exposure) L Execute Spill Cleanup Protocol J->L Yes (Spill)

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
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5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

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